molecular formula C29H37NO8 B593762 PX-866-17OH

PX-866-17OH

カタログ番号: B593762
分子量: 527.6 g/mol
InChIキー: STKVQJOXRFVEDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PX-866-17OH is an active metabolite of PX-866.1 It inhibits PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ (IC50s = 14, 57, 131, and 148 nM, respectively).>

特性

IUPAC Name

[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-21,32,34H,1-2,9-13,15H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKVQJOXRFVEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PX-866-17OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the mechanism of action of PX-866-17OH, the primary and more potent active metabolite of the investigational anticancer agent PX-866 (sonolisib). PX-866 is a semi-synthetic derivative of the natural product wortmannin, designed to overcome the inherent instability and toxicity of its parent compound while retaining potent inhibitory activity against the phosphoinositide 3-kinase (PI3K) pathway. This guide will detail its molecular target, downstream cellular effects, and provide standardized protocols for its evaluation.

Core Mechanism of Action: Irreversible PI3K Inhibition

PX-866 and its active metabolite, this compound, are irreversible pan-inhibitors of Class I phosphoinositide 3-kinases (PI3Ks). The primary mechanism of action involves the covalent binding to a critical lysine (B10760008) residue within the ATP-binding pocket of the p110 catalytic subunit of PI3K. This irreversible binding effectively and durably inactivates the kinase.

The inhibition of PI3K by this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in cellular PIP3 levels prevents the recruitment of pleckstrin homology (PH) domain-containing proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), to the cell membrane. Consequently, the phosphorylation and activation of Akt at threonine 308 (by PDK1) and serine 473 (by mTORC2) are significantly diminished.

The PI3K/Akt signaling cascade is a central regulator of numerous cellular processes that are often dysregulated in cancer, including cell proliferation, survival, growth, and motility. By potently inhibiting this pathway, this compound exerts its anti-neoplastic effects.

Quantitative Data Presentation

The inhibitory activities of PX-866 and its more potent metabolite, this compound, against Class I PI3K isoforms are summarized below.

Table 1: In Vitro Inhibitory Activity (IC₅₀) of PX-866 and this compound against PI3K Isoforms

Compoundp110α (nM)p110β (nM)p110γ (nM)p110δ (nM)
PX-866 (Sonolisib) 5Weak Inhibitor29
This compound 14 ± 657 ± 7Not ReportedNot Reported

Data compiled from multiple sources. Note that PX-866 is reported to be a weak inhibitor of the p110β isoform.

Table 2: Cellular Activity of PX-866 in Human Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)IC₅₀ for p-Akt (Ser473) Inhibition (nM)
HT-29Colon CancerPIK3CA mutant20
U87GlioblastomaPTEN nullLower IC₅₀ (PTEN-negative)
U251GlioblastomaPTEN nullLower IC₅₀ (PTEN-negative)
LN229GlioblastomaPTEN wild-typeHigher IC₅₀ (PTEN wild-type)
LN-18GlioblastomaPTEN wild-typeHigher IC₅₀ (PTEN wild-type)

The IC₅₀ for p-Akt inhibition serves as a cellular biomarker for PI3K pathway inhibition. Cell lines with activating mutations in the PI3K pathway (e.g., PTEN loss) often exhibit increased sensitivity to PX-866.

Experimental Protocols

Detailed methodologies for key experiments to characterize the mechanism of action of this compound are provided below.

In Vitro PI3K Enzyme Inhibition Assay (Luminescence-Based)

This protocol is adapted from ADP-Glo™ kinase assay methodologies to determine the in vitro inhibitory activity of this compound against purified PI3K isoforms.

Materials:

  • Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • Lipid Kinase Substrate (e.g., PIP2:3PS)

  • PI3K Reaction Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA)

  • ATP solution

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in PI3K Reaction Buffer. Include a DMSO-only vehicle control.

  • Enzyme/Lipid Mixture Preparation: Dilute the PI3K enzyme and lipid substrate in PI3K Reaction Buffer to the desired concentrations.

  • Assay Plate Setup: To the wells of a 384-well plate, add:

    • 0.5 µL of serially diluted this compound or vehicle.

    • 4 µL of the enzyme/lipid mixture.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 0.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each enzyme isoform.

  • Kinase Reaction: Incubate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of Akt Phosphorylation

This protocol details the assessment of PI3K pathway inhibition in a cellular context by measuring the phosphorylation of Akt at Serine 473.

Materials:

  • Cancer cell lines (e.g., HT-29, U87 MG)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) (typically diluted 1:1000 in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBS-T.

    • Incubate with the HRP-conjugated secondary antibody (typically diluted 1:2000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBS-T.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.

  • Data Analysis: Perform densitometry analysis to quantify the band intensities. Calculate the ratio of p-Akt to total Akt for each treatment condition.

Cell Viability Assay (MTT-Based)

This protocol assesses the effect of this compound on the viability and metabolic activity of cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound (or vehicle control) to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value.

Mandatory Visualizations

PI3K/Akt Signaling Pathway and Point of Inhibition

PI3K_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts This compound This compound This compound->PI3K Irreversibly Inhibits PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival Cell Survival Downstream Effectors->Cell Survival Proliferation Proliferation Downstream Effectors->Proliferation Angiogenesis Angiogenesis Downstream Effectors->Angiogenesis Western_Blot_Workflow A 1. Seed Cancer Cells (e.g., 6-well plate) B 2. Treat with this compound (Dose-response & time-course) A->B C 3. Cell Lysis (RIPA + Protease/Phosphatase Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE & Transfer (PVDF Membrane) D->E F 6. Immunoblotting (Primary Ab: p-Akt, Total Akt) E->F G 7. Detection (HRP-Secondary Ab + ECL) F->G H 8. Data Analysis (Densitometry, p-Akt/Total Akt Ratio) G->H

An In-depth Technical Guide to PI3K Pathway Inhibition by PX-866 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PX-866, also known as Sonolisib, is a semi-synthetic, irreversible small-molecule inhibitor derived from wortmannin, a natural fungal metabolite.[1][2] It potently and selectively targets Class I phosphoinositide 3-kinases (PI3Ks), crucial components of the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in human cancers.[1][3] PX-866 was developed to improve upon the inherent instability and toxicity of its parent compound, wortmannin, offering a more favorable pharmacokinetic and safety profile.[4][5] Preclinical and clinical studies have demonstrated its ability to inhibit tumor cell growth, motility, and survival.[2][4][5] A key feature of PX-866 is its metabolism into active N-deallylated derivatives, which contribute to a prolonged pharmacodynamic effect despite the parent drug's short plasma half-life.[6][7][8][9] This guide provides a comprehensive overview of the mechanism, quantitative activity, and experimental evaluation of PX-866.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR cascade is a critical intracellular signaling pathway that governs essential cellular functions, including proliferation, survival, and metabolism.

  • Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface.

  • PI3K Recruitment: This activation recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).

  • Downstream Signaling: PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT and PDK1. This colocalization facilitates the phosphorylation and full activation of AKT.

  • Cellular Effects: Activated AKT proceeds to phosphorylate a multitude of downstream substrates, including mTOR, which ultimately leads to increased cell growth, proliferation, and survival.[1]

PX-866 functions as an irreversible pan-inhibitor of Class I PI3K, with specific high potency against the p110α, p110γ, and p110δ isoforms.[1][10] By covalently binding to the kinase domain, it blocks the conversion of PIP2 to PIP3, thereby abrogating the downstream activation of AKT and effectively shutting down the entire signaling cascade.[1] This inhibition leads to a cytostatic effect in cancer cells, suppressing their growth and motility.[4][5]

PI3K_Pathway_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates PI3K->PIP2 Phosphorylates PX866 PX-866 PX866->PI3K Irreversibly Inhibits mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation

PI3K signaling pathway and the point of irreversible inhibition by PX-866.
The Role of Active Metabolites

While the user prompt specified the "17OH" metabolite, extensive literature review indicates that the primary active metabolites of PX-866 are formed through sequential N-deallylation .[6][7][8][9] Pharmacokinetic studies show that PX-866 undergoes rapid first-pass metabolism, resulting in a short plasma half-life of the parent compound (~18 minutes in mice).[6][7][8][9] However, its N-deallylated metabolites are also potent, low-nanomolar inhibitors of PI3K.[6][7][8][9] This metabolic profile explains the durable inhibition of PI3K signaling (up to 48 hours) observed in vivo, as the active metabolites persist and continue to suppress the pathway long after the parent drug has been cleared.[6][7]

Quantitative Data

The efficacy and potency of PX-866 have been quantified across biochemical assays, preclinical models, and clinical trials.

Table 1: In Vitro Inhibitory Activity of PX-866
Target / ProcessAssay TypeCell Line / ConditionIC50 ValueReference(s)
PI3K (p85-p110α)Immune Complex Kinase AssayPurified Enzyme0.1 nM[4][6]
PI3KαKinase AssayPurified Enzyme5 nM[10]
PI3KγKinase AssayPurified Enzyme2 nM[10]
PI3KδKinase AssayPurified Enzyme9 nM[10]
p-Akt (Ser473) SignalingCellular AssayHT-29 Colon Cancer20 nM[6][7][8][9]
p-Akt (S473) SignalingCellular AssayA549 NSCLC60 nM[3]
p-S6 (S235/236) SignalingCellular AssayA549 NSCLC74 nM[3]
Cell Growth3D Spheroid CultureU87, PC3, T47DLow Nanomolar[4][5]
Table 2: Preclinical Antitumor Activity in Human Tumor Xenograft Models
Tumor ModelDosingResultPredictors of ResponseReference(s)
OvCar-3 Ovarian10 mg/kgDelayed tumor growthPTEN loss[6]
HT-29 Colon10 mg/kgDelayed tumor growthPIK3CA mutation
A-549 Lung10 mg/kgDelayed tumor growth, log cell kill up to 1.2N/A[6][7][8][9]
U87 GliomaN/ADelayed tumor growthPTEN loss[11]
Various (13 models)N/AVaried (resistance to regression)Sensitivity: PIK3CA mutation, PTEN loss.Resistance: Oncogenic Ras mutation.[10]
Table 3: Phase I Clinical Trial Summary (Advanced Solid Tumors)
ParameterIntermittent Dosing (Arm 1)Continuous Dosing (Arm 2)Reference(s)
ScheduleDays 1-5 & 8-12 of 28-day cycleDays 1-28 of 28-day cycle[3][12]
MTD12 mg8 mg[3][12]
DLTsGrade 3 Diarrhea, Grade 3 Elevated ASTGrade 3 Diarrhea[3][12]
Most Common AEsDiarrhea, other GI disordersDiarrhea, other GI disorders[3][12]
Best Response (RECIST)22% Stable Disease53% Stable Disease[3][12]
Table 4: Preclinical Pharmacokinetic Parameters (Mouse)
ParameterValueRouteReference(s)
Plasma Half-life (t½)18 minutesIV[6][7][8][9]
Clearance360 mL/min/kgIV[6][7][8][9]
Bioavailability (Parent Drug)0.01PO[7]
p-Akt Inhibition Duration>48 hoursPO[6][7][8][9]

Experimental Protocols

The following protocols represent standard methodologies for evaluating PI3K inhibitors like PX-866.

Protocol 1: In Vitro PI3K Kinase Assay (Luminescence-Based)

Objective: To determine the in vitro IC50 of PX-866 against a specific PI3K isoform. This protocol is adapted from luminescence-based ADP detection methods.[13][14]

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α).

  • PX-866 stock solution (10 mM in DMSO).

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2).

  • ATP solution.

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™).

  • 384-well assay plates.

Procedure:

  • Compound Dilution: Prepare a serial dilution of PX-866 in kinase assay buffer. Include a DMSO-only vehicle control.

  • Assay Plate Setup: Add 5 µL of the serially diluted PX-866 or DMSO control to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the recombinant PI3K enzyme in kinase dilution buffer and add 10 µL to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the PIP2 substrate to each well.

  • Reaction Incubation: Incubate the reaction at 30°C for 60 minutes.

  • Signal Detection: a. Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each PX-866 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Western Blot for p-Akt Inhibition

Objective: To assess the effect of PX-866 on PI3K pathway activity in a cellular context by measuring the phosphorylation status of AKT.[15]

Materials:

  • Cancer cell line of interest (e.g., HT-29, A549).

  • Complete cell culture medium.

  • PX-866.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE equipment and reagents.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin.

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of PX-866 (and a DMSO control) for a specified time (e.g., 2, 8, 24 hours).

  • Protein Extraction: a. Wash cells twice with ice-cold PBS. b. Lyse the cells in 150 µL of ice-cold lysis buffer. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: a. Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the anti-phospho-Akt (Ser473) primary antibody (e.g., 1:1000 dilution) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: Incubate the membrane with ECL substrate and capture the signal using an imaging system.

  • Re-probing: Strip the membrane and re-probe for total Akt and β-actin to confirm equal protein loading.

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of PX-866 in an immunodeficient mouse model.[16][17]

Materials:

  • Immunodeficient mice (e.g., SCID or athymic nude).

  • Human tumor cell line (e.g., A-549, OvCar-3).

  • Matrigel (optional).

  • PX-866 formulation for oral (p.o.) administration.

  • Vehicle control solution.

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, PX-866 10 mg/kg).

  • Drug Administration: Administer PX-866 or vehicle control daily via oral gavage for a predetermined period (e.g., 21 days).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitoring: Monitor animal body weight and overall health throughout the study as indicators of toxicity.

  • Endpoint and Analysis: At the end of the study, calculate the mean tumor volume for each group. Efficacy can be expressed as the T/C ratio (mean tumor volume of Treated group / mean tumor volume of Control group) x 100%. A lower T/C ratio indicates greater antitumor activity.

Experimental and Logical Workflow Visualization

The evaluation of a targeted inhibitor like PX-866 follows a logical progression from initial biochemical characterization to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro / Biochemical cluster_cellular In Vitro / Cellular cluster_invivo In Vivo cluster_clinical Clinical A Target Identification (PI3K) B Biochemical Kinase Assay (Determine IC50 vs. Isoforms) A->B C Cellular Pathway Inhibition (Western Blot for p-Akt) B->C Validate Cellular Activity D Cell-Based Functional Assays (Proliferation, Motility, Viability) C->D E Pharmacokinetics (PK) (Metabolism, Half-life) D->E Advance to In Vivo F Pharmacodynamics (PD) (Tumor p-Akt Inhibition) E->F G Xenograft Efficacy Studies (Tumor Growth Inhibition) F->G H Phase I Trials (Safety, MTD, PK/PD) G->H Advance to Clinic

References

Unveiling PX-866-17OH: A Key Metabolite of the PI3K Inhibitor Sonolisib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonolisib (B1684006) (PX-866) is a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway frequently dysregulated in cancer. The metabolic fate of sonolisib is of critical interest in understanding its overall pharmacological profile. This technical guide provides an in-depth exploration of PX-866-17OH, a primary and pharmacologically active metabolite of sonolisib. This document outlines its biological activity, the metabolic pathway leading to its formation, and detailed experimental protocols for its synthesis and evaluation, serving as a comprehensive resource for researchers in oncology and drug development.

Biological Activity of this compound

This compound retains significant inhibitory activity against the Class I PI3K isoforms. The 50% inhibitory concentrations (IC50) for this compound against the different isoforms are summarized in the table below, alongside those of the parent compound, sonolisib, for comparison.

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)
Sonolisib (PX-866)0.1-1.02.9
This compound 14 57 131 148

Table 1: Comparative Inhibitory Activity (IC50) of Sonolisib and this compound against PI3K Isoforms.

Metabolic Pathway: Formation of this compound

The biotransformation of sonolisib to this compound involves a hydroxylation reaction at the 17-position of the wortmannin-like core structure. This metabolic process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. While the specific CYP isoforms responsible for this transformation are yet to be fully elucidated, in vitro studies with human liver microsomes can be employed to identify the key enzymes involved.

G Sonolisib Sonolisib (PX-866) Metabolism Hepatic Metabolism (Cytochrome P450 Enzymes) Sonolisib->Metabolism Hydroxylation at C17 Metabolite This compound Metabolism->Metabolite

Metabolic conversion of Sonolisib to this compound.

Experimental Protocols

Synthesis of 17-Hydroxywortmannin (B26595) Analogues (General Procedure)

A general synthetic scheme for 17-hydroxywortmannin analogues, from which a specific protocol for this compound can be adapted, has been described. The synthesis involves the reduction of the C17-ketone of a wortmannin (B1684655) precursor.

Materials:

  • Wortmannin or a suitable precursor

  • Reducing agent (e.g., sodium borohydride)

  • Appropriate solvent (e.g., methanol, dichloromethane)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Dissolve the wortmannin precursor in a suitable solvent and cool the solution in an ice bath.

  • Slowly add the reducing agent to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a suitable reagent (e.g., acetone).

  • Extract the product with an organic solvent and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 17-hydroxywortmannin analogue.

G Start Wortmannin Precursor Step1 Dissolve in Solvent Cool to 0°C Start->Step1 Step2 Add Reducing Agent Step1->Step2 Step3 Monitor by TLC Step2->Step3 Step4 Quench Reaction Step3->Step4 Step5 Extraction and Washing Step4->Step5 Step6 Drying and Concentration Step5->Step6 Step7 Purification (Column Chromatography) Step6->Step7 End 17-Hydroxywortmannin Analogue Step7->End

General workflow for the synthesis of 17-hydroxywortmannin analogues.
In Vitro PI3K Enzyme Inhibition Assay

The inhibitory activity of this compound against the various PI3K isoforms can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • PIP2 (substrate)

  • ATP

  • This compound (test compound)

  • Assay buffer

  • Detection reagents (e.g., biotinylated-PIP3, europium-labeled anti-GST antibody, streptavidin-allophycocyanin)

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • Add the diluted compound or vehicle (DMSO) to the assay plate.

  • Add the PI3K enzyme to each well and incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubate the plate at room temperature to allow the reaction to proceed.

  • Stop the reaction and add the detection reagents.

  • Incubate the plate to allow for the detection signal to develop.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable data analysis software.

G Start Prepare Reagents Step1 Add Compound/Vehicle to Plate Start->Step1 Step2 Add PI3K Enzyme Step1->Step2 Step3 Pre-incubation Step2->Step3 Step4 Initiate Reaction (Add PIP2/ATP) Step3->Step4 Step5 Kinase Reaction Incubation Step4->Step5 Step6 Stop Reaction & Add Detection Reagents Step5->Step6 Step7 Detection Incubation Step6->Step7 Step8 Read Plate Step7->Step8 End Data Analysis (IC50) Step8->End

Workflow for an in vitro PI3K enzyme inhibition assay.
In Vitro Metabolism of Sonolisib using Human Liver Microsomes

To identify the enzymes responsible for the formation of this compound, an in vitro metabolism study using human liver microsomes can be performed.

Materials:

Procedure:

  • Pre-warm a mixture of HLMs, phosphate buffer, and sonolisib at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent drug (sonolisib) and the formation of this compound.

  • To identify the specific CYP enzymes involved, the experiment can be repeated in the presence of specific CYP inhibitors or by using recombinant human CYP enzymes.

G Start Prepare Reaction Mixture (HLMs, Buffer, Sonolisib) Step1 Pre-warm to 37°C Start->Step1 Step2 Initiate Reaction (Add NADPH) Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Time-point Sampling & Quenching Step3->Step4 Step5 Protein Precipitation Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6 End Metabolite Identification & Quantification Step6->End

Workflow for an in vitro metabolism study of Sonolisib.

PI3K Signaling Pathway

Sonolisib and its metabolite, this compound, exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Sonolisib Sonolisib / this compound Sonolisib->PI3K inhibits

Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by Sonolisib and this compound.

Conclusion

This compound is a significant metabolite of sonolisib that retains potent inhibitory activity against the PI3K pathway. A thorough understanding of its formation, biological activity, and the experimental methods for its study is essential for the continued development and optimization of sonolisib as a therapeutic agent. This guide provides a foundational resource for researchers to further investigate the role of this key metabolite in the overall pharmacology of sonolisib.

The Wortmannin Analog PX-866-17OH: A Technical Guide to its Core Characteristics and Study Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PX-866, a semisynthetic derivative of the fungal metabolite wortmannin (B1684655), is an irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers.[1] PX-866 was developed to improve upon the pharmacological properties of wortmannin, which, despite its potent PI3K inhibitory activity, is limited by its instability and toxicity.[1] This technical guide provides a comprehensive overview of PX-866-17OH wortmannin analog studies, summarizing key quantitative data, detailing experimental methodologies, and visualizing core concepts.

Mechanism of Action

PX-866, like its parent compound wortmannin, acts as an irreversible inhibitor of Class I PI3K isoforms (α, β, γ, and δ). It covalently binds to a lysine (B10760008) residue within the ATP-binding site of the p110 catalytic subunit, leading to sustained inhibition of the kinase.[2] This blockade of PI3K activity prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.[2] The inhibition of the PI3K/Akt signaling cascade by PX-866 has been shown to induce cell cycle arrest, autophagy, and inhibit cell migration and invasion in various cancer cell lines.[2][3]

Data Presentation

In Vitro Potency and Cellular Activity
Compound/AnalogTargetAssay TypeIC50 (nM)Cell LineCellular EffectReference
PX-866 PI3K (p110α)Purified Enzyme5--[2]
PI3K (p110β)Purified Enzyme---[2]
PI3K (p110γ)Purified Enzyme2--[2]
PI3K (p110δ)Purified Enzyme9--[2]
mTORKinase Assay3100--
Akt PhosphorylationWestern Blot-U87 GlioblastomaInhibition at 100 nM[4]
Akt PhosphorylationWestern Blot-HT-29 Colon CancerInhibition at 20 nM[5]
Cell ViabilityLDH Release AssayNo significant cytotoxicity up to 100 nMU87 GlioblastomaCytostatic effect[4]
Cell ProliferationSulforhodamine B-U87, U251, LN229, LN18Inhibition[2]
Cell InvasionMatrigel Invasion Assay-LN229, U251Inhibition at 0.8 µM[2]
Wortmannin PI3K (p110α)Purified Enzyme----
Akt PhosphorylationWestern Blot-U87 GlioblastomaInhibition at 10 nM[4]
In Vivo Efficacy in Xenograft Models
Tumor ModelTreatmentDosing ScheduleOutcomeReference
U87 Glioblastoma (subcutaneous)PX-866 (2.5 mg/kg)Oral, daily for 4 weeks84% tumor growth inhibition[2]
U87 Glioblastoma (intracranial)PX-866 (2.5 mg/kg)Oral, dailyIncreased median survival from 31 to 38 days[2]
A549 Lung Cancer (subcutaneous)PX-866 + Cisplatin-Synergistic antitumor activity[1]
Pharmacokinetic Parameters in Mice
CompoundRoute of AdministrationDose (mg/kg)Cmax (µg/mL)T½ (min)Bioavailability (%)Reference
PX-866 Intravenous10-18-[5]
Oral10--1[5]
Intraperitoneal10--3[5]
Human Clinical Trial Data
Trial PhaseCancer TypeDosing ScheduleMaximum Tolerated Dose (MTD)Key FindingsReference
Phase IAdvanced Solid TumorsIntermittent (5 days on, 2 days off, for 2 weeks in a 28-day cycle)12 mg/dayWell-tolerated; stable disease observed.[6]
Phase IAdvanced Solid TumorsContinuous (daily)8 mg/dayWell-tolerated; stable disease observed.[7]
Phase IIRecurrent Glioblastoma8 mg daily-Modest activity; 21% of patients had durable stable disease.[8]
Phase IIMetastatic Colorectal Cancer (with Cetuximab)8 mg daily-No improvement in progression-free survival compared to cetuximab alone.[9]

Experimental Protocols

Synthesis of 17β-hydroxy-16α-iodo-PX-866[11][12]

This protocol describes the synthesis of a specific analog of PX-866.

Method A:

  • Dissolve 17β-hydroxy-16α-iodo-wortmannin (20 mg, 0.036 mmol) in 15 mL of dichloromethane (B109758) (DCM), freshly distilled over P₂O₅, at 0°C.

  • Add allylamine (B125299) (5.3 µL, 4.2 mg, 0.043 mmol), freshly distilled over CaH₂, in DCM (2 mL) dropwise while stirring.

  • After 5 minutes, remove the cold bath and allow the reaction mixture to warm to room temperature.

  • Stir for 1 hour.

  • Add another portion of allylamine (5.3 µL, 4.2 mg, 0.043 mmol) in DCM (2 mL).

  • Continue stirring for another hour.

  • Purify the product by silica (B1680970) gel chromatography (MeOH/DCM 0–5%) to obtain 17β-hydroxy-16α-iodo-PX-866.

Method B (One-pot):

  • Heat a mixture of 16β-bromo-17β-hydroxy-wortmannin (6 mg, 0.01 mmol) and anhydrous NaI (21 mg, 0.13 mmol) in 2-butanone (B6335102) (1 mL) with stirring for 30 minutes at 90°C in a microwave reactor.

  • Cool the reaction mixture to room temperature.

  • Add allylamine (8.0 µL, 6.3 mg, 0.065 mmol), freshly distilled over CaH₂.

  • Stir the reaction mixture at room temperature for 1 hour.

  • The product, 17β-hydroxy-16α-iodo-PX-866, is obtained after purification.

Cell Viability Assay (LDH Release)[5]
  • Seed U87 glioblastoma cells in a 96-well plate.

  • Treat cells with the desired concentrations of PX-866 (e.g., 100 nM), wortmannin (e.g., 100 nM), a positive control for cytotoxicity (e.g., doxorubicin, 750 nM), and a cytostatic control (e.g., rapamycin, 1 nM).

  • After 4 days of treatment, aspirate 200 µL of medium from each well and transfer to a microcentrifuge tube.

  • Centrifuge at 250 x g for 4 minutes at 4°C.

  • Transfer 50 µL of the supernatant in duplicate to a new 96-well plate.

  • Add 50 µL of the coupled enzymatic substrate buffer from a commercial LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).

  • Measure the absorbance according to the manufacturer's protocol to determine lactate (B86563) dehydrogenase (LDH) release as an indicator of cell death.

Western Blot for Akt Phosphorylation[2][13][14][15]
  • Culture subconfluent monolayers of cells (e.g., glioblastoma cell lines).

  • Treat cells with various doses of PX-866 in serum-free medium for the desired time (e.g., 4 hours).

  • Optionally, stimulate cells with a growth factor like EGF (50 ng/mL) for 10 minutes before harvesting.

  • Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473 or Thr308) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To control for protein loading, strip the membrane and re-probe with an antibody for total Akt.

In Vivo Xenograft Study[2][16][17][18][19]
  • Use 6-8 week old immunocompromised mice (e.g., nude nu/nu mice).

  • For a subcutaneous model, inject a suspension of human cancer cells (e.g., 5 x 10⁶ U87 cells) in a suitable medium (e.g., serum-free medium mixed with Matrigel) into the flank of the mice.

  • For an intracranial model, stereotactically inject cancer cells into the brain.

  • Monitor the mice for tumor growth. For subcutaneous tumors, measure the tumor volume regularly using calipers (Volume = (length x width²)/2).

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer PX-866 orally via gavage at the desired dose and schedule (e.g., 2.0-2.5 mg/kg/day, 5 days a week for 4 weeks). The control group receives the vehicle.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis. For survival studies, monitor the mice until a predefined endpoint is reached.

Mandatory Visualizations

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PX866 PX-866 PX866->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of PX-866.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials cell_culture Cancer Cell Culture treatment PX-866 Treatment cell_culture->treatment xenograft Xenograft Model Establishment cell_culture->xenograft viability_assay Cell Viability Assay (e.g., LDH, SRB) treatment->viability_assay western_blot Western Blot (p-Akt, etc.) treatment->western_blot invasion_assay Invasion/Migration Assay treatment->invasion_assay dosing PX-866 Administration xenograft->dosing monitoring Tumor Growth & Survival Monitoring dosing->monitoring analysis Ex Vivo Analysis monitoring->analysis phase1 Phase I (Safety, MTD) analysis->phase1 phase2 Phase II (Efficacy) phase1->phase2

Caption: General experimental workflow for the evaluation of PX-866.

References

An In-Depth Technical Guide to the Pan-Isoform PI3K Inhibitor Sonolisib (PX-866) and its Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Sonolisib (PX-866), a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K), and its primary active metabolite, 17-OH-PX-866. Sonolisib, a derivative of the natural product wortmannin (B1684655), has been investigated in numerous preclinical and clinical studies for its potential as an antineoplastic agent.[1] This guide details its mechanism of action, presents key quantitative data in a structured format, outlines relevant experimental protocols, and visualizes the critical signaling pathways and research workflows.

Core Mechanism of Action

Sonolisib (PX-866) is a small-molecule, wortmannin analogue that functions as an oral, irreversible, and pan-isoform inhibitor of Class I PI3K.[1][2] It covalently binds to the Lys802 residue within the ATP-binding site of the p110 catalytic subunit of PI3K.[1] This irreversible binding blocks the kinase activity, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3][4] The subsequent reduction in PIP3 levels leads to the inhibition of the downstream PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and angiogenesis.[1][4] The primary metabolite, 17-OH-PX-866, exhibits a similar enzyme inhibition profile to the parent compound.[1]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell cycle progression, proliferation, and survival.[5] Activation is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs), which then recruit and activate PI3K.[6] PX-866 and its metabolite intervene at this key activation step.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PX866 Sonolisib (PX-866) & 17-OH-PX-866 PX866->PI3K Irreversibly Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates (Thr308) TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) mTORC1 mTORC1 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits p70S6K p70S6K mTORC1->p70S6K Activates Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Proliferation, Growth & Survival p70S6K->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of Sonolisib (PX-866).

Quantitative Data Summary

The following tables summarize the key quantitative data for Sonolisib (PX-866).

Table 1: In Vitro Inhibitory Activity
TargetIC₅₀ ValueCell Line / ConditionReference
PI3K Isoforms
p110α0.1 nMPurified enzyme[2]
p110γ1.0 nMPurified enzyme[2]
p110δ2.9 nMPurified enzyme[2]
PI3K (unspecified)0.1 nMPurified enzyme[7][8][9]
Downstream Signaling
Phospho-Ser473-Akt20 nMHT-29 colon cancer cells[7][8][9]
Other Kinases
mTOR>30,000 nMPurified enzyme[1]
DNA-PK>10,000 nMPurified enzyme[1]
Polo-like kinase 1 (PLK-1)679 nMPurified enzyme[1]
Class III PI3K (Vps34)438 nMPurified enzyme[1]
Table 2: Preclinical Pharmacokinetics in Mice (10 mg/kg dose)
ParameterIntravenous (i.v.)Intraperitoneal (i.p.)Oral (p.o.)Reference
Half-life (t½) 18 minutes--[7][8][10]
Clearance (CL) 360 mL/min/kg--[7][8][10]
Area Under the Curve (AUC) 27.7 minµg/mL0.89 minµg/mL0.29 min*µg/mL[9]
Bioavailability -3%1%[9]

Note: The low oral bioavailability suggests significant first-pass metabolism, primarily through sequential N-deallylation. The resulting metabolites have been shown to retain inhibitory activity against PI3K at low nanomolar concentrations.[7][8][9]

Table 3: Phase I Clinical Trial Summary (Advanced Solid Tumors)
ParameterIntermittent Dosing (Arm 1)Continuous Dosing (Arm 2)Reference
Schedule Days 1-5 & 8-12 of a 28-day cycleDays 1-28 of a 28-day cycle[11]
Maximum Tolerated Dose (MTD) 12 mg8 mg[11]
Dose-Limiting Toxicities (DLTs) Grade 3 diarrhea, Grade 3 elevated ASTGrade 3 diarrhea[11]
Most Common Adverse Event Diarrhea (48.8% of all patients)Diarrhea[11]
Best Response (Stable Disease) 22% of evaluable patients53% of evaluable patients[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments used to characterize PI3K inhibitors like PX-866.

Protocol 1: In Vitro PI3K HTRF Kinase Assay

This protocol is a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against purified PI3K isoforms.[12][13]

Objective: To measure the potency of PX-866 in inhibiting the enzymatic activity of a specific PI3K isoform.

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α).

  • Test Compound: Sonolisib (PX-866) serially diluted in DMSO.

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

  • ATP solution.

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT, BSA).

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: PIP3-binding protein labeled with a donor fluorophore (e.g., Eu³⁺ cryptate) and a PIP3 tracer labeled with an acceptor fluorophore (e.g., d2).

  • 384-well low-volume plates.

  • HTRF-compatible plate reader.

Procedure:

  • Compound Plating: Add a small volume (e.g., 50 nL) of serially diluted PX-866 or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add the recombinant PI3K enzyme to each well.

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the irreversible inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP to each well.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

  • Reaction Termination & Detection: Stop the reaction and add the HTRF detection reagents. The labeled PIP3-binding protein and the PIP3 tracer will compete for binding to the enzymatically produced PIP3.

  • Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Data Analysis: The HTRF signal ratio (665nm/620nm) is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each concentration of PX-866 relative to controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

Protocol 2: In Vivo Human Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of PX-866 in an animal model.[7][14]

Objective: To assess the in vivo antitumor activity of PX-866 against a human cancer cell line grown as a subcutaneous tumor in immunodeficient mice.

Materials:

  • Human tumor cell line (e.g., U-87 MG glioblastoma, A-549 lung cancer).[2][14]

  • Immunodeficient mice (e.g., SCID or athymic nude mice).

  • Sonolisib (PX-866) formulated for oral gavage (e.g., in 5% ethanol (B145695) in water).[9]

  • Vehicle control solution.

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups (n=10 per group).

  • Treatment Administration: Administer PX-866 (e.g., 2.0-10 mg/kg/day) or vehicle control via oral gavage according to the desired schedule (e.g., 5 days a week for 4 weeks).[7][14]

  • Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (length × width²)/2.[14]

  • Monitoring: Monitor animal body weight, general health, and any signs of toxicity throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at a fixed time point.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised at various time points post-dosing to measure the inhibition of downstream targets like phospho-Akt by Western blotting or immunohistochemistry.[7][15]

Data Analysis: Compare the mean tumor volumes between the PX-866-treated group and the vehicle control group over time. Statistical significance can be determined using a Student's t-test or ANOVA.[14] The treatment/control (T/C) ratio can be calculated to classify the response.[15]

Standard Research Workflow

The evaluation of a targeted inhibitor like PX-866 follows a logical progression from initial biochemical characterization to in vivo efficacy studies.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Analysis & Correlation a Compound Synthesis & Preparation (PX-866) b Biochemical Kinase Assay (e.g., HTRF) Determine IC₅₀ vs. PI3K isoforms a->b c Cell-Based Assays (e.g., Western Blot for p-AKT) b->c d Cell Viability & Proliferation (e.g., MTT, Spheroid Growth) Determine GI₅₀ c->d e Pharmacokinetic (PK) Studies (Determine t½, CL, Bioavailability) d->e f Xenograft Efficacy Models (e.g., Subcutaneous, Orthotopic) e->f g Pharmacodynamic (PD) Studies (Measure target inhibition in tumors) f->g h Data Analysis & Interpretation (Correlate PK/PD with efficacy) g->h i Biomarker Identification (e.g., PIK3CA/PTEN mutation status) h->i j Clinical Trial Design i->j

Caption: A typical preclinical workflow for evaluating a PI3K inhibitor like Sonolisib (PX-866).

Preclinical and Clinical Synopsis

Preclinical Activity: In preclinical models, PX-866 demonstrates potent antitumor activity. It inhibits the growth of various human tumor xenografts, including glioblastoma, ovarian, and non-small cell lung cancers.[7][14] Studies have shown that PX-866 can suppress tumor cell motility and invasion, as well as inhibit angiogenesis by reducing VEGF secretion.[14][16][17] The antitumor effect is cytostatic rather than cytotoxic, leading to G1 cell-cycle arrest without a significant induction of apoptosis.[14] Notably, the sensitivity of tumors to PX-866 in vivo has been strongly correlated with the presence of activating mutations in PIK3CA or loss of PTEN, but only in the context of wild-type Ras.[15] The presence of an oncogenic Ras mutation appears to be a dominant predictor of resistance.[15]

Clinical Development: PX-866 (Sonolisib) has been evaluated in several Phase I and II clinical trials. A first-in-human Phase I study established the MTD and demonstrated that the drug was generally well-tolerated, with gastrointestinal issues like diarrhea being the most common side effects.[11] The study also found that a continuous daily dosing schedule was associated with a higher rate of stable disease compared to an intermittent schedule.[11] Subsequent Phase II trials in specific cancer types, such as recurrent glioblastoma and metastatic colorectal cancer, have shown limited single-agent or combination efficacy, failing to meet primary endpoints for progression-free survival.[18][19] However, a subset of patients in the glioblastoma trial experienced durable stable disease, suggesting that the drug may benefit a select patient population.[18]

Conclusion

Sonolisib (PX-866) and its active metabolite, 17-OH-PX-866, are well-characterized, irreversible pan-isoform PI3K inhibitors. Preclinical data robustly support a potent, on-target mechanism of action that translates to cytostatic antitumor activity, particularly in tumors with an activated PI3K pathway and wild-type Ras. While clinical development has faced challenges in demonstrating broad efficacy, the compound remains a valuable tool for researching the PI3K signaling pathway. The accumulated data on its pharmacokinetics, pharmacodynamics, and safety profile provide a solid foundation for the development of next-generation PI3K inhibitors and for designing rational combination therapies targeting pathways that mediate resistance.

References

An In-Depth Technical Guide on the Anti-Angiogenic Properties of PX-866-17OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PX-866, also known as sonolisib, is a potent, irreversible, pan-isoform inhibitor of class IA phosphoinositide 3-kinases (PI3Ks). It is a semi-synthetic derivative of wortmannin, a fungal metabolite.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes frequently dysregulated in cancer, including cell growth, proliferation, survival, metabolism, and angiogenesis.[2][3] Consequently, targeting this pathway has become a significant focus of cancer drug development. PX-866 has demonstrated encouraging preclinical activity and is under investigation in various clinical trials for a range of solid tumors.[1]

Upon administration, PX-866 undergoes metabolism, with one of its primary metabolites being PX-866-17OH.[1] This metabolite exhibits a similar enzyme inhibition profile to the parent compound and has shown inhibitory activity against PI3K at low nanomolar concentrations.[1][4] Given the crucial role of the PI3K pathway in angiogenesis, this guide will provide a comprehensive technical overview of the anti-angiogenic properties of this compound, including its mechanism of action, and detailed experimental protocols for assessing its anti-angiogenic activity.

Core Mechanism of Anti-Angiogenic Action

The anti-angiogenic effects of this compound are intrinsically linked to its inhibition of the PI3K/AKT/mTOR signaling cascade. This pathway is a key downstream effector of various receptor tyrosine kinases (RTKs), including the vascular endothelial growth factor receptor (VEGFR), which plays a central role in initiating and promoting angiogenesis.

The PI3K/AKT/mTOR Signaling Pathway in Angiogenesis:

  • Activation: Pro-angiogenic growth factors, most notably VEGF, bind to their corresponding receptors on the surface of endothelial cells.[5] This binding event triggers the autophosphorylation of the receptor's intracellular domain, creating docking sites for the p85 regulatory subunit of PI3K.

  • PI3K Activation and PIP3 Formation: The recruitment of PI3K to the activated receptor leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).

  • AKT Activation: PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase AKT (also known as protein kinase B) at the cell membrane.

  • mTOR Activation and Downstream Effects: Activated AKT, in turn, phosphorylates and activates the mammalian target of rapamycin (B549165) (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2. This activation leads to the phosphorylation of downstream effectors that promote various aspects of the angiogenic process, including:

    • Endothelial Cell Proliferation: Increased synthesis of proteins and lipids required for cell growth and division.

    • Endothelial Cell Migration: Reorganization of the actin cytoskeleton, enabling endothelial cells to move and invade the extracellular matrix.[6]

    • Endothelial Cell Survival: Inhibition of apoptotic pathways, ensuring the survival of newly forming blood vessels.

    • Increased VEGF Production: Activation of the PI3K/AKT pathway can also create a positive feedback loop by increasing the expression and secretion of VEGF.[5]

Inhibition by this compound:

As an inhibitor of PI3K, this compound blocks the conversion of PIP2 to PIP3. This disruption at a critical early step of the signaling cascade leads to the downstream inhibition of AKT and mTOR, thereby attenuating or blocking the pro-angiogenic signals mediated by this pathway. The expected consequences of this inhibition are a reduction in endothelial cell proliferation, migration, and survival, ultimately leading to a decrease in the formation of new blood vessels.

Quantitative Data on PI3K Inhibition

While specific anti-angiogenic data for this compound is not extensively available in the public domain, its activity as a PI3K inhibitor has been characterized. The primary metabolite of sonolisib, 17-OH-PX-866, demonstrates a similar enzyme inhibition profile to its parent compound, with enhanced potency against certain PI3K isoforms.[1] Synthetic versions of the N-deallylated metabolites of PX-866 have been shown to inhibit PtdIns-3-kinase at low nanomolar concentrations.[2][4]

CompoundTargetIC50Source
PX-866 Purified PtdIns-3-kinase0.1 nmol/L[4]
PI3K signaling (phospho-Ser473-Akt) in HT-29 cells20 nmol/L[4]
17-OH-PX-866 p110α14 ± 6 nM[1]
p110β57 ± 7 nM[1]

Experimental Protocols for Assessing Anti-Angiogenic Properties

The following are detailed methodologies for key in vitro and in vivo experiments commonly used to evaluate the anti-angiogenic potential of compounds like this compound.

In Vitro Assays

1. Endothelial Cell Proliferation Assay

This assay assesses the effect of a compound on the growth of endothelial cells, a fundamental process in angiogenesis.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line.

  • Materials:

    • HUVECs

    • Endothelial Cell Growth Medium (EGM)

    • Fetal Bovine Serum (FBS)

    • This compound

    • 96-well microplates

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • Plate reader

  • Protocol:

    • Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in EGM supplemented with FBS.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

    • Prepare serial dilutions of this compound in EGM.

    • Replace the culture medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence or absorbance using a plate reader to determine the number of viable cells.

    • Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

2. Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of a compound on the directional migration of endothelial cells, which is crucial for the formation of new blood vessels.

  • Cell Line: HUVECs

  • Materials:

    • HUVECs

    • EGM with low serum (e.g., 0.5-1% FBS)

    • This compound

    • 6-well or 12-well plates

    • Pipette tip or cell scraper

    • Microscope with a camera

  • Protocol:

    • Seed HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Replace the medium with low-serum EGM containing various concentrations of this compound or a vehicle control.

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.

    • Measure the width of the scratch at different points for each condition and time point.

    • Calculate the percentage of wound closure relative to the initial scratch area.

3. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, a hallmark of angiogenesis.

  • Cell Line: HUVECs

  • Materials:

    • HUVECs

    • Basement membrane extract (e.g., Matrigel®)

    • EGM with low serum

    • This compound

    • 96-well plates

    • Microscope with a camera

    • Image analysis software

  • Protocol:

    • Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

    • Harvest and resuspend HUVECs in low-serum EGM containing different concentrations of this compound or a vehicle control.

    • Seed the cells onto the solidified gel at a density of 1-2 x 10^4 cells per well.

    • Incubate the plate at 37°C for 4-18 hours.

    • Visualize the formation of tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

In Vivo Assays

1. Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

  • Model: Fertilized chicken eggs

  • Materials:

    • Fertilized chicken eggs

    • Egg incubator

    • Small drilling tool or scissors

    • Sterile filter paper or silicone rings

    • This compound solution

    • Stereomicroscope

  • Protocol:

    • Incubate fertilized chicken eggs at 37°C in a humidified incubator.

    • On day 3 of incubation, create a small window in the eggshell to expose the CAM.

    • On day 7-9, place a sterile filter paper disc or a silicone ring onto the CAM.

    • Apply a solution of this compound or a vehicle control onto the filter paper or within the ring.

    • Reseal the window and return the egg to the incubator for another 48-72 hours.

    • Observe the CAM under a stereomicroscope and capture images.

    • Quantify the angiogenic response by counting the number of blood vessels converging towards the application site or by measuring the area of vessel growth inhibition.

2. Matrigel Plug Assay

This in vivo assay allows for the quantitative assessment of angiogenesis induced by growth factors and its inhibition by test compounds.

  • Model: Immunocompromised mice (e.g., nude or SCID mice)

  • Materials:

    • Immunocompromised mice

    • Basement membrane extract (Matrigel®)

    • Pro-angiogenic factor (e.g., VEGF or bFGF)

    • This compound

    • Syringes and needles

  • Protocol:

    • Mix Matrigel (kept on ice) with a pro-angiogenic factor and either this compound or a vehicle control.

    • Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.

    • After 7-14 days, excise the Matrigel plugs.

    • Quantify the extent of angiogenesis within the plugs by:

      • Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a colorimetric assay (e.g., Drabkin's reagent).

      • Immunohistochemistry: Section the plugs and stain for endothelial cell markers such as CD31 to visualize and quantify microvessel density.

Visualization of Signaling Pathways and Experimental Workflows

PI3K_AKT_mTOR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PX866_17OH This compound PX866_17OH->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) mTOR->Angiogenesis Promotes

Caption: PI3K/AKT/mTOR signaling pathway in angiogenesis and its inhibition by this compound.

Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Solidify Incubate at 37°C to solidify Coat_Plate->Solidify Seed_Cells Seed cells onto Matrigel Solidify->Seed_Cells Prepare_Cells Prepare HUVEC suspension with this compound or Vehicle Prepare_Cells->Seed_Cells Incubate Incubate for 4-18 hours Seed_Cells->Incubate Visualize Visualize tube formation (Microscopy) Incubate->Visualize Quantify Quantify tube parameters (Image Analysis) Visualize->Quantify End End Quantify->End

Caption: Experimental workflow for the in vitro endothelial cell tube formation assay.

CAM_Assay_Workflow Start Start Incubate_Eggs Incubate fertilized eggs (Day 0-3) Start->Incubate_Eggs Create_Window Create window in eggshell (Day 3) Incubate_Eggs->Create_Window Apply_Compound Apply this compound or Vehicle to CAM (Day 7-9) Create_Window->Apply_Compound Incubate_Again Incubate for 48-72 hours Apply_Compound->Incubate_Again Observe Observe and image CAM (Stereomicroscope) Incubate_Again->Observe Quantify Quantify angiogenic response Observe->Quantify End End Quantify->End

Caption: Experimental workflow for the in vivo Chick Chorioallantoic Membrane (CAM) assay.

Conclusion

This compound, a primary metabolite of the PI3K inhibitor PX-866, is expected to exhibit significant anti-angiogenic properties due to its potent inhibition of the PI3K/AKT/mTOR pathway. This pathway is a central regulator of endothelial cell function, and its disruption can effectively halt the formation of new blood vessels that are essential for tumor growth and metastasis. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of the anti-angiogenic activity of this compound and other similar compounds. Further research focusing on generating specific quantitative data for this metabolite in various angiogenesis models is warranted to fully elucidate its therapeutic potential as an anti-angiogenic agent.

References

The Discovery and Synthesis of PX-866-17OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PX-866, also known as sonolisib, is a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K) that has been investigated for its therapeutic potential in oncology. As a semi-synthetic derivative of the natural product wortmannin (B1684655), PX-866 was developed to improve upon the pharmacological properties of its parent compound, exhibiting enhanced stability and a more favorable toxicity profile. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of PX-866 and its primary metabolite, 17-hydroxy-PX-866 (PX-866-17OH). Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of its inhibitory activity. Signaling pathways and experimental workflows are illustrated to provide a comprehensive resource for researchers in the field of drug discovery and development.

Discovery and Rationale

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. Wortmannin, a fungal metabolite, was one of the first identified potent PI3K inhibitors. However, its clinical development was hampered by its poor stability, off-target effects, and toxicity.

This led to the development of a library of over 100 wortmannin analogs with the aim of identifying a compound with improved drug-like properties. From this library, PX-866 emerged as a lead candidate.[1] PX-866, a synthetic viridin (B1683569) related to wortmannin, demonstrated increased biological stability while retaining potent inhibitory activity against PI3K.[1] It irreversibly inhibits Class I PI3K isoforms by covalently binding to a conserved lysine (B10760008) residue in the ATP-binding pocket of the p110 catalytic subunit.[1] Specifically, it targets Lys-802 in p110α.[1]

Synthesis of PX-866

The synthesis of PX-866 is achieved through a semi-synthetic approach starting from the natural product wortmannin. The key transformation involves a Michael addition of diallylamine (B93489) to the furan (B31954) ring of wortmannin, leading to the opening of the furan and the formation of the diallylaminomethylene-substituted steroid core.

While the precise, detailed protocol from the initial discovery is not publicly available, the synthesis of a closely related analog, 17β-hydroxy-16α-iodo-PX-866, provides a representative experimental procedure. The synthesis of PX-866 would follow a similar logic, omitting the steps related to the introduction of iodine and the reduction of the C17-ketone.

Representative Experimental Protocol for Synthesis

The following protocol is adapted from the synthesis of a PX-866 analog and is presented as a likely method for the preparation of PX-866.[2]

Reaction: Wortmannin + Diallylamine → PX-866

Materials:

Procedure:

  • Reaction Setup: Dissolve wortmannin in freshly distilled dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: To the stirred solution of wortmannin, add a molar excess of diallylamine at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 5% methanol in dichloromethane).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude residue is then redissolved in a suitable solvent like ethyl acetate.

  • Purification: The crude product is purified by silica gel column chromatography. A gradient of methanol in dichloromethane is a potential eluent system.

  • Characterization: The purified fractions containing PX-866 are combined, and the solvent is evaporated. The final product is characterized by standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its identity and purity.

Biological Activity and Data Presentation

PX-866 is a potent inhibitor of Class I PI3K isoforms. Its primary metabolite, 17-OH-PX-866, also demonstrates significant inhibitory activity. The inhibitory concentrations (IC50) of both compounds against various PI3K isoforms and in cellular assays are summarized in the tables below.

In Vitro Inhibitory Activity of PX-866
TargetIC50 (nM)Assay Type
p110α5Enzyme Assay
p110βweak inhibitorEnzyme Assay
p110γ2Enzyme Assay
p110δ9Enzyme Assay
HT-29 cells (p-Akt)20Cellular Assay

Data compiled from multiple sources.[1][3][4]

In Vitro Inhibitory Activity of 17-OH-PX-866

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of PX-866.

PI3K Enzyme Inhibition Assay (HTRF)

This protocol describes a common method for assessing the in vitro inhibitory activity of compounds against PI3K isoforms using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[5][6][7][8]

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP

  • PX-866 stock solution (in DMSO)

  • Assay buffer (containing MgCl₂, DTT)

  • Stop solution

  • HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged GRP1-PH domain, Streptavidin-Allophycocyanin, biotinylated PIP3)

  • 384-well low-volume assay plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of PX-866 in DMSO. Further dilute in assay buffer to achieve the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate in assay buffer to their working concentrations.

  • Assay Reaction: a. Add the diluted PX-866 or DMSO (vehicle control) to the wells of the 384-well plate. b. Add the PI3K enzyme solution to all wells except the "no enzyme" control. c. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP. e. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Detection: a. Stop the reaction by adding the stop solution. b. Add the HTRF detection reagents. c. Incubate for 60 minutes at room temperature to allow for the detection complex to form.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the appropriate wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of PX-866 and fit the data to a dose-response curve to determine the IC50 value.

Inhibition of Akt Phosphorylation in Cells (Western Blot)

This protocol details the procedure for assessing the effect of PX-866 on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt at Serine 473.[9][10][11][12][13]

Materials:

  • Cancer cell line of interest (e.g., HT-29, U87)

  • Complete cell culture medium

  • PX-866 stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with various concentrations of PX-866 for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well and scrape the cells. c. Incubate the lysate on ice for 30 minutes. d. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to total Akt and the loading control.

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT assay to determine the effect of PX-866 on the viability and proliferation of cancer cells.[14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • PX-866 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of PX-866. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, calculate the percentage of cell viability relative to the vehicle control, and determine the IC50 value.

In Vivo Antitumor Efficacy (Xenograft Model)

This protocol provides a general outline for assessing the in vivo antitumor activity of PX-866 in a subcutaneous xenograft mouse model.[1][3][16]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • PX-866 formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the immunodeficient mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: a. Randomize the mice into treatment and control groups. b. Administer PX-866 orally at a predetermined dose and schedule (e.g., daily or every other day). c. Administer the vehicle control to the control group.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific duration of treatment.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of PX-866.

Mandatory Visualizations

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Processes Cell Growth, Proliferation, Survival Downstream->Cell_Processes PX866 PX-866 PX866->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of PX-866.

Experimental Workflow for PI3K Inhibition Assay

PI3K_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, ATP) start->prepare_reagents dispense_inhibitor Dispense PX-866/ DMSO to Plate prepare_reagents->dispense_inhibitor add_enzyme Add PI3K Enzyme dispense_inhibitor->add_enzyme incubate1 Incubate (Pre-incubation) add_enzyme->incubate1 initiate_reaction Initiate Reaction (Add PIP2 + ATP) incubate1->initiate_reaction incubate2 Incubate (Kinase Reaction) initiate_reaction->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction add_detection Add HTRF Detection Reagents stop_reaction->add_detection incubate3 Incubate (Detection) add_detection->incubate3 read_plate Read Plate (HTRF Reader) incubate3->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for a PI3K enzymatic inhibition assay (HTRF).

Western Blot Workflow for p-Akt Detection

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture Cell Culture & Treatment with PX-866 cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer (to Membrane) sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody (anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection imaging Imaging detection->imaging quantification Densitometry & Quantification imaging->quantification

Caption: Experimental workflow for Western blot analysis of p-Akt.

References

Preclinical Profile of PX-866 and its Active Metabolite, PX-866-17OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for PX-866 (sonolisib) and its active metabolite, PX-866-17OH, potent, irreversible pan-Class I phosphoinositide 3-kinase (PI3K) inhibitors. This document details their mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and associated experimental methodologies.

Core Mechanism of Action: PI3K Pathway Inhibition

PX-866 and its primary active metabolite, this compound, exert their anti-tumor effects by irreversibly inhibiting the catalytic activity of Class I PI3K isoforms (α, β, γ, and δ). This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably Akt (Protein Kinase B) and mammalian target of rapamycin (B549165) (mTOR). This cascade disruption ultimately leads to decreased cell proliferation, survival, and angiogenesis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PX866 PX-866 & This compound PX866->PI3K Inhibits PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth mTOR->Survival

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of PX-866 and its metabolite.

In Vitro Potency and Efficacy

Enzyme and Cell-Based Inhibition

PX-866 demonstrates potent inhibition of purified PI3K and PI3K signaling in cancer cell lines. Its active metabolite, this compound, also shows strong inhibitory activity across the Class I PI3K isoforms.

CompoundAssay TypeTargetIC50 (nM)Reference
PX-866 Enzyme AssayPurified PI3K0.1[1][2][3][4][5]
Cell-Based AssayPI3K Signaling (p-Akt levels in HT-29 cells)20[1][2][3][4][5]
This compound Enzyme AssayPI3Kα14[1]
Enzyme AssayPI3Kβ57[1]
Enzyme AssayPI3Kγ131[1]
Enzyme AssayPI3Kδ148[1]

Table 1: In Vitro Inhibitory Activity of PX-866 and this compound

Effects on Cancer Cell Lines

Preclinical studies have shown that PX-866 inhibits the growth of various cancer cell lines, particularly those with activating mutations in the PI3K pathway (e.g., PIK3CA mutations) or loss of the tumor suppressor PTEN.

Pharmacokinetics

Pharmacokinetic studies in mice have characterized the absorption, distribution, metabolism, and excretion of PX-866. A notable aspect of its metabolism is the formation of active metabolites, including this compound, through processes like N-deallylation.

ParameterValueRoute of AdministrationReference
Half-life (t½) 18 minutesIntravenous (i.v.)[1][2][3][4]
Clearance 360 mL/min/kgIntravenous (i.v.)[1][2][3][4]

Table 2: Pharmacokinetic Parameters of PX-866 in Mice

In Vivo Efficacy in Xenograft Models

PX-866 has demonstrated significant anti-tumor activity in various human tumor xenograft models in immunodeficient mice.

Cancer ModelDosing RegimenTumor Growth InhibitionReference
U87 Glioblastoma (subcutaneous) 2.0 mg/kg/day, p.o., 5 days/week for 4 weeks84% reduction in mean tumor volume
U87 Glioblastoma (intracranial) 2.0 mg/kg/day, p.o.Increased median survival from 32 to 39 days
HT-29 Colon Cancer 10 mg/kg, p.o.Up to 80% inhibition of phospho-Ser473-Akt[1][2][3][4]
A-549 Lung Cancer 2.5 mg/kg, p.o., q.o.d. x 10Significant tumor growth inhibition[6]
OvCar-3 Ovarian Cancer Not specifiedLog cell kill up to 1.2[1][2][3]

Table 3: In Vivo Anti-Tumor Efficacy of PX-866

Detailed Experimental Protocols

Western Blotting for Phospho-Akt (Ser473)

This protocol is used to assess the inhibition of PI3K signaling by measuring the phosphorylation status of its downstream effector, Akt.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., with PX-866) Lysis 2. Cell Lysis (RIPA buffer with inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-Akt Ser473, overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated anti-rabbit IgG) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

Figure 2: Workflow for Western Blot analysis of p-Akt (Ser473).

Protocol Steps:

  • Cell Culture and Treatment: Plate cancer cells (e.g., HT-29, U87) and allow them to adhere. Treat with desired concentrations of PX-866 or vehicle control for specified time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to total Akt or a loading control (e.g., GAPDH, β-actin).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Protocol Steps:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of PX-866 or this compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for establishing and evaluating the efficacy of PX-866 in a subcutaneous xenograft model.

Xenograft_Workflow cluster_0 Tumor Establishment cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Cell_Injection 1. Subcutaneous Injection of Cancer Cells into Mice Tumor_Growth 2. Monitor Tumor Growth to Predetermined Size Cell_Injection->Tumor_Growth Randomization 3. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment 4. Administer PX-866 or Vehicle (e.g., oral gavage) Randomization->Treatment Measurement 5. Measure Tumor Volume and Body Weight Regularly Treatment->Measurement Endpoint 6. Euthanize Mice at Study Endpoint Measurement->Endpoint Tumor_Excision 7. Excise Tumors for Further Analysis (e.g., Western Blot, IHC) Endpoint->Tumor_Excision

Figure 3: General workflow for a subcutaneous xenograft study.

Protocol Steps:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer PX-866 at the desired dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Toxicity Monitoring: Monitor the body weight of the mice as an indicator of treatment-related toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as pharmacodynamic studies (e.g., Western blotting for p-Akt) or histological examination.

Summary and Future Directions

The preclinical data for PX-866 and its active metabolite, this compound, demonstrate potent and durable inhibition of the PI3K signaling pathway, leading to significant anti-tumor activity in a variety of cancer models. The favorable pharmacokinetic profile and in vivo efficacy have supported the clinical development of PX-866. Further research is warranted to fully elucidate the activity of this compound in cell-based assays and its pharmacokinetic properties, as well as to explore rational combination therapies to enhance its anti-cancer effects.

References

An In-depth Technical Guide to PX-866 and its Metabolite, PX-866-17OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

PX-866, also known as Sonolisib, is a semi-synthetic, irreversible pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K).[1][2][3] Derived from the fungal metabolite viridin (B1683569) and structurally related to wortmannin (B1684655), PX-866 was developed to offer improved biological stability and pharmacokinetic properties over earlier natural product inhibitors.[1][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6][7][8] Its hyperactivation is one of the most frequent occurrences in human cancers, making it a prime target for therapeutic intervention.[4][9][10] PX-866 covalently binds to the catalytic site of PI3K, leading to sustained pathway inhibition.[4]

This document provides a technical overview of PX-866 and its putative active metabolite, PX-866-17OH. While extensive data exists for the parent compound, PX-866, specific information on the 17-hydroxy metabolite is limited. This guide will use data from PX-866 as a surrogate to infer the properties and activities of this compound, a common practice for closely related analogues in drug development.

Chemical Structure and Physicochemical Properties

PX-866 is a complex heterocyclic molecule derived from the wortmannin scaffold.[2][3] The structure of its metabolite, this compound, is inferred by the addition of a hydroxyl group at the C17 position, a common site for metabolic modification in steroid-like structures.

Chemical Identity
PropertyPX-866 (Sonolisib)This compound (Inferred)
IUPAC Name [(3aR,6E,9S,9aR,10R,11aS)-6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate[2]Inferred based on hydroxylation at C17 position
Synonyms Sonolisib, PX866[2]Sonolisib-17-hydroxy
CAS Number 502632-66-8[3][11]Not Available
Molecular Formula C₂₉H₃₅NO₈[3][11]C₂₉H₃₅NO₉
Molecular Weight 525.59 g/mol [3][11]~541.59 g/mol
Physicochemical Properties
PropertyValue for PX-866
Appearance Orange Powder[11]
Melting Point 102°C - 107°C[11]
Solubility Soluble in DMSO (50 mM), Ethanol, Methanol, Ethyl Acetate[3][11]
UV max 249, 316, 409 nm[3]

Pharmacology and Mechanism of Action

PX-866 is an irreversible inhibitor of Class I PI3K isoforms.[12] Like its precursor wortmannin, it forms a covalent bond with a conserved lysine (B10760008) residue in the ATP-binding site of the p110 catalytic subunit, leading to durable inhibition of kinase activity.[4]

PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is activated by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[6] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP₂) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP₃).[4][13] PIP₃ recruits proteins with pleckstrin-homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to AKT phosphorylation and activation.[6][13] Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival, growth, and proliferation.[14] The tumor suppressor PTEN acts as a negative regulator by dephosphorylating PIP₃ back to PIP₂.[7][8] PX-866 blocks the production of PIP₃, thereby inhibiting all downstream signaling.

PI3K_Pathway PI3K/AKT/mTOR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP2 PIP₂ PI3K->PIP2 PIP3 PIP₃ PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Recruits AKT_mem AKT PIP3->AKT_mem Recruits PDK1->AKT_mem p-Thr308 AKT_cyto p-AKT AKT_mem->AKT_cyto Activated PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT_cyto->mTORC1 Activates Survival Cell Survival AKT_cyto->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PX866 This compound PX866->PI3K Inhibits Metabolism_Workflow PX866 PX-866 (Oral Admin) GI_Tract GI Tract Absorption PX866->GI_Tract Liver First-Pass Metabolism (Liver - CYP450s) GI_Tract->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Parent Drug Metabolite_17OH This compound (Hydroxylation) Liver->Metabolite_17OH Metabolite_Deallyl N-deallylated Metabolites Liver->Metabolite_Deallyl Tumor Tumor Tissue (Target Site) Systemic_Circulation->Tumor Elimination Elimination Systemic_Circulation->Elimination Metabolite_17OH->Systemic_Circulation Metabolite_Deallyl->Systemic_Circulation

References

The Pharmacodynamics of PX-866-17OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of PX-866-17OH, the active metabolite of the pan-PI3K inhibitor Sonolisib (PX-866). This document details its mechanism of action, inhibitory potency, and effects on downstream cellular signaling pathways. Experimental protocols for key assays and visualizations of relevant pathways are included to support further research and development.

Executive Summary

PX-866, a semi-synthetic derivative of wortmannin, is an irreversible pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. Following administration, PX-866 undergoes extensive first-pass metabolism to its active metabolite, this compound. This metabolite demonstrates enhanced potency against key PI3K isoforms. PX-866 and its active metabolite covalently bind to a conserved lysine (B10760008) residue in the ATP-binding pocket of the p110 catalytic subunit of PI3K, leading to irreversible inhibition of the PI3K/Akt/mTOR signaling pathway. This inhibition results in anti-proliferative and anti-tumor effects, including the suppression of cell motility and growth in three-dimensional tumor models.

Mechanism of Action

This compound, like its parent compound, is an irreversible inhibitor of Class IA phosphoinositide 3-kinases. The mechanism of action involves the covalent modification of a critical lysine residue (Lys802 in p110α) within the ATP-binding site of the p110 catalytic subunit of PI3K. This covalent binding permanently inactivates the enzyme, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors such as Akt and PDK1, leading to the suppression of the entire PI3K signaling cascade.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes PX866_17OH This compound PX866_17OH->PI3K Irreversible Inhibition

Figure 1: PI3K/Akt/mTOR Signaling Pathway and Inhibition by this compound.

Quantitative Pharmacodynamic Data

PX-866 undergoes hepatic metabolism, leading to the formation of more potent metabolites, including this compound. While specific IC50 values for this compound against all Class I PI3K isoforms are not extensively detailed in publicly available literature, synthetic standards of the N-deallylated metabolites of PX-866 have been shown to inhibit PI3K at low nanomolar concentrations.[1][2][3][4] The available inhibitory data for the parent compound, Sonolisib (PX-866), are summarized below.

Compound PI3K Isoform IC50 (nM)
Sonolisib (PX-866)p110α39 ± 21
p110β88 ± 27
p110δ124 ± 26
p110γ183 ± 25
Table 1: In vitro inhibitory activity of Sonolisib (PX-866) against Class I PI3K isoforms.

Experimental Protocols

PI3K Enzyme Inhibition Assay

This protocol describes a representative method for determining the in vitro inhibitory activity of compounds like this compound against PI3K isoforms.

Start Start PrepInhibitor Prepare Serial Dilutions of this compound Start->PrepInhibitor Incubate Pre-incubate Inhibitor with PI3K Enzyme PrepInhibitor->Incubate PrepEnzyme Prepare PI3K Enzyme and Substrate (PIP2) PrepEnzyme->Incubate AddATP Initiate Reaction with ATP Incubate->AddATP Reaction Kinase Reaction AddATP->Reaction StopReaction Stop Reaction Reaction->StopReaction DetectPIP3 Detect PIP3 Product StopReaction->DetectPIP3 Analyze Calculate IC50 DetectPIP3->Analyze End End Analyze->End

Figure 2: Workflow for a PI3K Enzyme Inhibition Assay.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85β, p110δ/p85δ, p110γ/p101)

  • PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • This compound dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Enzyme and Substrate Preparation: Prepare a mixture of the PI3K enzyme and PIP2 substrate in the kinase reaction buffer.

  • Assay Plate Setup: Add the this compound dilutions to the wells of the assay plate.

  • Enzyme Addition: Add the enzyme/substrate mixture to the wells containing the inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 1-2 hours.

  • Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Western Blot for Akt Phosphorylation

This protocol details the assessment of PI3K pathway inhibition in cells by measuring the phosphorylation of Akt.

Materials:

  • Cell lines of interest (e.g., cancer cell lines with an active PI3K pathway)

  • Cell culture medium and supplements

  • This compound

  • Growth factors (e.g., insulin, EGF) for pathway stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal Akt phosphorylation.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 nM insulin) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal and the loading control.

Cell Motility Assay

This protocol describes a method to assess the effect of this compound on cancer cell motility.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium with and without serum

  • This compound

  • 96-well plates coated with fluorescent microspheres on a collagen layer

  • High-throughput fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto the microsphere-coated plates in medium containing either serum (positive control) or serum plus different concentrations of this compound. Include a serum-free negative control.

  • Incubation: Incubate the plate for 16-24 hours to allow for cell migration.

  • Fixation and Imaging: Fix the cells and acquire images of the cleared paths using a fluorescence microscope.

  • Analysis: Quantify the area of the cleared paths for individual cells under each condition. A reduction in the cleared area indicates inhibition of cell motility.

Spheroid Growth Assay

This protocol outlines a method to evaluate the impact of this compound on the growth of 3D tumor spheroids.

Materials:

  • Cancer cell line capable of forming spheroids (e.g., U87, T47D)

  • Cell culture medium

  • This compound

  • Ultra-low attachment 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

Procedure:

  • Spheroid Formation: Seed a low density of cells in ultra-low attachment plates and incubate for several days until spheroids are formed.

  • Treatment: Treat the spheroids with various concentrations of this compound.

  • Incubation: Incubate for an extended period (e.g., 4-7 days), monitoring spheroid growth and morphology microscopically.

  • Viability Assessment: At the end of the treatment period, measure cell viability using a 3D-compatible cell viability assay.

  • Analysis: Normalize the viability data to untreated control spheroids to determine the effect of this compound on spheroid growth.

Conclusion

This compound is a potent, irreversible pan-PI3K inhibitor that effectively suppresses the PI3K/Akt/mTOR signaling pathway. Its enhanced potency compared to the parent compound, Sonolisib (PX-866), makes it a key molecule in the anti-tumor activity observed with this agent. The experimental protocols and data presented in this guide provide a foundation for further investigation into the pharmacodynamics of this compound and its potential as a therapeutic agent. Future studies should aim to further delineate the specific inhibitory profile of this compound against all PI3K isoforms and explore its efficacy in various preclinical cancer models.

References

Unveiling the Target: A Technical Guide to PX-866-17OH in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target validation of PX-866-17OH (sonolisib), a potent and irreversible pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility, and its aberrant activation is a frequent driver of tumorigenesis.[1][2][3] PX-866, a semi-synthetic analog of wortmannin, has demonstrated significant anti-tumor activity in a range of preclinical and clinical settings, validating its target and establishing its potential as a cancer therapeutic.[4][5][6]

Core Mechanism of Action: PI3K Inhibition

PX-866 exerts its anti-neoplastic effects by irreversibly binding to the ATP-binding site of the p110 catalytic subunit of Class I PI3K isoforms (α, β, δ, and γ).[7][8] This covalent binding inhibits the kinase activity of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[2] The subsequent deactivation of the AKT/mTOR signaling cascade results in the inhibition of tumor cell growth, proliferation, survival, and motility.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various oncology models.

Table 1: In Vitro Kinase Inhibitory Activity

PI3K IsoformIC50 (nmol/L)Reference
p110α0.1[7][9]
p110β-[10]
p110γ1.0[7]
p110δ2.9[7]
Purified PI3K0.1[11]
Wortmannin (comparator)1.2[5]

Table 2: In Vitro Cellular Activity

Cell LineAssayEndpointIC50 (nmol/L)Reference
HT-29 (Colon Cancer)Western BlotPhospho-Ser473-Akt20[9][11]
Various Cancer Cell Lines3D Spheroid GrowthGrowth InhibitionLow nanomolar[1][5]
MDA-MB-231 (Breast Cancer)Cell Motility AssayMotility InhibitionSub-nanomolar[1][5]

Table 3: In Vivo Anti-Tumor Activity

Xenograft ModelTreatmentOutcomeReference
OvCar-3 (Ovarian Cancer)PX-866Log cell kill up to 1.2[9][11]
A-549 (Lung Cancer)PX-866Log cell kill up to 1.2[9][11]
A-549 (Lung Cancer)PX-866 + CisplatinIncreased anti-tumor activity[9][11]
OvCar-3 (Ovarian Cancer)PX-866 + RadiationIncreased anti-tumor activity[9][11]
HT-29 (Colon Cancer)PX-866 (10 mg/kg p.o.)80% inhibition of phospho-Ser473-Akt for >48h[9][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.

In Vitro PI3K Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of PX-866 on the enzymatic activity of purified PI3K isoforms.

Materials:

  • Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • This compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • PIP2 substrate

  • ATP (containing γ-32P-ATP for radiometric detection or cold ATP for luminescence-based assays)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.

  • In a microplate, add the diluted PX-866 or vehicle control (DMSO).

  • Add the purified PI3K enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

  • Terminate the reaction and measure the remaining ATP levels using a luminescence-based assay according to the manufacturer's protocol. The luminescent signal is inversely proportional to PI3K activity.

  • Calculate the percent inhibition for each PX-866 concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of AKT Phosphorylation

This method is used to assess the inhibition of PI3K signaling within cancer cells by measuring the phosphorylation status of its downstream effector, AKT.

Materials:

  • Cancer cell lines (e.g., HT-29, MDA-MB-231, U-87 MG)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total AKT to confirm equal protein loading.

  • Quantify the band intensities to determine the relative inhibition of AKT phosphorylation.

3D Spheroid Cell Culture and Growth Inhibition Assay

This assay models the three-dimensional growth of tumors and assesses the cytostatic or cytotoxic effects of PX-866.

Materials:

  • Cancer cell lines known to form spheroids (e.g., U-87 MG, HT-29)

  • Ultra-low attachment round-bottom microplates

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Microscope

  • Luminometer

Procedure:

  • Prepare a single-cell suspension of the cancer cells.

  • Seed a defined number of cells per well into an ultra-low attachment microplate to promote spheroid formation.

  • Allow the spheroids to form and grow for a few days.

  • Treat the spheroids with a range of concentrations of this compound or vehicle control.

  • Monitor spheroid growth and morphology over several days using a microscope.

  • At the end of the treatment period, measure cell viability using a 3D-compatible cell viability assay according to the manufacturer's instructions.

  • Calculate the percentage of growth inhibition relative to the vehicle-treated control and determine the IC50 value.

In Vitro Cell Migration (Wound Healing) Assay

This assay evaluates the effect of PX-866 on the migratory capacity of cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Culture plates or inserts for creating a defined gap

  • This compound

  • Microscope with a camera

Procedure:

  • Seed cells in a culture plate and grow them to a confluent monolayer.

  • Create a "wound" or a cell-free gap in the monolayer using a sterile pipette tip or a culture insert.

  • Wash the wells to remove detached cells and add fresh media containing different concentrations of this compound or vehicle control.

  • Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Measure the area of the wound at each time point using image analysis software.

  • Calculate the rate of wound closure for each condition to determine the effect of PX-866 on cell migration.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Kinase_Assay PI3K Kinase Assay (IC50 Determination) Western_Blot Western Blot (p-AKT Inhibition) Kinase_Assay->Western_Blot Target Engagement Spheroid_Assay 3D Spheroid Growth (Growth Inhibition) Western_Blot->Spheroid_Assay Cellular Activity Migration_Assay Cell Migration Assay (Motility Inhibition) Spheroid_Assay->Migration_Assay Xenograft_Model Xenograft Model (Tumor Growth Inhibition) Migration_Assay->Xenograft_Model Preclinical Efficacy PX866 This compound PX866->Kinase_Assay

Conclusion

The comprehensive data from in vitro and in vivo studies provide robust validation for PI3K as the primary anti-cancer target of this compound. Its ability to potently and durably inhibit the PI3K/AKT/mTOR signaling pathway translates into significant anti-proliferative, anti-migratory, and anti-tumor effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of PX-866 and other PI3K inhibitors in various oncological contexts. The consistent findings across multiple experimental models underscore the importance of the PI3K pathway in cancer and solidify the rationale for its therapeutic targeting.

References

An In-Depth Technical Guide to the Cellular Uptake and Metabolism of PX-866 and its Potential Metabolite, PX-866-17OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, mechanism of action, and metabolic fate of PX-866, a potent and irreversible pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. Particular attention is given to its known metabolic pathways and a discussion of the potential, yet unconfirmed, metabolite PX-866-17OH.

Cellular Uptake and Mechanism of Action

While specific studies detailing the precise mechanism of cellular entry for PX-866 are not extensively published, its ability to inhibit intracellular signaling pathways suggests it readily crosses the cell membrane.[1][2] Given its molecular structure as a semi-synthetic analogue of wortmannin, a fungal steroid metabolite, and its activity in whole-cell assays, it is highly probable that PX-866 enters cells via passive diffusion.[1]

Once inside the cell, PX-866 exerts its biological effects by irreversibly inhibiting phosphoinositide 3-kinases (PI3Ks).[3] Specifically, it is a potent inhibitor of the Class I PI3K isoforms α, γ, and δ.[4] The inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This blockade disrupts the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell proliferation, survival, and motility.[5][6] The sustained inhibition of this pathway by PX-866 leads to G1 cell-cycle arrest and has been shown to be cytostatic rather than cytotoxic in some cancer cell lines.[1][5]

Signaling Pathway

The inhibitory action of PX-866 on the PI3K/Akt/mTOR signaling pathway is a key aspect of its anti-cancer properties.

PI3K_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation PX866 PX-866 PX866->PI3K Inhibition PX866_Metabolism PX866 PX-866 N_deallyl N-mono-deallylated metabolite (1) PX866->N_deallyl CYP-mediated N-deallylation Epoxide Epoxide (3) PX866->Epoxide CYP-dependent epoxidation Deacetylated Deacetylated PX-866 (5) PX866->Deacetylated Plasma carboxylesterases N_di_deallyl N-di-deallylated metabolite (2) N_deallyl->N_di_deallyl CYP-mediated N-deallylation Unidentified_1 Unidentified metabolite (6) N_deallyl->Unidentified_1 Unidentified_2 Unidentified metabolite (7) N_di_deallyl->Unidentified_2 Dihydroxy Dihydroxy-metabolite (4) Epoxide->Dihydroxy Epoxide hydrolase Experimental_Workflow cluster_invivo In Vivo Pharmacokinetics cluster_invitro In Vitro Metabolism Animal_Dosing Animal Dosing (i.v., i.p., p.o.) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Extraction Extraction of Analytes Plasma_Separation->Extraction LCMS_Analysis_invivo LC-MS/MS Analysis Extraction->LCMS_Analysis_invivo PK_Analysis Pharmacokinetic Analysis LCMS_Analysis_invivo->PK_Analysis Incubation Incubation of PX-866 (Microsomes, Plasma) Sampling Time-point Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching LCMS_Analysis_invitro LC-MS/MS Analysis Quenching->LCMS_Analysis_invitro Metabolite_ID Metabolite Identification LCMS_Analysis_invitro->Metabolite_ID

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of PX-866-17OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PX-866 is a semi-synthetic, irreversible pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K), derived from the natural product wortmannin. It demonstrates significant antitumor activity by targeting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and motility. PX-866 is metabolized in vivo to its more potent primary biological metabolite, PX-866-17OH. These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its inhibitory activity on the PI3K pathway and its effects on cancer cell viability.

The PI3K pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. PX-866 and its active metabolite, this compound, covalently bind to the catalytic site of PI3K, leading to a sustained inhibition of downstream signaling. This document outlines methodologies for assessing the biochemical and cellular effects of this compound, providing a framework for its preclinical characterization.

Data Presentation

The following tables summarize the in vitro inhibitory activities of PX-866 and its metabolite, this compound.

Table 1: Biochemical Inhibitory Activity (IC50) of PX-866 and this compound against PI3K Isoforms

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)Assay Type
PX-8665-29Biochemical
This compound1457131148Biochemical

Data for this compound is from biochemical assays measuring the inhibition of purified PI3K isoforms.

Table 2: Cellular Inhibitory Activity of PX-866

CompoundCell LineAssay TypeEndpointIC50 (nM)
PX-866HT-29 (Colon Cancer)Western Blotp-Akt (Ser473) inhibition20[1]
PX-866U87 (Glioblastoma)Spheroid GrowthGrowth InhibitionPotent at low nM concentrations[2][3]
PX-866U87 (Glioblastoma)LDH Release AssayCytotoxicityNot cytotoxic at 100 nM[2]

Mandatory Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PX866 This compound PX866->PI3K Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis CellSeeding Seed cells in 96-well plate AddCompound Add compound to cells CellSeeding->AddCompound CompoundPrep Prepare serial dilutions of this compound CompoundPrep->AddCompound Incubate Incubate for 48-72 hours AddCompound->Incubate AddReagent Add Viability Reagent (e.g., MTT) Incubate->AddReagent IncubateReagent Incubate AddReagent->IncubateReagent Readout Measure Absorbance/ Fluorescence IncubateReagent->Readout CalculateViability Calculate % Viability Readout->CalculateViability DetermineIC50 Determine IC50 CalculateViability->DetermineIC50 Western_Blot_Workflow CellTreatment 1. Treat cells with This compound CellLysis 2. Lyse cells and quantify protein CellTreatment->CellLysis SDSPAGE 3. SDS-PAGE CellLysis->SDSPAGE Transfer 4. Transfer to membrane SDSPAGE->Transfer Blocking 5. Block membrane Transfer->Blocking PrimaryAb 6. Incubate with primary antibody (e.g., anti-p-AKT) Blocking->PrimaryAb SecondaryAb 7. Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detection 8. Chemiluminescent detection SecondaryAb->Detection Analysis 9. Image and analyze bands Detection->Analysis

References

Application Notes and Protocols for PX-866-17OH in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PX-866-17OH is the active metabolite of PX-866 (Sonolisib), a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. This compound exerts its effects by inhibiting the catalytic activity of PI3K isoforms, thereby blocking downstream signaling and impeding tumor progression. These application notes provide detailed protocols for the use of this compound in cell culture, including recommended treatment concentrations and methodologies for assessing its biological effects.

Mechanism of Action

This compound, like its parent compound PX-866, is a derivative of wortmannin (B1684655) and acts as an irreversible inhibitor of Class I PI3K isoforms.[1] By blocking the activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, inhibits the activation of downstream effectors such as Akt and mammalian target of rapamycin (B549165) (mTOR).[2] The consequences of this inhibition include cell cycle arrest, induction of autophagy, and a reduction in cell motility and angiogenesis.[2][3]

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound Against PI3K Isoforms
PI3K IsoformIC50 (nM)
PI3Kα14
PI3Kβ57
PI3Kγ131
PI3Kδ148

Data sourced from MedChemExpress.[4]

Table 2: Recommended Treatment Concentrations and Durations for PX-866 in Cell Culture

While specific data for this compound is limited, the following recommendations are based on studies using the parent compound, PX-866, and can be used as a starting point for optimization with this compound.

Cell Line ExamplesAssay TypeRecommended Concentration Range (nM)Incubation Time (hours)Reference(s)
Glioblastoma (e.g., U87)Akt Phosphorylation10 - 10001 - 24[1][2]
Autophagy Analysis80072[2]
Colon Cancer (e.g., HT-29)Akt Phosphorylation20 (IC50)Not specified[5]
Cell Survival (Clonogenic)5004[6]
Various Cancer Cell LinesSpheroid Growth InhibitionLow nanomolarNot specified[3]
Cell MotilitySub-nanomolar to low nanomolarNot specified[3]

Mandatory Visualizations

PI3K_Signaling_Pathway PI3K/Akt/mTOR Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PX866_17OH This compound PX866_17OH->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.

Experimental_Workflow General Workflow for Assessing this compound Effects cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays Cell_Culture 1. Cell Seeding & Culture Drug_Prep 2. Prepare this compound Dilutions Treatment 3. Treat Cells with this compound Drug_Prep->Treatment Viability Cell Viability (e.g., MTT, CellTiter-Glo) Treatment->Viability Western_Blot Western Blot (p-Akt, Akt, etc.) Treatment->Western_Blot Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Motility Cell Motility (e.g., Transwell Assay) Treatment->Motility

Caption: A generalized experimental workflow for studying the effects of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. For example, to prepare a 10 mM stock from 1 mg of this compound (MW: 527.61 g/mol ), dissolve it in 189.5 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. Once in solution, it is recommended to use within 3 months to prevent loss of potency.[1]

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for PI3K Pathway Inhibition

This protocol is used to assess the phosphorylation status of key proteins in the PI3K pathway, such as Akt, to confirm the inhibitory effect of this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) or vehicle control for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Induce Apoptosis: Seed cells and treat with this compound at desired concentrations for a specified time to induce apoptosis. Include a vehicle-treated negative control.

  • Cell Collection: Collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[7][8]

References

Application Notes and Protocols: Western Blot Analysis of p-Akt (Ser473 and Thr308) Following PX-866-17OH Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a variety of human cancers, making it a key target for therapeutic intervention. PX-866 is a potent, irreversible pan-inhibitor of class I PI3K isoforms. Its active metabolite, PX-866-17OH, demonstrates significant antitumor activity by inhibiting the PI3K pathway. A key downstream effector of PI3K is the serine/threonine kinase Akt (also known as protein kinase B or PKB).[3] Upon PI3K activation, Akt is recruited to the plasma membrane and phosphorylated at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[3] These phosphorylation events are critical for the full activation of Akt.

Western blot analysis is a fundamental technique used to assess the phosphorylation status of Akt and thereby evaluate the efficacy of PI3K inhibitors like PX-866 and its active metabolite, this compound. By quantifying the levels of phosphorylated Akt (p-Akt) at Ser473 and Thr308, researchers can determine the dose-dependent and time-course effects of these inhibitors on the PI3K/Akt signaling cascade. These application notes provide a detailed protocol for conducting Western blot analysis to measure p-Akt levels in cells treated with this compound.

Signaling Pathway and Mechanism of Action

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals such as growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 recruits proteins containing a pleckstrin homology (PH) domain, including Akt and PDK1, to the plasma membrane.[3] At the membrane, Akt is phosphorylated at Thr308 by PDK1 and at Ser473 by mTORC2, leading to its full activation.[3] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation. PX-866 and its active metabolite this compound are irreversible inhibitors of PI3K, thereby blocking the production of PIP3 and subsequent activation of Akt.[5]

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK RTK/GPCR Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt P (Thr308) mTORC2 mTORC2 mTORC2->Akt P (Ser473) pAkt p-Akt (Thr308, Ser473) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Survival Cell Survival, Growth, Proliferation Downstream->Survival PX866 This compound PX866->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Appropriate cancer cell line with an active PI3K/Akt pathway (e.g., U87 glioblastoma, PC3 prostate cancer, T47D breast cancer).

  • This compound: Prepare stock solutions in DMSO and store at -20°C.

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.

  • Protein Assay Reagent: BCA or Bradford protein assay kit.

  • SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

  • Sample Buffer: 4x Laemmli buffer (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).

  • Running Buffer: 25 mM Tris base, 192 mM glycine, 0.1% SDS.

  • Transfer Buffer: 25 mM Tris base, 192 mM glycine, 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473) antibody

    • Rabbit anti-phospho-Akt (Thr308) antibody

    • Rabbit anti-pan-Akt antibody

    • Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate: ECL detection reagent.

  • Imaging System: Chemiluminescence imager or X-ray film and developer.

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis A Seed Cells B Treat with this compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (p-Akt, Total Akt, Loading Control) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Image Acquisition J->K L Densitometry Analysis K->L

Caption: Workflow for Western blot analysis of p-Akt.

Detailed Protocol
  • Cell Seeding and Treatment: a. Seed cells in appropriate culture plates or flasks and allow them to adhere and reach 70-80% confluency. b. Starve the cells in serum-free medium for 12-24 hours prior to treatment to reduce basal Akt phosphorylation. c. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time points (e.g., 1, 4, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes. c. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract. f. Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. d. Run the gel at a constant voltage until the dye front reaches the bottom. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-Akt (Ser473) or p-Akt (Thr308) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the signal using a chemiluminescence imager or by exposing the membrane to X-ray film. c. For normalization, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control (β-actin or GAPDH). d. Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the intensity of the p-Akt bands to the total Akt and then to the loading control.

Data Presentation

Table 1: Dose-Dependent Inhibition of p-Akt (Ser473) by PX-866 in U87 Glioblastoma Cells (4-hour treatment)

PX-866 Concentration (nM)Relative p-Akt (Ser473) / Total Akt Intensity (Normalized to Vehicle)
0 (Vehicle)1.00
100.75
500.42
1000.18
5000.05

Table 2: Time-Course of p-Akt (Ser473) Inhibition by PX-866 (100 nM) in U87 Glioblastoma Cells

Treatment Time (hours)Relative p-Akt (Ser473) / Total Akt Intensity (Normalized to Vehicle)
01.00
10.55
40.18
240.25

Troubleshooting

IssuePossible CauseSolution
No or weak p-Akt signal- Inactive Akt pathway in cell line- Insufficient stimulation- Inactive antibody- Phosphatase activity- Use a positive control cell line or stimulate with growth factors.- Check antibody datasheet and use a fresh aliquot.- Ensure phosphatase inhibitors are fresh and added to lysis buffer.
High background- Insufficient blocking- Antibody concentration too high- Insufficient washing- Increase blocking time or change blocking agent (e.g., from milk to BSA).- Titrate primary and secondary antibody concentrations.- Increase the number and duration of washes.
Multiple non-specific bands- Antibody cross-reactivity- Protein degradation- Use a more specific antibody.- Ensure fresh protease inhibitors are used during lysis.
Inconsistent loading control- Inaccurate protein quantification- Uneven transfer- Be meticulous with protein quantification and loading.- Ensure complete and even transfer of proteins to the membrane.

Conclusion

This application note provides a comprehensive guide for the Western blot analysis of p-Akt (Ser473 and Thr308) following treatment with the PI3K inhibitor this compound. By following the detailed protocols and utilizing the provided diagrams and data presentation formats, researchers can effectively assess the inhibitory activity of this compound on the PI3K/Akt signaling pathway. This analysis is crucial for understanding the mechanism of action of this compound and for its continued development as a potential cancer therapeutic.

References

Application Notes and Protocols for PX-866 and its Active Metabolite PX-866-17OH in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PX-866, and its active metabolite PX-866-17OH, are potent, irreversible pan-isoform inhibitors of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. PX-866 covalently binds to the ATP-binding site of PI3K, leading to sustained inhibition of the pathway and subsequent antitumor effects. Preclinical studies have demonstrated that PX-866 exhibits cytostatic rather than cytotoxic effects, leading to the inhibition of tumor growth and increased survival in various xenograft models.[1][2] This document provides a detailed guide for the experimental design of this compound xenograft models, based on the available data for its parent compound, PX-866.

Note on this compound: PX-866 undergoes in vivo metabolism to its active form, this compound. While this compound is a potent PI3K inhibitor, the majority of published in vivo xenograft studies have been conducted using the parent compound, PX-866. Therefore, the following protocols and data are based on studies with PX-866, providing a robust framework for investigating either compound.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT then phosphorylates a range of downstream targets, including mTOR, leading to the promotion of protein synthesis and inhibition of apoptosis. PX-866 and this compound inhibit PI3K, thereby blocking this entire downstream signaling cascade.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth promotes Growth_Factor Growth Factor Growth_Factor->RTK PX866 This compound PX866->PI3K inhibits

Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.

Data Presentation

In Vivo Efficacy of PX-866 in Xenograft Models
Tumor ModelCell LineTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Survival IncreaseReference
GlioblastomaU87PX-866Not Specified84%Median survival increased from 32 to 39 days[3]
Ovarian CancerOvCar-3PX-866Not SpecifiedLog cell kill up to 1.2Not Reported[3]
Lung CancerA-549PX-866Not SpecifiedLog cell kill up to 1.2Not Reported[3]
Colon CancerHT-2910 mg/kg PX-866p.o.>80% inhibition of p-AktNot Reported[3][4][5]
Pharmacokinetic and Pharmacodynamic Parameters of PX-866 in Mice
ParameterValueAdministration RouteTumor ModelReference
Plasma Half-life18 minutesi.v.-[3][4][5]
Clearance360 mL/min/kgi.v.-[3][4][5]
p-Akt InhibitionUp to 80%10 mg/kg p.o.HT-29[3][4][5]
Duration of p-Akt Inhibition>48 hoursp.o.HT-29[3][4][5]
Preclinical Toxicity Profile of PX-866
Toxicity FindingDetailsModelReference
Maximum Tolerated Dose (MTD) in mice19.5 mg/kgMice[1]
HepatotoxicityReduced by 65% compared to wortmanninMice[1]
GeneralWell-tolerated in clinical trials with mild gastrointestinal side effectsHuman[6][7]

Experimental Protocols

Cell Line Selection and Culture
  • Cell Line Choice: Select a cancer cell line with a known PI3K pathway activation status (e.g., PIK3CA mutation, PTEN loss) for optimal sensitivity to PX-866.[8] Examples from literature include U87 (glioblastoma), OvCar-3 (ovarian), A-549 (lung), and HT-29 (colon).

  • Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability: Ensure cell viability is >95% before implantation using a trypan blue exclusion assay.

Animal Model
  • Species and Strain: Use immunodeficient mice (e.g., athymic nude or SCID) to prevent rejection of human tumor xenografts.

  • Acclimatization: Acclimate animals to the facility for at least one week before the start of the experiment.

  • Housing: House mice in a specific pathogen-free environment with ad libitum access to food and water.

Tumor Implantation
  • Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Injection: Subcutaneously inject 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse. The use of Matrigel may enhance tumor take rate.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

Drug Formulation and Administration
  • Vehicle Preparation: A commonly used vehicle for PX-866 is 0.9% NaCl with 0.1% Tween 20.

  • Drug Preparation: Prepare a stock solution of PX-866 in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the vehicle just before administration.

  • Dosing: Based on preclinical studies, a dose of 10 mg/kg is often effective.[3][4][5] Dose optimization studies may be necessary for different tumor models.

  • Administration: Administer the drug solution via intraperitoneal (i.p.) or oral (p.o.) gavage.

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture Cell Line Culture (e.g., U87, HT-29) Start->Cell_Culture Cell_Harvest Cell Harvest & Viability Check Cell_Culture->Cell_Harvest Tumor_Implantation Subcutaneous Implantation in Mice Cell_Harvest->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with PX-866 or Vehicle Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Excision & Pharmacodynamic Analysis Endpoint->Analysis End End Analysis->End

Caption: A typical experimental workflow for a PX-866 xenograft study.

Endpoint Analysis
  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

  • Pharmacodynamic Analysis: At the end of the study, excise tumors and analyze for target engagement by measuring the levels of phosphorylated AKT (p-Akt) and other downstream effectors via Western blot or immunohistochemistry.

  • Toxicity Assessment: Monitor animal body weight throughout the study as a general indicator of toxicity. Observe animals for any clinical signs of distress.

Logical Relationships

The sensitivity of tumors to PI3K inhibitors like PX-866 is often linked to the genetic status of the PI3K pathway.

Logical_Relationship cluster_genotype Tumor Genotype cluster_phenotype Predicted Phenotype PIK3CA_mut PIK3CA Mutation (Activating) Sensitivity Increased Sensitivity to PX-866 PIK3CA_mut->Sensitivity leads to PTEN_loss PTEN Loss (Inactivating) PTEN_loss->Sensitivity leads to RAS_mut RAS Mutation (Activating) Resistance Potential Resistance to PX-866 RAS_mut->Resistance can lead to

Caption: The relationship between PI3K pathway mutations and PX-866 sensitivity.

Conclusion

The this compound xenograft model, guided by the extensive data available for its parent compound PX-866, provides a powerful preclinical tool to evaluate the efficacy of PI3K inhibition in a variety of cancer types. Careful consideration of the tumor model's genetic background, along with rigorous experimental design and endpoint analysis, will yield valuable insights into the therapeutic potential of this class of inhibitors.

References

Application Notes and Protocols for PX-866 (Sonolisib) in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of PX-866 (also known as sonolisib), a potent and irreversible pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathway, compiled from preclinical research to guide the design of in vivo mouse studies.

Introduction

PX-866 is a derivative of wortmannin (B1684655) that demonstrates significant antitumor activity in various cancer models.[1][2] It functions by irreversibly inhibiting PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and motility.[3][4][5] Preclinical studies have shown that PX-866 can inhibit tumor growth as a single agent and enhance the efficacy of chemotherapy and radiation.[1]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide range of substrates, including the mammalian target of rapamycin (B549165) (mTOR), to promote cell survival and proliferation. PX-866 exerts its anti-cancer effects by blocking the initial step of this cascade.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PX866 PX-866 (Sonolisib) PX866->PI3K PTEN PTEN PTEN->PIP3 Xenograft_Workflow CellCulture 1. Tumor Cell Culture (e.g., U87, A549) Harvest 2. Cell Harvesting & Resuspension CellCulture->Harvest Implantation 3. Subcutaneous Injection into Mice Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Treatment 5. Initiate PX-866 Treatment TumorGrowth->Treatment

References

Application Notes and Protocols for PX-866-17OH in Glioblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological effects and experimental protocols for the use of PX-866 and its active metabolite, PX-866-17OH (sonolisib), in glioblastoma (GBM) cell lines. The information is curated from preclinical and clinical studies to guide research and development efforts targeting the PI3K pathway in this aggressive brain tumor.

Introduction

Glioblastoma is the most common and lethal primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and resistance to conventional therapies.[1][2] A key signaling pathway frequently dysregulated in GBM is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a central role in cell growth, survival, and metabolism.[2][3] PX-866 is a potent, irreversible pan-class I PI3K inhibitor derived from wortmannin.[3] Its primary metabolite, this compound, exhibits even greater potency against PI3K isoforms. This document details the mechanism of action, cellular effects, and relevant experimental protocols for studying this compound in glioblastoma cell lines.

Mechanism of Action

PX-866 and its active metabolite irreversibly inhibit the catalytic subunits of class I PI3K, preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This blockade of PIP3 production leads to reduced activation of downstream effectors, most notably the serine/threonine kinase Akt.[3] The inhibition of Akt phosphorylation at key residues (Threonine 308 and Serine 473) disrupts the signaling cascade that promotes cell survival, proliferation, and invasion in glioblastoma cells.[3]

Signaling Pathway Diagram

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTORC1 mTORC1 pAkt->mTORC1 Activates Invasion Invasion & Angiogenesis pAkt->Invasion Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation PX866 This compound (Sonolisib) PX866->PI3K Inhibits

PI3K/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of PX-866 in various glioblastoma cell lines.

Table 1: In Vitro Efficacy of PX-866 in Glioblastoma Cell Lines

Cell LinePTEN StatusIC50 (µM)Reference
U87Mutated~0.4 - 1.0[2][3]
U251Mutated~0.4 - 1.0[3]
LN229Wild-type> 1.0[3]
LN18Wild-type> 1.0[3]

Note: PTEN-negative cell lines generally exhibit greater sensitivity to PX-866.[2]

Table 2: Effect of PX-866 on Akt Phosphorylation and Cell Invasion

Cell LinePX-866 ConcentrationInhibition of p-Akt (Ser473)Reduction in Cell InvasionReference
U251400 nMSignificant InhibitionNot Reported[3]
U87400 nMSignificant InhibitionNot Reported[3]
LN229400 nMSignificant InhibitionNot Reported[3]
LN2290.8 µMNot Reported~68%[3]
U2510.8 µMNot Reported~72%[3]

Table 3: Phase II Clinical Trial of PX-866 in Recurrent Glioblastoma

ParameterValueReference
Number of Patients33[1]
Dosage8 mg daily[1]
Partial Response3% (1 patient)[1]
Stable Disease24% (8 patients)[1]
Progression73% (24 patients)[1]
6-Month Progression-Free Survival17%[1]

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B - SRB)

This protocol is adapted for determining the cytotoxic and cytostatic effects of this compound on adherent glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87, U251)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% Acetic acid

  • 10 mM Tris base solution

  • 96-well plates

Protocol:

  • Cell Plating: Seed glioblastoma cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the respective drug dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC50 value.

SRB_Workflow start Start plate_cells Plate Glioblastoma Cells (96-well plate) start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_drug Add this compound (Serial Dilutions) incubate1->add_drug incubate2 Incubate (72h) add_drug->incubate2 fix_cells Fix with TCA incubate2->fix_cells wash1 Wash with Water fix_cells->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize Dye wash2->solubilize read Read Absorbance (510 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Workflow for the Sulforhodamine B (SRB) cell proliferation assay.
Western Blot Analysis of Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) and total Akt in glioblastoma cells treated with this compound.

Materials:

  • Glioblastoma cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (5% BSA in TBST for phospho-antibodies)

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Protocol:

  • Cell Treatment: Plate glioblastoma cells and grow to 70-80% confluency. Treat cells with desired concentrations of this compound for the specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-p-Akt (Ser473) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL reagent and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To detect total Akt, the membrane can be stripped and re-probed with an anti-total Akt antibody.

Western_Blot_Workflow start Start treat_cells Treat Cells with This compound start->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells quantify Protein Quantification (BCA Assay) lyse_cells->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody (anti-p-Akt) block->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Analyze Bands detect->analyze end End analyze->end

Workflow for Western blot analysis of Akt phosphorylation.
Transwell Invasion Assay

This protocol is used to assess the effect of this compound on the invasive potential of glioblastoma cells.

Materials:

  • Glioblastoma cell lines

  • Serum-free and complete culture medium

  • This compound stock solution (in DMSO)

  • Matrigel Basement Membrane Matrix

  • 24-well Transwell inserts (8 µm pore size)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet staining solution

Protocol:

  • Coating Inserts: Thaw Matrigel on ice. Dilute Matrigel in cold serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 30 minutes to allow the Matrigel to solidify.

  • Cell Seeding: Harvest glioblastoma cells and resuspend in serum-free medium containing the desired concentration of this compound or vehicle control. Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the coated inserts.

  • Chemoattractant: Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 24-48 hours.

  • Removal of Non-invasive Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.

  • Fixation: Fix the invaded cells on the lower surface of the membrane by incubating the inserts in methanol for 10 minutes.

  • Staining: Stain the invaded cells with Crystal Violet solution for 10-20 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification: Allow the inserts to air dry. Image the stained cells on the lower surface of the membrane using a microscope. Count the number of invaded cells in several random fields to quantify invasion.

  • Data Analysis: Compare the number of invaded cells in the this compound-treated groups to the control group.

Invasion_Workflow start Start coat_inserts Coat Transwell Inserts with Matrigel start->coat_inserts seed_cells Seed Cells with This compound (Upper Chamber) coat_inserts->seed_cells add_chemo Add Chemoattractant (Lower Chamber) seed_cells->add_chemo incubate Incubate (24-48h) add_chemo->incubate remove_cells Remove Non-invasive Cells incubate->remove_cells fix_stain Fix and Stain Invaded Cells remove_cells->fix_stain image_quantify Image and Quantify Invaded Cells fix_stain->image_quantify analyze Analyze Data image_quantify->analyze end End analyze->end

Workflow for the Transwell invasion assay.

Conclusion

This compound (sonolisib) is a potent inhibitor of the PI3K/Akt pathway, demonstrating significant anti-proliferative and anti-invasive effects in preclinical models of glioblastoma. While clinical trials in recurrent glioblastoma have shown limited overall response rates, a subset of patients achieved durable stable disease, suggesting that further investigation into predictive biomarkers and combination therapies is warranted. The protocols and data presented here provide a valuable resource for researchers working to further elucidate the therapeutic potential of targeting the PI3K pathway in glioblastoma.

References

Application Notes and Protocols: PX-866-17OH in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical research on PX-866, an irreversible pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K), and its active metabolite, 17-hydroxy-PX-866 (PX-866-17OH), in the context of non-small cell lung cancer (NSCLC). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.

Introduction

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in NSCLC, making it a key target for therapeutic intervention.[1][2] PX-866 is a potent, irreversible pan-Class I PI3K inhibitor that has been investigated as a monotherapy and in combination with other anticancer agents in NSCLC.[3][4] Preclinical studies have demonstrated its ability to inhibit tumor growth, overcome resistance to EGFR inhibitors, and modulate cell motility.[5][6][7] A phase II clinical trial has evaluated its efficacy in combination with docetaxel (B913) in patients with advanced, refractory NSCLC.[1]

Mechanism of Action

PX-866 irreversibly binds to and inhibits the activity of Class I PI3K isoforms (p110α, β, γ, and δ).[3] This inhibition blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of downstream signaling pathways, including the AKT/mTOR cascade. The inhibition of this pathway ultimately leads to decreased cell proliferation, survival, and motility.[6]

PI3K_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Motility Cell Motility AKT->Cell_Motility Cell_Growth Cell Growth & Survival mTOR->Cell_Growth PX866 PX-866 PX866->PI3K Irreversible Inhibition

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of PX-866.

Data Presentation

Preclinical Efficacy of PX-866 in NSCLC Models
Cell LineModel TypeTreatmentDosageOutcomeReference
A-549XenograftPX-8669 mg/kg i.v.31% Tumor Growth Inhibition (T/C)[1]
A-549XenograftPX-8662.5 mg/kg p.o.41% T/C[1]
A-549XenograftPX-866 + Gefitinib (B1684475)12 mg/kg i.v. PX-866 + 75 mg/kg p.o. Gefitinib51% inhibition of phospho-Akt[1][7]
Various3D SpheroidPX-866Low nanomolarPotent suppression of spheroid growth[6]
VariousMonolayerPX-866Up to 100 nmol/LNo inhibition of monolayer cell growth[6]
Clinical Trial Results of PX-866 in Combination with Docetaxel in Advanced NSCLC
ParameterDocetaxel + PX-866 (Arm A)Docetaxel Alone (Arm B)p-valueReference
Number of Patients4847N/A[1]
Median Progression-Free Survival (PFS)2.0 months2.9 months0.65[1]
Objective Response Rate (ORR)6%0%0.4[1]
Median Overall Survival (OS)7.0 months9.2 months0.9[1]
Grade ≥3 Diarrhea7%2%N/A[1]
Grade ≥3 Nausea4%0%N/A[1]
Grade ≥3 Vomiting7%0%N/A[1]

Experimental Protocols

In Vivo A549 Xenograft Model for Efficacy Studies

This protocol outlines the establishment of A549 human NSCLC xenografts in immunodeficient mice to evaluate the in vivo efficacy of PX-866.

Xenograft_Workflow A549_Culture 1. A549 Cell Culture Cell_Harvest 2. Cell Harvesting & Preparation A549_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 5. Drug Administration (PX-866 +/- other agents) Tumor_Growth->Treatment When tumors reach ~100-150 mm³ Measurement 6. Tumor Volume Measurement Treatment->Measurement Regularly Endpoint 7. Endpoint Analysis (e.g., Western Blot) Measurement->Endpoint

Figure 2: Workflow for in vivo efficacy studies using an A549 xenograft model.

Materials:

  • A549 human non-small cell lung cancer cell line

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Athymic nude or SCID mice (6-8 weeks old)

  • Matrigel

  • PX-866

  • Vehicle for PX-866 (e.g., DMSO/Cremophor EL/saline)

  • Calipers

Protocol:

  • Cell Culture: Culture A549 cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.

  • Tumor Monitoring: Monitor mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Drug Administration: Prepare PX-866 in the appropriate vehicle. Administer the drug and vehicle to the respective groups via the desired route (e.g., oral gavage or intravenous injection) according to the planned dosing schedule.

  • Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-Akt).

Western Blot for Phospho-Akt (Ser473)

This protocol is for the detection of phosphorylated AKT (p-Akt) at Ser473 in tumor lysates from xenograft studies or in cell lysates from in vitro experiments to assess the pharmacodynamic effects of PX-866.

Materials:

  • Tumor or cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against phospho-Akt (Ser473)

  • Primary antibody against total Akt (for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lysate Preparation: Homogenize tumor tissue or lyse cells in lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Cell Viability Assay

This protocol can be used to determine the cytotoxic or cytostatic effects of PX-866 on NSCLC cell lines in vitro.

Materials:

  • NSCLC cell lines (e.g., A549, H460)

  • 96-well plates

  • PX-866

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed NSCLC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of PX-866 for a specified duration (e.g., 72 hours). Include a vehicle-only control.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of PX-866 that inhibits cell growth by 50%).

Conclusion

PX-866 has demonstrated clear preclinical activity against NSCLC models by effectively inhibiting the PI3K/AKT/mTOR pathway. However, its clinical efficacy in combination with docetaxel in an unselected patient population was limited.[1] Future research may focus on identifying predictive biomarkers of response to PX-866, such as specific PIK3CA mutations or PTEN loss, to better select patients who are more likely to benefit from this targeted therapy.[3] The protocols and data presented here provide a valuable resource for researchers investigating PI3K inhibitors in NSCLC and for the continued development of targeted therapies for this disease.

References

Application Notes: Combination Therapy with PX-866 and EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The epidermal growth factor receptor (EGFR) is a critical driver in many cancers, and its inhibitors have shown significant efficacy. However, resistance to EGFR-targeted therapies often develops, frequently through the activation of alternative survival pathways.[1][2] One of the most prominent escape mechanisms is the activation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade.[3][4][5] This has led to the rationale of combining EGFR inhibitors with PI3K inhibitors to simultaneously block both pathways, potentially overcoming resistance and enhancing anti-tumor activity.[4][6]

PX-866 is a potent, irreversible, pan-isoform inhibitor of PI3K.[7][8] It is a semi-synthetic derivative of wortmannin (B1684655) with improved stability and pharmacokinetic properties.[9][10] PX-866 is rapidly metabolized to a more potent derivative, PX-866-17OH, which contributes to its sustained inhibition of the PI3K pathway.[11] This document provides an overview of the preclinical and clinical data for the combination of PX-866 with EGFR inhibitors and detailed protocols for key experimental assays.

Mechanism of Action: Dual Pathway Inhibition

EGFR activation triggers multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway, which collectively promote cell proliferation, survival, and angiogenesis.[5][12] EGFR inhibitors block this signaling at the receptor level. However, if the PI3K pathway is activated downstream of EGFR (e.g., through mutations in PIK3CA or loss of the tumor suppressor PTEN), cancer cells can bypass the EGFR blockade and continue to proliferate.[5][8]

By co-administering a PI3K inhibitor like PX-866 with an EGFR inhibitor (e.g., gefitinib (B1684475), erlotinib (B232), cetuximab), both pathways are suppressed. This dual inhibition aims to prevent the compensatory signaling that leads to drug resistance, resulting in a more potent and durable anti-tumor response.[2][13]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation EGFRi EGFR Inhibitors (Cetuximab, Erlotinib) EGFRi->EGFR PI3Ki PX-866 PI3Ki->PI3K

Caption: Dual inhibition of EGFR and PI3K signaling pathways.

Quantitative Data Summary

Table 1: Preclinical Efficacy of PX-866 and EGFR Inhibitor Combination

This table summarizes key findings from in vitro and in vivo preclinical studies.

Cancer TypeModel SystemCombinationKey FindingsReference(s)
Non-Small Cell Lung Cancer (NSCLC)A-549 XenograftsPX-866 + GefitinibPotentiated anti-tumor activity, even in large tumors; PX-866 inhibited phospho-Akt, which was unaffected by gefitinib alone.[2][13]
GlioblastomaGlioblastoma cell lines & xenograftsPX-866 (single agent)Inhibited PI3K/Akt signaling, reduced tumor growth, and increased median survival in intracranial tumor models.[3][14]
Various Cancers3D Spheroid CulturesPX-866 (single agent)Strongly suppressed spheroid growth at low nanomolar concentrations and inhibited cancer cell motility.[9]
Triple Negative Breast Cancer (TNBC)BT20 & MDA-MB-468 cell lines, BT20 xenograftsEGFRi + PI3KiSynergistic reduction in cell viability; combination was the only treatment to cause statistically significant reduction in tumor volume compared to vehicle.[6]
Table 2: Clinical Trial Results of PX-866 and EGFR Inhibitor Combination

This table summarizes results from human clinical trials. It is important to note that while preclinical data was promising, clinical outcomes have been mixed.

Trial PhaseCancer Type(s)CombinationPrimary EndpointKey ResultsReference(s)
Phase ICRC & SCCHNPX-866 + CetuximabSafety & MTDCombination was well-tolerated. Recommended Phase 2 dose of PX-866 was 8 mg/day. Disease control rate of 88% in evaluable patients.[15]
Phase IIMetastatic Colorectal Cancer (CRC)PX-866 + CetuximabProgression-Free Survival (PFS)No improvement in PFS. Median PFS was 59 days with the combination vs. 104 days with cetuximab alone. Higher toxicity in the combination arm.[7][16]
Phase I/IICRC & SCCHNPX-866 + CetuximabSafety & Objective Response RatePhase I portion established safety. Phase II was designed to evaluate antitumor activity versus cetuximab alone.[11]
N/AR/M HNSCCPX-866 + Cetuximab or DocetaxelPFS, ORR, OSDid not improve clinical outcomes in pretreated recurrent/metastatic head and neck squamous cell carcinoma.[17]

CRC: Colorectal Cancer; SCCHN: Squamous Cell Carcinoma of the Head and Neck; MTD: Maximum Tolerated Dose; ORR: Objective Response Rate; OS: Overall Survival.

Experimental Protocols

Protocol 1: Cell Viability Assessment by MTT Assay

This protocol is for determining the effect of PX-866 and an EGFR inhibitor, alone and in combination, on the viability and proliferation of cancer cells in culture.

G start Start step1 1. Cell Seeding Seed cells in 96-well plates (e.g., 5,000 cells/well) and allow to attach overnight. start->step1 step2 2. Drug Treatment Treat cells with serial dilutions of PX-866, EGFR inhibitor, and the combination. step1->step2 step3 3. Incubation Incubate for 72 hours at 37°C, 5% CO₂. step2->step3 step4 4. Add MTT Reagent Add 10 µL of MTT solution (5 mg/mL) to each well. step3->step4 step5 5. Incubate & Solubilize Incubate for 4 hours. Add 100 µL of DMSO or solubilization buffer. step4->step5 step6 6. Read Absorbance Measure absorbance at 570 nm using a microplate reader. step5->step6 end 7. Data Analysis Calculate % viability and IC50. Assess synergy (e.g., CI value). step6->end

Caption: Experimental workflow for an MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • PX-866 (stock solution in DMSO)

  • EGFR inhibitor (e.g., Gefitinib, Erlotinib; stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other formazan (B1609692) solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of PX-866 and the EGFR inhibitor in growth medium from stock solutions. Also prepare combination dilutions (maintaining a constant ratio if desired). Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control: (Absorbance_treated / Absorbance_control) * 100.

    • Plot dose-response curves and calculate IC50 values.

    • Use software like CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: Western Blot Analysis of PI3K/AKT Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of key proteins in the EGFR and PI3K signaling pathways following treatment.[18][19]

G start Start step1 1. Cell Culture & Treatment Grow cells to 70-80% confluency. Treat with inhibitors for a set time (e.g., 2, 6, or 24 hours). start->step1 step2 2. Protein Extraction Lyse cells on ice with RIPA buffer containing protease/phosphatase inhibitors. step1->step2 step3 3. Protein Quantification Determine protein concentration using a BCA assay. step2->step3 step4 4. SDS-PAGE Separate 20-40 µg of protein per lane on a polyacrylamide gel. step3->step4 step5 5. Protein Transfer Transfer separated proteins from the gel to a PVDF membrane. step4->step5 step6 6. Blocking & Probing Block membrane (e.g., 5% BSA). Incubate with primary antibody overnight (p-Akt, Akt, etc.), then HRP-conjugated secondary antibody. step5->step6 end 7. Detection & Analysis Apply ECL substrate and image chemiluminescence. Quantify band intensity relative to loading control. step6->end

Caption: General workflow for Western blot analysis.

Materials:

  • Treated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After drug treatment for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load 20-40 µg of protein per lane into an SDS-PAGE gel and run until adequate separation is achieved.

  • Membrane Transfer: Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again 3 times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using a digital imager or X-ray film.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and re-probed for total protein levels (e.g., total Akt) and a loading control (e.g., β-actin) to confirm equal protein loading.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the phospho-protein to the total protein and then to the loading control.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the combination therapy in an immunodeficient mouse model.[13][20][21]

G start Start step1 1. Cell Implantation Inject cancer cells (e.g., 1-5 x 10⁶) subcutaneously into the flank of immunodeficient mice (e.g., nude mice). start->step1 step2 2. Tumor Growth Monitor mice until tumors reach a palpable size (e.g., 150-200 mm³). step1->step2 step3 3. Randomization Randomize mice into four treatment groups (n=5-10 per group): - Vehicle Control - PX-866 alone - EGFR inhibitor alone - Combination step2->step3 step4 4. Drug Administration Administer drugs according to a pre-determined schedule and route (e.g., oral gavage daily). step3->step4 step5 5. Monitoring Measure tumor volume (calipers) and body weight 2-3 times per week. Monitor for signs of toxicity. step4->step5 step6 6. Endpoint Continue treatment for a set duration (e.g., 21 days) or until tumors reach a maximum size. Euthanize mice. step5->step6 end 7. Analysis Compare tumor growth inhibition (TGI) across groups. Excise tumors for pharmacodynamic analysis (e.g., Western blot). step6->end

Caption: Workflow for an in vivo tumor xenograft study.

Materials:

  • Immunodeficient mice (e.g., athymic Nude or NSG mice), 6-8 weeks old

  • Cancer cells for implantation

  • Calipers for tumor measurement

  • Dosing vehicles (e.g., PBS, corn oil)

  • PX-866 and EGFR inhibitor formulated for in vivo administration

Procedure:

  • Implantation: Subcutaneously inject 1 to 5 million cancer cells suspended in ~100 µL of sterile PBS or Matrigel into the flank of each mouse.

  • Tumor Establishment: Allow tumors to grow to an average volume of 150-200 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors are established, randomize the mice into treatment cohorts (typically 5-10 mice per group):

    • Group 1: Vehicle Control

    • Group 2: PX-866

    • Group 3: EGFR inhibitor

    • Group 4: PX-866 + EGFR inhibitor

  • Treatment: Administer the agents as per the study design. For example, PX-866 might be given by oral gavage daily at 3 mg/kg, and an EGFR inhibitor like gefitinib at 150 mg/kg.[13]

  • Monitoring:

    • Measure tumor dimensions with calipers and calculate tumor volume two to three times per week.

    • Record the body weight of each mouse at the same time to monitor for toxicity.

    • Observe mice for any clinical signs of distress or adverse effects.

  • Study Endpoint: The study may be concluded after a fixed duration (e.g., 21-28 days) or when tumors in the control group reach a predetermined maximum volume.

  • Tissue Collection and Analysis: At the endpoint, euthanize the mice. Excise tumors, weigh them, and process them for further analysis. A portion can be snap-frozen for Western blot analysis (to confirm target inhibition, e.g., p-Akt levels) and another portion fixed in formalin for immunohistochemistry.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the control. Use statistical tests (e.g., ANOVA) to determine the significance of differences between groups.

References

Application Notes and Protocols: PX-866-17OH and Radiotherapy Combination

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of preclinical studies investigating the combination of PX-866-17OH (sonolisib), a potent phosphoinositide 3-kinase (PI3K) inhibitor, with radiotherapy. The provided protocols and data are intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of cell proliferation, survival, and motility, and its aberrant activation is a common feature in many human cancers.[1][2] PX-866, a semi-synthetic viridin (B1683569) and an irreversible inhibitor of Class I PI3K, has demonstrated significant antitumor activity in various preclinical models.[3] As a wortmannin (B1684655) analog, PX-866 exhibits improved metabolic stability and reduced toxicity.[3][4] Preclinical evidence suggests that PX-866 can enhance the antitumor effects of radiotherapy, offering a promising combination strategy to improve treatment outcomes.[1][5] This document summarizes the key findings and experimental methodologies from these combination studies.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the combination of PX-866 and radiotherapy.

Table 1: In Vivo Antitumor Activity of PX-866 in Combination with Radiotherapy in OvCar-3 Human Ovarian Cancer Xenografts

Treatment GroupMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Log Cell Kill
ControlData not available--
PX-866 aloneData not availableData not availableUp to 1.2
Radiotherapy aloneData not availableData not availableData not available
PX-866 + RadiotherapyData not availablePotentiatedIncreased

Note: Specific quantitative values for tumor volume and growth inhibition in the combination arm were not detailed in the available literature, which only states that PX-866 "increased the antitumor activity of... radiation treatment against OvCar-3 xenografts."[5]

Table 2: In Vivo Antitumor Activity of Single-Agent PX-866 in Various Xenograft Models

Cancer TypeXenograft ModelPX-866 DoseT/C (%)*Response Category
GlioblastomaU87 (subcutaneous)Not specified16Antitumor
GlioblastomaU87 (intracranial)Not specified-Increased median survival
Ovarian CancerOvCar-3Not specifiedUp to 1.2 log cell killAntitumor
Lung CancerA-549Not specifiedUp to 1.2 log cell killAntitumor

*T/C (%) refers to the relative growth of treated tumors compared to control tumors. A T/C < 35% is considered significant antitumor activity.[3] Data for intracranial model is presented as survival increase.[4]

Signaling Pathway

The combination of PX-866 and radiotherapy targets the PI3K/Akt pathway to enhance tumor cell killing. PX-866 inhibits PI3K, which in turn prevents the phosphorylation and activation of Akt. This inhibition of a key survival pathway is thought to sensitize cancer cells to the DNA-damaging effects of ionizing radiation.

PI3K_Radiotherapy_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Promotes Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits DNA DNA DNAdamage DNA Damage DNAdamage->Apoptosis Leads to PX866 This compound PX866->PI3K Inhibits Radiotherapy Radiotherapy Radiotherapy->DNA Induces Experimental_Workflow start Start cell_culture 1. Culture OvCar-3 Cancer Cells start->cell_culture implantation 2. Implant Cells into SCID Mice cell_culture->implantation tumor_growth 3. Allow Tumors to Reach ~200 mm³ implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization control_group Control (Vehicle) randomization->control_group Group 1 px866_group PX-866 (2.5-3.0 mg/kg, p.o.) randomization->px866_group Group 2 rt_group Radiotherapy (e.g., 2 Gy) randomization->rt_group Group 3 combo_group PX-866 + Radiotherapy randomization->combo_group Group 4 treatment 5. Administer Treatments control_group->treatment px866_group->treatment rt_group->treatment combo_group->treatment measurement 6. Measure Tumor Volume (2-3 times/week) treatment->measurement analysis 7. Analyze Data (TGI, Log Cell Kill) measurement->analysis end End analysis->end

References

Application Notes and Protocols: Measuring PX-866-17OH Efficacy in 3D Tumor Spheroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroids are increasingly utilized as in vitro models that more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1][2] This advanced model system is crucial for evaluating the efficacy of novel anti-cancer therapeutics. PX-866 is a potent, irreversible pan-inhibitor of phosphoinositide 3-kinase (PI3K).[3][4][5] Its active metabolite, PX-866-17OH, targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and motility.[5][6][7] The evaluation of this compound in 3D tumor spheroids provides a more physiologically relevant assessment of its anti-tumor activity.[6][8][9]

These application notes provide detailed protocols for assessing the efficacy of this compound in 3D tumor spheroids, covering spheroid formation, drug treatment, and subsequent analysis of cell viability, apoptosis, and signaling pathway modulation.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. This compound exerts its inhibitory effect on PI3K, a key upstream kinase in this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PX866 This compound PX866->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Experimental_Workflow CellSeeding 1. Cell Seeding in Ultra-Low Attachment Plate SpheroidFormation 2. Spheroid Formation (48-72 hours) CellSeeding->SpheroidFormation DrugTreatment 3. Treatment with This compound SpheroidFormation->DrugTreatment Incubation 4. Incubation (24-72 hours) DrugTreatment->Incubation Analysis 5. Downstream Analysis Incubation->Analysis Viability Cell Viability Assay Analysis->Viability Apoptosis Apoptosis Assay Analysis->Apoptosis Signaling Western Blot Analysis->Signaling Imaging Microscopy Analysis->Imaging

References

Application Notes and Protocols for PX-866 in Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for assessing the inhibitory effects of PX-866 on cancer cell migration and invasion. PX-866 is a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility. In many cancers, this pathway is aberrantly activated, contributing to tumor progression and metastasis. PX-866 has been shown to effectively inhibit this pathway, leading to a reduction in cancer cell migration and invasion.[1]

Note: This document focuses on PX-866. No specific information was found for "PX-866-17OH"; it is presumed to be a related compound or a typographical error. The protocols described herein are suitable for evaluating the anti-migratory and anti-invasive properties of PX-866 and similar compounds.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

PX-866 exerts its effects by irreversibly binding to and inhibiting PI3K, a key enzyme at the head of a major signaling cascade. This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, including Akt and mTOR, which are crucial for processes that drive cell migration and invasion.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PX866 PX-866 PX866->PI3K inhibits PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellMigration Cell Migration & Invasion mTOR->CellMigration promotes

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of PX-866.

Data Presentation: Quantitative Effects of PX-866

The following tables summarize the quantitative data on the inhibitory effects of PX-866 on cancer cell invasion and migration from published studies.

Table 1: Effect of PX-866 on Glioblastoma Cell Invasion

Cell LineTreatmentConcentration (µM)Percent Invasion (Normalized to Control)Source
LN229Control-100%
LN229PX-8660.832%
U251Control-100%
U251PX-8660.828%

Table 2: Effect of PX-866 on Breast Cancer Cell Migration

Cell LineTreatmentConcentration (nM)Observed EffectSource
MDA-MB-231PX-866SubnanomolarPotent inhibition of cell migration[1]
MDA-MB-231PX-8661 - 100Dose-dependent inhibition of cell motility[1]

Experimental Protocols

Detailed methodologies for conducting cell migration and invasion assays to evaluate the efficacy of PX-866 are provided below.

Protocol 1: Transwell Cell Migration Assay

This assay, also known as the Boyden chamber assay, measures the chemotactic ability of cells to move through a porous membrane.

Migration_Workflow Start Start Prep Prepare Cell Suspension (Serum-free) Start->Prep Seed Seed Cells in Upper Chamber Prep->Seed Add_PX866 Add PX-866 to Upper Chamber Seed->Add_PX866 Add_Chemo Add Chemoattractant to Lower Chamber Add_PX866->Add_Chemo Incubate Incubate Add_Chemo->Incubate Remove Remove Non-migrated Cells Incubate->Remove Fix_Stain Fix and Stain Migrated Cells Remove->Fix_Stain Quantify Quantify Migrated Cells Fix_Stain->Quantify End End Quantify->End

Caption: Workflow for the Transwell Cell Migration Assay.

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)

  • PX-866 stock solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cotton swabs

  • Methanol (B129727) or 4% Paraformaldehyde (for fixation)

  • Crystal Violet stain (0.5%)

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.

  • Assay Setup:

    • Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.

    • Place the Transwell inserts into the wells.

  • Cell Seeding:

    • Harvest the serum-starved cells using Trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Prepare cell suspensions containing different concentrations of PX-866 (and a vehicle control).

    • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line's migration rate (typically 6-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining:

    • Fix the migrated cells on the underside of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-15 minutes.

    • Stain the fixed cells by immersing the insert in 0.5% Crystal Violet solution for 15-20 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry.

    • Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several random fields of view.

    • Calculate the average number of migrated cells per field for each treatment condition.

Protocol 2: Boyden Chamber Cell Invasion Assay

This assay is a modification of the migration assay and assesses the ability of cells to invade through a basement membrane matrix.

Invasion_Workflow Start Start Coat Coat Transwell with Matrigel Start->Coat Prep Prepare Cell Suspension (Serum-free) Coat->Prep Seed Seed Cells on Matrigel Prep->Seed Add_PX866 Add PX-866 to Upper Chamber Seed->Add_PX866 Add_Chemo Add Chemoattractant to Lower Chamber Add_PX866->Add_Chemo Incubate Incubate Add_Chemo->Incubate Remove Remove Non-invading Cells & Matrigel Incubate->Remove Fix_Stain Fix and Stain Invading Cells Remove->Fix_Stain Quantify Quantify Invading Cells Fix_Stain->Quantify End End Quantify->End

Caption: Workflow for the Boyden Chamber Cell Invasion Assay.

Materials:

  • All materials from the Transwell Cell Migration Assay

  • Basement membrane matrix (e.g., Matrigel)

  • Cold, serum-free cell culture medium

Procedure:

  • Coating the Inserts:

    • Thaw the Matrigel on ice.

    • Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions.

    • Add a thin layer of the diluted Matrigel to the upper chamber of each Transwell insert.

    • Incubate the plate at 37°C for at least 1 hour to allow the Matrigel to solidify.

  • Cell Preparation and Seeding: Follow steps 1 and 3 from the Transwell Cell Migration Assay protocol, seeding the cells on top of the solidified Matrigel.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for invasion (typically 24-48 hours).

  • Removal of Non-invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the Matrigel and any non-invading cells from the top of the membrane.

  • Fixation, Staining, and Quantification: Follow steps 6 and 7 from the Transwell Cell Migration Assay protocol to fix, stain, and quantify the invading cells on the underside of the membrane.

Conclusion

The provided application notes and protocols offer a comprehensive guide for investigating the effects of PX-866 on cell migration and invasion. By inhibiting the PI3K/Akt/mTOR pathway, PX-866 demonstrates significant potential in reducing the migratory and invasive capabilities of cancer cells. The detailed experimental procedures and data presentation formats will aid researchers in obtaining robust and reproducible results, contributing to the further understanding of PI3K inhibition as a therapeutic strategy in oncology.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by PX-866-17OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PX-866-17OH is the active metabolite of PX-866 (Sonolisib), a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers. By inhibiting PI3K, this compound disrupts this pro-survival signaling cascade, leading to the induction of apoptosis, or programmed cell death, in susceptible cancer cell populations.

Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method to assess the induction of apoptosis at the single-cell level. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that is membrane-impermeable and therefore only stains cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells. This dual-staining approach allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

These application notes provide a comprehensive guide to the analysis of apoptosis in cancer cell lines treated with this compound using flow cytometry.

Data Presentation

The induction of apoptosis by this compound is cell-line dependent and may be influenced by the concentration of the compound and the duration of treatment. The following table summarizes representative data on the effects of the parent compound, PX-866, on various cancer cell lines. It is important to note that some studies indicate PX-866 may be primarily cytostatic, inducing cell cycle arrest rather than apoptosis in certain contexts.[1][2]

Cell LineCancer TypePX-866 ConcentrationIncubation TimeApoptosis InductionReference
Glioblastoma (U87, LN229, U251)Glioblastoma0.8 µM72 hoursNo significant apoptosis; G1 cell-cycle arrest and autophagy observed.[1]
Ovarian CancerOvarian CancerNot specifiedNot specifiedPX-866 has shown antitumor activities in xenograft models.[3]
Prostate CancerProstate CancerNot specifiedNot specifiedPX-866 inhibited the growth of three-dimensional spheroids.[3]
Breast CancerBreast CancerNot specifiedNot specifiedPX-866 inhibited the growth of three-dimensional spheroids.[3]
Colon CancerColon CancerNot specifiedNot specifiedPX-866 has shown antitumor activities in xenograft models.[3]

Note: The data presented in this table is a summary compiled from multiple sources and should be used for illustrative purposes. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.

Signaling Pathway

This compound inhibits PI3K, a key enzyme in the PI3K/Akt signaling pathway. This inhibition prevents the phosphorylation of Akt, a central kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating anti-apoptotic factors. The disruption of this pathway by this compound can lead to the activation of the apoptotic cascade.

PI3K_Akt_Apoptosis_Pathway PI3K/Akt Signaling Pathway in Apoptosis RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates PX866 This compound PX866->PI3K Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bad, Bax) Akt->Pro_Apoptotic Inhibits Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Akt->Anti_Apoptotic Activates Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Anti_Apoptotic->Apoptosis

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Materials
  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or PX-866)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • Phosphate-buffered saline (PBS), calcium and magnesium-free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Experimental Workflow

Experimental_Workflow Flow Cytometry Apoptosis Assay Workflow Cell_Culture 1. Cell Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Wash 4. Washing Harvest->Wash Staining 5. Annexin V/PI Staining Wash->Staining Analysis 6. Flow Cytometry Analysis Staining->Analysis

Caption: Experimental workflow for apoptosis analysis.

Detailed Methodology

1. Cell Culture and Treatment

1.1. Seed the cancer cells of interest in 6-well plates at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere and recover overnight.

1.2. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) should be prepared at the same final concentration as the highest concentration of the drug.

1.3. Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

1.4. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time should be determined empirically.

2. Cell Harvesting and Staining

2.1. For adherent cells: a. Carefully collect the culture medium, which may contain detached apoptotic cells, into a centrifuge tube. b. Wash the adherent cells with PBS. c. Add Trypsin-EDTA to detach the cells. d. Once detached, neutralize the trypsin with complete medium and combine these cells with the cells collected in step 2.1.a.

2.2. For suspension cells: a. Collect the cells directly into a centrifuge tube.

2.3. Centrifuge the cell suspension at 300 x g for 5 minutes.

2.4. Carefully aspirate the supernatant and wash the cell pellet twice with cold PBS.

2.5. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

2.6. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension. Gently vortex to mix.

2.7. Incubate the cells in the dark at room temperature for 15 minutes.

2.8. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

3. Flow Cytometry Analysis

3.1. Analyze the samples on a flow cytometer within one hour of staining.

3.2. Set up the flow cytometer with appropriate voltage settings and compensation using single-stained (Annexin V-FITC only and PI only) and unstained control samples.

3.3. Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

3.4. Analyze the data using appropriate software. Gate the cell population based on forward and side scatter to exclude debris.

3.5. Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).

  • Lower-left quadrant (Annexin V- / PI-): Viable cells
  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
  • Upper-left quadrant (Annexin V- / PI+): Primarily necrotic cells

3.6. Calculate the percentage of cells in each quadrant.

3.7. The total percentage of apoptotic cells is the sum of the percentages of early and late apoptotic cells.

Conclusion

The protocols and information provided in these application notes offer a framework for the quantitative analysis of apoptosis induced by the PI3K inhibitor this compound. Given the cell-type specific and context-dependent effects of this compound, it is crucial to optimize the experimental conditions, including drug concentration and incubation time, for each specific cancer cell line under investigation. Rigorous execution of the flow cytometry protocol with appropriate controls will yield reliable and reproducible data, contributing to a better understanding of the therapeutic potential of this compound in cancer drug development.

References

Application Notes and Protocols: PX-866-17OH Treatment for PIK3CA Mutant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K), are among the most common oncogenic drivers in human cancers. These mutations lead to the constitutive activation of the PI3K/AKT/mTOR signaling pathway, promoting cell growth, proliferation, survival, and therapeutic resistance. PX-866, also known as sonolisib, is a potent, irreversible, pan-isoform inhibitor of PI3K and a semi-synthetic analog of wortmannin. Its active metabolite, PX-866-17OH, demonstrates significant anti-tumor activity by targeting this critical signaling cascade. These application notes provide detailed protocols for evaluating the efficacy of this compound in PIK3CA mutant cancer cells.

Mechanism of Action

PX-866 and its active metabolite, this compound, are irreversible pan-PI3K inhibitors with potent activity against Class I PI3K isoforms.[1] By covalently binding to the kinase domain, they block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical second messenger. This inhibition prevents the recruitment and activation of downstream effectors, most notably AKT and mTOR, thereby suppressing the entire signaling pathway. Given the reliance of PIK3CA-mutant tumors on this pathway, this compound is expected to exhibit significant therapeutic efficacy in this context.

Quantitative Data

The following tables summarize the inhibitory activity of PX-866 and its active metabolite, this compound, against PI3K isoforms.

CompoundTargetIC50 (nM)
PX-866PI3Kα39 ± 21
PI3Kβ88 ± 27
This compoundPI3Kα14 ± 6
PI3Kβ57 ± 7

Table 1: In vitro inhibitory activity of PX-866 and its active metabolite this compound against PI3Kα and PI3Kβ isoforms. Data extracted from a 2013 study by Bowles et al.[1]

Signaling Pathway Diagram

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol determines the effect of this compound on the viability of PIK3CA mutant cancer cells.

Materials:

  • PIK3CA mutant cancer cell lines (e.g., MCF-7, T47D)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Preparation and Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the same final concentration).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • PIK3CA mutant cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of PI3K Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • PIK3CA mutant cancer cell lines

  • Complete growth medium

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein, normalized to a loading control like β-actin.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture PIK3CA Mutant Cancer Cells Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT/XTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (p-AKT, p-S6) Treatment->Western_Blot IC50 Determine IC50 Viability->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant Pathway_Inhibition Assess Pathway Inhibition Western_Blot->Pathway_Inhibition

Caption: In vitro workflow for evaluating this compound efficacy.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for researchers to investigate the therapeutic potential of this compound in PIK3CA mutant cancer cells. The detailed methodologies for assessing cell viability, apoptosis, and pathway inhibition will enable a thorough characterization of the compound's anti-tumor effects and its mechanism of action. These studies are crucial for the continued development and clinical application of targeted therapies for cancers harboring PIK3CA mutations.

References

Application Notes and Protocols: Kinase Activity Assay for PX-866-17OH Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

PX-866 is a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K), derived from wortmannin.[1][2][3] Its metabolite, PX-866-17OH, also demonstrates inhibitory activity against the PI3K signaling pathway.[4] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer.[2]

These application notes provide detailed protocols for assessing the kinase activity and cellular target engagement of PX-866 and its metabolite, this compound. The protocols cover a biochemical assay to determine enzymatic inhibition of PI3K isoforms, a cellular assay to measure the inhibition of downstream signaling, and a target engagement assay to confirm direct binding to PI3K in a cellular context.

Signaling Pathway Overview

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the cell membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and full activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation. PX-866 and its metabolites inhibit PI3K, thereby blocking the production of PIP3 and inhibiting downstream signaling.

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Activates CellResponse Cell Growth, Survival, Proliferation Downstream->CellResponse Promotes PX866 This compound PX866->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway and Inhibition by this compound.

Data Presentation

Table 1: Biochemical Potency of PX-866 Against Class I PI3K Isoforms
CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Reference
PX-8665>100 (weak inhibitor)29[2][5]
This compoundData not availableData not availableData not availableData not available
Table 2: Cellular Activity of PX-866
Cell LineAssayEndpointIC50 (nM)Reference
HT-29 (Colon Cancer)Western BlotInhibition of p-Akt (Ser473)20[6]
U87, U251 (Glioblastoma)Cell GrowthInhibition of proliferation~100-300[2]
U87, LN229 (Glioblastoma)Invasion AssayInhibition of cell invasion<100[2]

Experimental Protocols

Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the in vitro potency of this compound against purified PI3K isoforms. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes

  • PI3K substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup: a. In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) control. b. Add 5 µL of a mixture containing the PI3K enzyme and PIP2 substrate in kinase reaction buffer. c. Pre-incubate for 15 minutes at room temperature to allow for compound binding to the kinase. d. Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL. e. Incubate for 60 minutes at room temperature.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: a. Subtract the background luminescence (no enzyme control) from all readings. b. Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot for Phospho-Akt (Ser473)

This protocol assesses the ability of this compound to inhibit the PI3K pathway in intact cells by measuring the phosphorylation of a key downstream effector, Akt.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., HT-29, U87)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours). Include a vehicle (DMSO) control.

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: a. Strip the membrane according to the manufacturer's protocol. b. Re-probe the membrane with an antibody against total Akt to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. Normalize the phospho-Akt signal to the total Akt signal for each treatment condition.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify direct target engagement in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.

Materials:

  • Cancer cell line

  • This compound

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis (e.g., for freeze-thaw cycles)

  • Western blotting reagents and antibodies for PI3K (e.g., p110α) and a loading control (e.g., GAPDH)

Procedure:

  • Cell Treatment: a. Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Cell Harvesting: a. Harvest the cells by scraping and wash with ice-cold PBS containing protease inhibitors. b. Resuspend the cells in PBS with protease inhibitors.

  • Heat Treatment: a. Aliquot the cell suspension into PCR tubes. b. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control (4°C).

  • Cell Lysis and Protein Extraction: a. Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath). b. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated protein (pellet).

  • Analysis of Soluble Fraction: a. Collect the supernatant and determine the protein concentration. b. Analyze the soluble levels of the PI3K p110α subunit by Western blotting as described in the cellular assay protocol. Use a loading control that does not shift in thermal stability upon compound treatment (e.g., GAPDH).

  • Data Analysis: a. Quantify the band intensities for the PI3K p110α subunit at each temperature for both the vehicle and this compound treated samples. b. Normalize the band intensities to the non-heated control for each treatment group. c. Plot the normalized soluble protein fraction against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Experimental Workflow

Experimental_Workflow start Start biochem_assay Biochemical Assay (ADP-Glo) start->biochem_assay cellular_assay Cellular Assay (Western Blot for p-Akt) start->cellular_assay ic50_determination Determine IC50 (Enzymatic Potency) biochem_assay->ic50_determination cellular_potency Assess Cellular Potency (Pathway Inhibition) cellular_assay->cellular_potency target_engagement Target Engagement (CETSA) confirm_binding Confirm Direct Binding in Cells target_engagement->confirm_binding end End ic50_determination->end cellular_potency->target_engagement confirm_binding->end

Caption: Workflow for Assessing Kinase Inhibitor Target Engagement.

References

Troubleshooting & Optimization

PX-866-17OH solubility in DMSO and culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PX-866-17OH. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Solubility and Preparation of Stock Solutions

Quantitative Data Summary

CompoundSolventSolubilityMolar Concentration (approx.)Source
PX-866DMSO14 mg/mL26.6 mMCayman Chemical
PX-866DMSO50 mM50 mMLKT Labs
PX-866DMSO100 mg/mL190.26 mMMedchemExpress
PX-866Ethanol25 mg/mL47.5 mMCayman Chemical

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound?

A1: While specific data for this compound is limited, based on its parent compound PX-866, it is recommended to dissolve it in high-quality, anhydrous DMSO to prepare a concentrated stock solution. For PX-866, a stock solution of 10 mM is commonly prepared by dissolving 1 mg of the compound in 190.26 µL of DMSO.[1] It is advisable to start with a small amount to ensure it goes into solution completely.

Q2: What is the recommended storage condition for the this compound stock solution?

A2: Stock solutions of PX-866 in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. Once a stock solution is made, it is recommended to use it within 3 months to maintain its potency.[1]

Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What should I do?

A3: This is a common issue when diluting a DMSO stock solution into an aqueous buffer like cell culture media. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.

  • Serial Dilutions: Instead of adding the concentrated stock directly to your final volume of media, perform serial dilutions in the culture medium.

  • Pre-warming: Gently warm the culture medium to 37°C before adding the compound.

  • Vortexing: Vortex or mix the solution thoroughly immediately after adding the compound to the medium.

Q4: What is the mechanism of action of this compound?

A4: this compound is a metabolite of PX-866, which is a potent, irreversible pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). By inhibiting PI3K, PX-866 and its metabolites block the activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and motility.[2][3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage.Aliquot the DMSO stock solution and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture media for each experiment.
Inaccurate pipetting of the concentrated stock solution.Use calibrated micropipettes and perform serial dilutions to achieve the desired final concentration.
High background signal in assays DMSO interference.Ensure that the final DMSO concentration in all experimental and control wells is identical and kept to a minimum (ideally ≤ 0.1%).
Low potency or lack of expected biological effect Incorrect working concentration.The effective concentration can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. For PX-866, typical working concentrations range from 10 nM to 1000 nM.[1]
Cell line resistance.Some cell lines may have mutations downstream of PI3K (e.g., in RAS) that confer resistance to PI3K inhibitors.

Experimental Protocols

1. Preparation of a 10 mM Stock Solution of PX-866 in DMSO

  • Materials: PX-866 powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of PX-866 powder to equilibrate to room temperature before opening. b. To prepare a 10 mM stock solution, add 190.26 µL of DMSO to 1 mg of PX-866 (Molecular Weight: 525.59 g/mol ).[1] c. Vortex the solution until the powder is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.

2. General Protocol for Treating Cells in Culture

  • Materials: Prepared stock solution of PX-866, cell culture medium, sterile pipette tips, and culture plates with seeded cells.

  • Procedure: a. Thaw an aliquot of the PX-866 stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. c. Remove the existing medium from the cells and replace it with the medium containing the desired concentration of PX-866. d. Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of PX-866 used). e. Incubate the cells for the desired period (typically 1-24 hours) before performing downstream analysis.[1]

Visualizations

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation This compound This compound This compound->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare 10 mM Stock of this compound in DMSO C Prepare Serial Dilutions in Culture Media A->C B Culture Cells to Desired Confluency D Treat Cells with This compound B->D C->D E Incubate for Desired Time D->E F Cell Viability Assay (e.g., MTT, LDH) E->F G Western Blot for Pathway Proteins (p-AKT, AKT) E->G H Cell Migration/ Invasion Assay E->H

Caption: A general experimental workflow for in vitro studies using this compound.

References

Technical Support Center: PX-866 and its Metabolite PX-866-17OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the phosphoinositide 3-kinase (PI3K) inhibitor PX-866 (sonolisib) and guidance on its metabolite, PX-866-17OH.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized PX-866?

A1: Lyophilized PX-866 should be stored at -20°C and desiccated.[1] Under these conditions, the compound is stable for at least 4 years.[2]

Q2: How should I store PX-866 once it is in solution?

A2: Solutions of PX-866 should also be stored at -20°C.[1][3] It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[1][3] When dissolved in DMSO, the solution is stable for up to 3 months.[1] For longer-term storage of stock solutions, -80°C is recommended, which can extend stability to 6 months.[3]

Q3: What solvents can be used to dissolve PX-866?

A3: PX-866 is soluble in DMSO and ethanol (B145695) at concentrations up to 200 mg/mL.[1] It is very poorly soluble in water.[1]

Q4: Is PX-866 stable in aqueous solutions?

A4: Yes, PX-866 has been shown to be stable in 20 mmol/L sodium phosphate (B84403) buffer at pH 7.0, with a half-life of greater than 15 hours.[4] This improved stability is a key advantage over the parent compound, wortmannin, which has a short half-life of 10 minutes.[1]

Q5: What is this compound and how should I handle it?

Q6: How does the stability of PX-866 compare to wortmannin?

A6: PX-866 was developed as a more stable analog of wortmannin.[6][7] Wortmannin is known for its chemical instability, which limits its therapeutic potential.[6][7] PX-866 demonstrates significantly improved metabolic stability.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in experiments Improper storage of stock solutions.Ensure stock solutions are stored at -20°C or -80°C and have been used within the recommended timeframe (3 months at -20°C, 6 months at -80°C).[1][3]
Multiple freeze-thaw cycles.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1][3]
Degradation in aqueous experimental media.While PX-866 is relatively stable in buffer, for lengthy experiments, prepare fresh dilutions from a frozen stock solution shortly before use.
Precipitation of the compound during experiment preparation Poor solubility in the chosen solvent.PX-866 has very poor solubility in water.[1] Ensure you are using a suitable solvent like DMSO or ethanol.[1] If precipitation occurs during dilution into aqueous media, consider the final concentration and the percentage of the organic solvent. Gentle warming and/or sonication may aid dissolution.[3]
Inconsistent experimental results Inaccurate concentration of stock solution due to solvent evaporation.Ensure vials are tightly sealed during storage. Periodically verify the concentration of your stock solution if it has been stored for an extended period.
Use of expired compound.Check the expiration date on the lyophilized powder. If stored correctly at -20°C, it should be stable for at least 4 years.[2]

Data Presentation

Table 1: PX-866 Storage and Stability Summary

Form Storage Temperature Solvent Stability Duration Reference
Lyophilized Powder-20°C, desiccatedN/A≥ 4 years[2]
Lyophilized Powder-20°C, desiccatedN/A24 months[1]
Solution-20°CDMSOUp to 3 months[1]
Solution-20°C-1 month[3]
Solution-80°C-6 months[3]

Table 2: PX-866 Solubility

Solvent Solubility Reference
DMSO200 mg/mL[1]
Ethanol200 mg/mL[1]
WaterVery poorly soluble[1]
20 mM Sodium Phosphate Buffer (pH 7.0)Stable (t½ > 15 hours)[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM PX-866 Stock Solution in DMSO

  • Materials:

    • 1 mg PX-866 (lyophilized powder)

    • 190.26 µL DMSO

  • Procedure:

    • Allow the vial of lyophilized PX-866 to equilibrate to room temperature before opening.

    • Add 190.26 µL of DMSO to the vial containing 1 mg of PX-866.[1]

    • Vortex briefly to ensure complete dissolution.

  • Storage:

    • Aliquot the stock solution into single-use vials.

    • Store at -20°C for up to 3 months or -80°C for up to 6 months.[1][3]

Visualizations

PI3K_Pathway_Inhibition PX-866 Inhibition of the PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PX866 PX-866 (Sonolisib) PX866->PI3K Irreversibly Inhibits PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Signaling (Cell Growth, Proliferation, Survival) Akt->Downstream Promotes

Caption: PI3K pathway and the inhibitory action of PX-866.

Troubleshooting_Workflow Troubleshooting Loss of PX-866 Activity Start Start: Loss of Compound Activity CheckStorage Check Storage Conditions (-20°C or -80°C?) Start->CheckStorage CheckAge Check Age of Solution (<3-6 months?) CheckStorage->CheckAge Yes ImproperStorage Action: Store correctly & prepare fresh solution CheckStorage->ImproperStorage No CheckFreezeThaw Multiple Freeze-Thaw Cycles? CheckAge->CheckFreezeThaw Yes OldSolution Action: Discard and prepare fresh solution CheckAge->OldSolution No PrepareNew Prepare Fresh Solution from Lyophilized Stock CheckFreezeThaw->PrepareNew No Aliquot Action: Aliquot new stock and use fresh aliquot CheckFreezeThaw->Aliquot Yes

Caption: Workflow for troubleshooting PX-866 activity issues.

References

Technical Support Center: PX-866-17OH Kinase Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PX-866-17OH in kinase profiling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to PX-866 (sonolisib)?

This compound is the primary and more potent active metabolite of PX-866 (sonolisib), an irreversible pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K).[1] PX-866 undergoes extensive first-pass metabolism in the liver to form this compound, which exhibits greater potency against certain PI3K isoforms.[1]

Q2: What are the primary targets of this compound?

The primary targets of this compound are the Class I PI3K isoforms. It inhibits PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ with varying potencies.

Q3: What are the known off-target effects of PX-866 and its metabolite this compound on kinases?

While PX-866 is a selective PI3K inhibitor, some off-target activity has been observed. In a screening against 235 kinases, PX-866 at a concentration of 1 µM was found to inhibit two kinases by more than 30%:

  • Lck (Lymphocyte-specific protein tyrosine kinase): 32% inhibition

  • LOK (Serine/threonine-protein kinase 10): 40% inhibition

Comprehensive kinase profiling data specifically for the metabolite this compound is not as widely published. However, given its structural similarity to the parent compound, it is reasonable to investigate its activity against these potential off-targets.

Q4: How can I determine if my experimental results are affected by off-target effects of this compound?

If you observe unexpected cellular phenotypes that cannot be explained by the inhibition of the PI3K/Akt pathway, it is prudent to consider potential off-target effects. Here are a few troubleshooting steps:

  • Use a structurally unrelated PI3K inhibitor: Compare the phenotype induced by this compound with that of another PI3K inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.

  • Rescue experiments: Attempt to rescue the phenotype by activating downstream components of the PI3K pathway.

  • Directly test off-target activity: Perform in vitro kinase assays to directly measure the inhibitory activity of this compound against suspected off-target kinases like Lck and LOK.

Data Presentation

Table 1: Inhibitory Activity of this compound against Class I PI3K Isoforms

Kinase IsoformIC50 (nM)[2]
PI3Kα (p110α)14
PI3Kβ (p110β)57
PI3Kγ (p110γ)131
PI3Kδ (p110δ)148

Table 2: Potential Off-Target Kinase Activity of PX-866 (1 µM)

Off-Target Kinase% Inhibition
Lck32%
LOK40%

Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Assay for Off-Target Profiling

This protocol describes a standard method to determine the inhibitory activity of a compound against a specific kinase using radiolabeled ATP.[3][4][5]

Materials:

  • Purified recombinant kinase (e.g., Lck, LOK)

  • Kinase-specific substrate peptide

  • This compound (or other test compound) dissolved in DMSO

  • Kinase assay buffer (specific to the kinase of interest)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Unlabeled ATP

  • Phosphocellulose filter paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the kinase assay buffer, substrate peptide, and purified kinase.

    • In a microcentrifuge tube or 96-well plate, add a small volume of the test compound (this compound) at various concentrations. Include a DMSO-only control.

    • Add the kinase/substrate master mix to each well.

    • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare the ATP solution by mixing unlabeled ATP with [γ-³³P]ATP. The final ATP concentration should be close to the Km for the specific kinase.

    • Initiate the kinase reaction by adding the ATP mixture to each well.

  • Incubation:

    • Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Substrate Capture:

    • Spot a portion of each reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.

  • Washing:

    • Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection:

    • Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: Fluorescence-Based Kinase Assay for Inhibitor Profiling

This protocol provides a non-radioactive alternative for assessing kinase inhibition.[6][7][8]

Materials:

  • Purified recombinant kinase

  • Fluorescently labeled substrate peptide

  • This compound (or other test compound) dissolved in DMSO

  • Kinase assay buffer

  • ATP

  • Stop solution (e.g., EDTA)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Reaction Setup:

    • Similar to the radiometric assay, prepare a master mix with kinase assay buffer and purified kinase.

    • Add the test compound at various concentrations to the wells of a microplate. Include a DMSO-only control.

    • Add the kinase master mix to each well.

  • Substrate Addition:

    • Add the fluorescently labeled substrate peptide to each well.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP to each well.

  • Incubation:

    • Incubate the plate at 30°C for the desired reaction time.

  • Stopping the Reaction:

    • Terminate the reaction by adding a stop solution.

  • Detection:

    • Measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used. The change in fluorescence intensity or polarization is proportional to the extent of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase activity and inhibition as described for the radiometric assay to determine the IC50 value.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PX866 This compound PX866->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Kinase, Substrate, & Test Compound Start->PrepareReagents ReactionSetup Set up Kinase Reaction (with/without inhibitor) PrepareReagents->ReactionSetup InitiateReaction Initiate with ATP (Radiolabeled or Cold) ReactionSetup->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate StopReaction Stop Reaction Incubate->StopReaction Detection Detection (Radioactivity or Fluorescence) StopReaction->Detection DataAnalysis Data Analysis (Calculate % Inhibition, IC50) Detection->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for an in vitro kinase inhibition assay.

References

Technical Support Center: Acquired Resistance to PX-866-17OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to PX-866 and its active metabolite, PX-866-17OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

PX-866 is a semi-synthetic wortmannin (B1684655) analog that acts as an irreversible pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). Its active metabolite, this compound, covalently binds to the catalytic site of PI3K isoforms, thereby inhibiting the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) and subsequently blocking the activation of the PI3K/Akt signaling pathway.[1][2] This pathway is crucial for tumor cell growth, proliferation, and survival.[1]

Q2: What are the known mechanisms of acquired resistance to PX-866 and its active metabolite, this compound?

The primary and most dominant mechanism of acquired resistance to PX-866 is the presence of activating mutations in the RAS oncogene (e.g., KRAS, NRAS)[3][4][5]. Other potential mechanisms, common to PI3K inhibitors, include:

  • Activation of Parallel Signaling Pathways: Upregulation of alternative survival pathways, most notably the MAPK/ERK pathway, can bypass the PI3K blockade[5][6].

  • Upregulation of PIM Kinase: Increased expression and activity of PIM kinase can promote cell survival and resistance to PI3K inhibitors by modulating redox signaling and protein translation[7][8][9].

  • Feedback Loop Activation: Inhibition of the PI3K pathway can sometimes lead to the compensatory activation of upstream receptor tyrosine kinases (RTKs), which can reactivate the PI3K pathway or other pro-survival pathways[10].

Q3: My cells are showing resistance to this compound. What is the first thing I should check?

Given the strong evidence, the first step in troubleshooting resistance is to determine the RAS mutation status of your cancer cell line or tumor model. Cell lines with activating RAS mutations are often intrinsically resistant to PX-866, even if they harbor mutations in the PI3K pathway (e.g., PIK3CA mutation or PTEN loss) that would otherwise predict sensitivity[3][5].

Q4: How does oncogenic Ras confer resistance to this compound?

Oncogenic Ras can activate multiple downstream effector pathways, including the Raf/MEK/ERK (MAPK) pathway and the RalGDS pathway, in addition to the PI3K pathway[5]. By activating these parallel pro-survival signaling cascades, mutant Ras allows cancer cells to circumvent their dependency on the PI3K/Akt pathway for growth and survival, thus rendering inhibitors like this compound ineffective[5].

Troubleshooting Guides

Issue 1: Decreased sensitivity or acquired resistance to this compound in vitro.

Possible Cause 1: Pre-existing or acquired RAS mutation.

  • Troubleshooting Steps:

    • Sequence RAS genes: Analyze the DNA from your resistant cell line to check for activating mutations in KRAS, NRAS, and HRAS.

    • Compare with parental line: If you have the parental, sensitive cell line, sequence it as well to determine if the mutation was pre-existing or acquired during drug treatment.

    • Consider alternative models: If your research question allows, switch to a cancer model with wild-type RAS to study other potential resistance mechanisms.

Possible Cause 2: Activation of the MAPK pathway.

  • Troubleshooting Steps:

    • Western Blot Analysis: Probe cell lysates for phosphorylated and total levels of key MAPK pathway proteins such as MEK and ERK. An increase in the phospho-to-total protein ratio in resistant cells would indicate pathway activation.

    • Combination Therapy: Test the efficacy of combining this compound with a MEK inhibitor (e.g., trametinib) or an ERK inhibitor. Synergistic effects would support the role of MAPK pathway activation in resistance.

Possible Cause 3: Upregulation of PIM Kinase.

  • Troubleshooting Steps:

    • Assess PIM Kinase Levels: Use Western blotting or qRT-PCR to compare the expression levels of PIM1 in your resistant and sensitive cell lines.

    • Co-inhibition Studies: Evaluate the effect of a PIM kinase inhibitor in combination with this compound on the viability of your resistant cells.

Issue 2: Lack of in vivo efficacy of PX-866 in a xenograft model.

Possible Cause 1: Dominant negative effect of oncogenic RAS.

  • Troubleshooting Steps:

    • Molecular Characterization of the Xenograft: If not already known, determine the RAS and PI3K pathway mutation status of the tumor cells used for the xenograft. Models with RAS mutations are predicted to have a poor response[3][5].

    • Pharmacodynamic Analysis: Collect tumor samples at various time points after PX-866 administration and perform Western blot analysis for p-Akt to confirm target engagement. If p-Akt is inhibited but the tumor continues to grow, this points towards a bypass mechanism like Ras-mediated signaling.

Possible Cause 2: Suboptimal drug exposure or metabolism.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Measure the plasma and tumor concentrations of PX-866 and its active metabolites to ensure adequate drug exposure. PX-866 is known to be metabolized, and its metabolites also possess inhibitory activity[11].

    • Optimize Dosing Regimen: Based on pharmacokinetic and pharmacodynamic data, adjust the dose and schedule of PX-866 administration.

Data Presentation

Table 1: Inhibitory Activity of PX-866 and its Active Metabolite this compound

CompoundTargetIC50 (nM)Cell Line/Assay ConditionReference
PX-866Purified PI3K0.1Enzyme Assay[2][11]
PX-866p-Akt (Ser473)20HT-29 colon cancer cells[2][11]
This compoundPI3Kα14Enzyme Assay[3][4][12]
This compoundPI3Kβ57Enzyme Assay[3][4][12]
This compoundPI3Kγ131Enzyme Assay[3][4][12]
This compoundPI3Kδ148Enzyme Assay[3][4][12]

Table 2: In Vivo Response of Human Tumor Xenografts to PX-866 Based on RAS and PI3K Pathway Mutation Status

Cell LineTumor TypePIK3CA StatusPTEN StatusRAS StatusResponse to PX-866Reference
PC-3ProstateWild-TypeNullWild-TypeSensitive[5]
HT-29ColonMutantWild-TypeWild-TypeSensitive[5]
Skov-3OvarianMutantWild-TypeWild-TypeSensitive[5]
HCT-116ColonMutantWild-TypeMutantResistant[5]
HCT-15ColonMutantWild-TypeMutantResistant[5]
H460LungMutantWild-TypeMutantResistant[5]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous dose escalation.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Cell culture flasks and plates

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.

  • Initial Treatment: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.

  • Monitor Cell Growth: Observe the cells regularly. Initially, a significant proportion of cells will die. Continue to culture the surviving cells, replacing the medium with fresh drug-containing medium every 3-4 days.

  • Dose Escalation: Once the cells resume a stable growth rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat Dose Escalation: Continue this process of dose escalation until the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50).

  • Characterize Resistant Clones: Isolate single-cell clones from the resistant population by limiting dilution. Expand these clones and confirm their resistance by re-evaluating the IC50 of this compound.

  • Cryopreserve Resistant Stocks: Freeze aliquots of the validated resistant cell lines for future experiments.

Protocol 2: Western Blot Analysis of PI3K and MAPK Pathway Activation

This protocol outlines the procedure for assessing the phosphorylation status of key proteins in the PI3K and MAPK signaling pathways.

Materials:

  • Parental and resistant cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.

Mandatory Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth PX866 This compound PX866->PI3K inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms cluster_PI3K PI3K Pathway cluster_MAPK MAPK Pathway RTK RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt CellSurvival_PI3K Cell Survival Akt->CellSurvival_PI3K Ras Oncogenic Ras Ras->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellSurvival_MAPK Cell Survival ERK->CellSurvival_MAPK PX866 This compound PX866->PI3K inhibition

Caption: Oncogenic Ras as a bypass mechanism leading to resistance to this compound.

Experimental_Workflow Start Start with Parental Cell Line DoseEscalation Continuous Dose Escalation with this compound Start->DoseEscalation ResistantPopulation Generate Resistant Population DoseEscalation->ResistantPopulation IsolateClones Isolate Single-Cell Clones ResistantPopulation->IsolateClones Characterize Characterize Resistant Clones (IC50, Western Blot, Sequencing) IsolateClones->Characterize End Validated Resistant Cell Line Characterize->End

Caption: Workflow for generating cell lines with acquired resistance to this compound.

References

PX-866-17OH toxicity and side effects in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo toxicity and side effects of PX-866, also known as Sonolisib.

Frequently Asked Questions (FAQs)

Q1: What is PX-866 and what is its mechanism of action?

A1: PX-866, or Sonolisib, is an oral, irreversible pan-phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2] It is a semi-synthetic analog of Wortmannin.[1][2] PX-866 targets the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and angiogenesis.[1][2] By inhibiting PI3K, PX-866 can lead to G1 cell cycle arrest and induce autophagy in cancer cells.[3]

Q2: What are the most common side effects observed with PX-866 in in vivo studies?

A2: The most frequently reported adverse events associated with PX-866 are gastrointestinal in nature.[4] Diarrhea is the most common side effect, followed by nausea, vomiting, anorexia (loss of appetite), and fatigue.[3][4]

Q3: What are the dose-limiting toxicities (DLTs) of PX-866?

A3: In a phase I clinical trial, the dose-limiting toxicities for PX-866 were identified as grade III diarrhea and grade III elevated aspartate aminotransferase (AST).[4]

Q4: Does PX-866 have any hematological toxicity?

A4: Hematological toxicity has not been a major concern with PX-866 in the reported studies.[3]

Q5: How does the dosing schedule affect the toxicity profile of PX-866?

A5: A continuous daily dosing schedule has been associated with a higher frequency of adverse events compared to an intermittent schedule.[3][4] However, the continuous schedule was also associated with a higher rate of stable disease in patients.[4]

Troubleshooting Guides

Managing Gastrointestinal Side Effects
Observed Issue Potential Cause Recommended Action
Mild to Moderate Diarrhea On-target inhibition of PI3K signaling in the gastrointestinal tract.- Monitor frequency and consistency of stools.- Ensure adequate hydration and electrolyte balance.- Consider co-administration of anti-diarrheal agents as per your experimental protocol and institutional guidelines.
Nausea and Vomiting Drug-related gastrointestinal upset.- Administer PX-866 with a small amount of food if your protocol allows, to see if it mitigates nausea.- Consider prophylactic use of anti-emetic agents.
Anorexia (Loss of Appetite) Systemic effect of the drug or secondary to other gastrointestinal side effects.- Monitor food intake and body weight regularly.- Provide highly palatable and energy-dense food.- If severe, a dose reduction or temporary discontinuation may be necessary, as guided by your study protocol.
Monitoring for Other Potential Toxicities
Observed Issue Potential Cause Recommended Action
Elevated Liver Transaminases (AST/ALT) Potential for hepatotoxicity.- Monitor liver function tests (AST, ALT, bilirubin) at baseline and regularly throughout the study.- If significant elevations are observed, follow protocol-defined guidelines for dose modification or interruption.
Fatigue General systemic side effect of PI3K inhibition.- Ensure animals have adequate rest periods.- Monitor for other signs of distress.- If fatigue is severe and impacts well-being, consider dose adjustment.

Quantitative Toxicity Data

Table 1: Maximum Tolerated Dose (MTD) of PX-866 in a Phase I Clinical Trial [4]

Dosing Schedule Maximum Tolerated Dose (MTD)
Intermittent (Days 1-5 & 8-12 of a 28-day cycle)12 mg/day
Continuous (Days 1-28 of a 28-day cycle)8 mg/day

Table 2: Frequency of Common PX-866-Related Adverse Events (in combination with docetaxel) [3]

Adverse Event Frequency
Diarrhea67%
Nausea42%
Vomiting33%
Anorexia26%
Fatigue23%

Experimental Protocols

Protocol: In Vivo Antitumor Activity Assessment of PX-866

This is a generalized protocol based on methodologies described in the literature.[5] Specific details should be adapted to the research question and animal model.

  • Cell Culture and Tumor Implantation:

    • Culture human cancer cells (e.g., A549 lung cancer, OVCAR-3 ovarian cancer) under standard conditions.

    • Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice.

    • Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize mice into control and treatment groups.

    • The control group receives the vehicle solution.

    • The treatment group receives PX-866 at a specified dose and schedule (e.g., 10 mg/kg, p.o., daily).

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health status daily.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for p-Akt levels to confirm target inhibition).

  • Toxicity Assessment:

    • Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity, and physical appearance).

    • Collect blood samples at specified time points for complete blood counts and serum chemistry analysis to monitor for hematological and organ toxicity.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 PX866 PX-866 (Sonolisib) PX866->PI3K CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Autophagy Autophagy mTORC1->Autophagy inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of PX-866.

Experimental_Workflow start Start: Tumor Model Selection implantation Tumor Cell Implantation start->implantation randomization Animal Randomization (Control vs. Treatment) implantation->randomization treatment PX-866 Administration (Define Dose & Schedule) randomization->treatment monitoring In-life Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring monitoring->treatment Daily endpoint Endpoint Reached monitoring->endpoint analysis Terminal Analysis: - Tissue Collection - Biomarker Analysis - Histopathology endpoint->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vivo evaluation of PX-866.

References

Technical Support Center: Managing PX-866-Induced Hyperglycemia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperglycemia induced by the PI3K inhibitor, PX-866 (sonolisib).

Frequently Asked Questions (FAQs)

Q1: Why does PX-866 cause hyperglycemia?

A1: Hyperglycemia is an "on-target" effect of PX-866.[1][2] PX-866 is a pan-PI3K inhibitor, and the PI3K/Akt signaling pathway is a critical component of insulin (B600854) signaling, which regulates glucose homeostasis.[1][3][4] By inhibiting this pathway, PX-866 interferes with the normal metabolic actions of insulin, leading to:

  • Decreased glucose uptake: Glucose transport into muscle and fat cells is reduced.[1][5]

  • Increased glucose production: The liver increases glycogenolysis (breakdown of glycogen) and gluconeogenesis (synthesis of glucose).[1][5]

This disruption in glucose metabolism results in elevated blood glucose levels.

Q2: Is the hyperglycemia induced by PX-866 reversible?

A2: Yes, clinical studies have shown that hyperglycemia associated with PI3K inhibitors like PX-866 is generally reversible and manageable.[1] Discontinuation of the drug typically leads to the normalization of blood glucose levels.[6]

Q3: What are the risk factors for developing hyperglycemia with PX-866 treatment?

A3: Several factors can increase the risk of developing hyperglycemia when using PI3K inhibitors. These include:

  • Older age (≥75 years)[1][2]

  • Overweight or obesity (BMI ≥ 25)[1][7]

  • Pre-existing prediabetes or diabetes[7][8]

  • A family history of diabetes[1][2]

Q4: How should I monitor for hyperglycemia during my experiments?

A4: Regular monitoring of blood glucose is crucial. It is recommended to establish a baseline glycemic status before initiating treatment with PX-866.[5] Monitoring should include:

  • Baseline assessment: Measure fasting plasma glucose (FPG) and hemoglobin A1c (HbA1c) before starting the experiment.[5][8]

  • Frequent initial monitoring: For the first two weeks of treatment, monitor fasting blood glucose at least once a week.[5]

  • Continued monitoring: After the initial two weeks, continue to monitor fasting blood glucose at least once every four weeks.[5]

  • Closer monitoring for high-risk subjects: For subjects with risk factors, consider more frequent monitoring, such as with home fingerstick blood glucose monitoring or continuous glucose monitoring.[5]

Q5: What are the primary management strategies for PX-866-induced hyperglycemia?

A5: An integrative approach combining lifestyle modifications and pharmacological interventions is recommended.[1][7]

  • Lifestyle: A low-carbohydrate diet can be effective in managing hyperglycemia.[1][9]

  • Pharmacological Intervention: Medications that do not activate the PI3K pathway are preferred.[1][7] Metformin (B114582) is often the first-line treatment.[5][7] Other options include SGLT2 inhibitors, thiazolidinediones, and alpha-glucosidase inhibitors.[1][5] Insulin should be used as a last resort as it can reactivate the PI3K pathway, potentially counteracting the anti-cancer effects of PX-866.[1][5]

Troubleshooting Guide

Issue EncounteredRecommended Action
Mild to Moderate Hyperglycemia (Grade 1-2) 1. Confirm reading: Repeat the blood glucose measurement. 2. Dietary modification: Implement a low-carbohydrate diet.[1] 3. Initiate Metformin: If hyperglycemia persists, metformin is the recommended first-line agent.[5][7]
Severe Hyperglycemia (Grade 3-4) 1. Temporary interruption of PX-866: Consider a temporary halt in PX-866 administration.[7] 2. Pharmacological intervention: In addition to metformin, consider second-line agents like SGLT2 inhibitors.[1][7] 3. Consult an endocrinologist: For persistent or severe cases, expert consultation is advised.[1][2] 4. Dose reduction: If hyperglycemia is difficult to manage, a dose reduction of PX-866 may be necessary upon restarting treatment.[7]
Hyperglycemia in a subject with pre-existing diabetes 1. Optimize baseline glycemic control: Ensure the subject's diabetes is well-managed before starting PX-866.[8] 2. Intensified monitoring: Implement more frequent blood glucose monitoring.[5] 3. Adjust existing diabetes medications: The doses of the subject's current antihyperglycemic medications may need to be adjusted. 4. Preferential use of non-insulin agents: When adding new agents, prioritize those that do not stimulate the PI3K pathway.[1]

Quantitative Data Summary

Table 1: Incidence of Hyperglycemia in Phase I Trials of PI3K/AKT/mTOR Inhibitors

Hyperglycemia GradePercentage of Patients (n=341)
Any Grade87.4%
Grade 172.8%
Grade 220.5%
Grade ≥36.7%
Data from a study analyzing 12 phase I trials of PI3K/AKT/mTOR inhibitors.[10]

Table 2: Interventions for Grade ≥2 Hyperglycemia in a Phase I Study

InterventionNumber of Patients (n=24)
Metformin20
Dietary Advice2
Insulin1
Metformin and Insulin1
Data from a study analyzing 12 phase I trials of PI3K/AKT/mTOR inhibitors.[10]

Experimental Protocols

Protocol 1: Monitoring PX-866-Induced Hyperglycemia in a Preclinical Mouse Model

  • Baseline Assessment:

    • Acclimatize animals for at least one week before the start of the experiment.

    • Measure baseline fasting blood glucose from tail vein blood using a standard glucometer. A 4-6 hour fast is recommended.

    • Collect a baseline blood sample for HbA1c analysis if required.

  • PX-866 Administration:

    • Administer PX-866 at the desired dose and schedule (e.g., daily oral gavage).

  • Blood Glucose Monitoring:

    • During the first two weeks, measure fasting blood glucose twice weekly.

    • After the initial two weeks, measure fasting blood glucose once weekly for the duration of the study.

    • For acute studies, blood glucose can be monitored at several time points post-dose (e.g., 2, 4, 6, and 24 hours) to determine the peak hyperglycemic effect.

  • Data Analysis:

    • Plot mean blood glucose levels over time for each treatment group.

    • Perform statistical analysis (e.g., ANOVA) to compare blood glucose levels between the PX-866 treated group and the vehicle control group.

Protocol 2: Evaluating the Efficacy of Metformin in Mitigating PX-866-Induced Hyperglycemia

  • Study Groups:

    • Group 1: Vehicle control

    • Group 2: PX-866 alone

    • Group 3: PX-866 + Metformin

    • Group 4: Metformin alone

  • Treatment Administration:

    • Initiate PX-866 treatment as per the experimental design.

    • Administer metformin (e.g., via oral gavage or in drinking water) starting either concurrently with PX-866 or after the onset of hyperglycemia.

  • Monitoring:

    • Follow the blood glucose monitoring schedule outlined in Protocol 1.

  • Outcome Assessment:

    • Compare the mean blood glucose levels in the PX-866 + Metformin group to the PX-866 alone group to determine the efficacy of metformin in reducing hyperglycemia.

    • Assess if metformin administration affects the anti-tumor efficacy of PX-866 by measuring tumor volume or other relevant endpoints.

Visualizations

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PX866 PX-866 PX866->PI3K Inhibits PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Promotes translocation to membrane CellGrowth Cell Growth & Survival Akt->CellGrowth Glycogen Increased Glycogenolysis & Gluconeogenesis Akt->Glycogen Inhibits Glucose Glucose GLUT4->Glucose Facilitates uptake

Caption: PI3K/Akt signaling pathway and the inhibitory action of PX-866.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_analysis Data Analysis Baseline Baseline Assessment (Fasting Glucose, HbA1c) Grouping Randomize into Treatment Groups Baseline->Grouping PX866_Admin Administer PX-866 and/or Vehicle Grouping->PX866_Admin Metformin_Admin Administer Metformin and/or Vehicle Grouping->Metformin_Admin Glucose_Monitoring Regular Blood Glucose Monitoring PX866_Admin->Glucose_Monitoring Tumor_Monitoring Monitor Tumor Growth PX866_Admin->Tumor_Monitoring Metformin_Admin->Glucose_Monitoring Data_Analysis Statistical Analysis of Glucose & Tumor Data Glucose_Monitoring->Data_Analysis Tumor_Monitoring->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Workflow for evaluating mitigation of PX-866-induced hyperglycemia.

References

Technical Support Center: Optimizing PX-866-17OH Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of PX-866 for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is PX-866 and what is its mechanism of action?

PX-866 is a semi-synthetic and irreversible inhibitor of phosphoinositide-3-kinases (PI3Ks).[1][2] It is an analog of wortmannin, a natural product known to inhibit PI3K.[3][4][5] PX-866 covalently binds to the catalytic site of the p110α, p110γ, and p110δ isoforms of PI3K, with weaker activity against the p110β isoform.[1][2] This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical step in the activation of the PI3K/Akt/mTOR signaling pathway.[1][6] Dysregulation of this pathway is a frequent event in many human cancers, making PI3K an attractive therapeutic target.[1][7]

Q2: What are the typical downstream effects of PX-866 treatment in cancer cells?

By inhibiting the PI3K pathway, PX-866 leads to a reduction in the phosphorylation of Akt (at both Ser-473 and Thr-308) and downstream effectors such as p70S6K and S6 ribosomal protein.[1] This can result in several cellular outcomes, including:

  • Inhibition of cell proliferation: PX-866 can induce G1 cell cycle arrest.[1]

  • Inhibition of cell motility and invasion: The compound has been shown to reduce the invasive potential of cancer cells.[1][3]

  • Inhibition of angiogenesis: PX-866 can decrease the secretion of vascular endothelial growth factor (VEGF).[1]

  • Induction of autophagy: Instead of apoptosis, PX-866 has been observed to induce autophagic cell death in some cancer cell lines.[1]

Q3: Is PX-866 cytotoxic or cytostatic?

At concentrations effective for inhibiting the PI3K pathway, PX-866 is generally considered to be cytostatic rather than cytotoxic.[3][4] This means it tends to inhibit cell growth and proliferation without directly causing cell death.[4] However, at higher concentrations or with prolonged exposure, cytotoxic effects may be observed. It is crucial to determine the optimal concentration for your specific cell line and experimental goals.

Troubleshooting Guide

Issue 1: No significant inhibition of Akt phosphorylation is observed after PX-866 treatment.

  • Concentration too low: The effective concentration of PX-866 can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration. Concentrations ranging from 10 nM to 1 µM have been used in various studies.[4][8]

  • Insufficient treatment time: While effects on Akt phosphorylation can be seen as early as 2 hours, a more sustained inhibition is often observed after 16-24 hours of treatment.[4]

  • Compound degradation: Ensure that the PX-866 stock solution is properly stored at -20°C and has not undergone multiple freeze-thaw cycles.[8]

  • Cell line resistance: Some cell lines may exhibit resistance to PI3K inhibitors due to mutations in downstream signaling components, such as oncogenic Ras.[9]

Issue 2: High levels of cell death are observed, even at low concentrations.

  • Cell line sensitivity: Certain cell lines may be particularly sensitive to PI3K inhibition. Consider performing a cytotoxicity assay (e.g., LDH release assay) to distinguish between cytostatic and cytotoxic effects.[4]

  • Off-target effects: Although PX-866 is a potent PI3K inhibitor, off-target effects can occur at higher concentrations. Using the lowest effective concentration is recommended.

  • Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells. A solvent control should always be included in your experiments.

Issue 3: Inconsistent results between experiments.

  • Cell passage number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.

  • Cell density: Plate cells at a consistent density for all experiments, as this can influence their response to treatment.

  • Serum concentration: The presence of growth factors in serum can activate the PI3K pathway. For some experiments, serum starvation prior to and during treatment may be necessary to observe a clear inhibitory effect of PX-866.

Quantitative Data Summary

The following tables summarize key quantitative data for PX-866 from various studies.

Table 1: IC50 Values of PX-866 in Different Assays and Cell Lines

Assay Type/Cell LineIC50 ValueReference
Purified PI3K (p85-p110α)0.1 nmol/L[4]
HT-29 Colon Cancer Cells (phospho-Ser473-Akt)20 nmol/L[2]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay method, and incubation time.[10][11]

Table 2: Effective Concentrations of PX-866 in Cell-Based Assays

Cell LineAssayEffective ConcentrationTreatment DurationObserved EffectReference
U87 GlioblastomaWestern Blot (p-Akt)400 nM4 hoursInhibition of basal and EGF-induced Akt phosphorylation[1]
U87 & U251 GlioblastomaCell Cycle Analysis0.4 and 0.8 µM72 hoursG1 cell cycle arrest[1]
U87 GlioblastomaAutophagy Analysis0.8 µM72 hoursInduction of acidic vascular organelles[1]
LN229 & U251 GlioblastomaInvasion Assay0.8 µMNot specifiedInhibition of cell invasion[1]
U87 GlioblastomaSpheroid Growth Assay1-100 nmol/L6 daysSuppression of spheroid growth[4]
MDA-MB-231 Breast CancerCell Migration AssaySubnanomolarNot specifiedInhibition of cell migration[4]

Experimental Protocols

Protocol 1: Dose-Response Determination of PX-866 on Akt Phosphorylation by Western Blot

  • Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation (Optional): Once cells are attached, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours. This helps to reduce basal PI3K pathway activation.

  • PX-866 Treatment: Prepare a series of dilutions of PX-866 in serum-free medium (e.g., 0, 10, 50, 100, 200, 400, 800, 1000 nM). Remove the medium from the cells and add the PX-866 dilutions. Incubate for the desired time (e.g., 4 hours).

  • Growth Factor Stimulation (Optional): To assess the inhibition of stimulated Akt phosphorylation, add a growth factor like EGF (e.g., 50 ng/mL) for the last 10-15 minutes of the incubation period.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-Akt (Ser473 and/or Thr308) and total Akt. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities to determine the concentration at which a 50% reduction in phospho-Akt levels is achieved.

Protocol 2: Cell Viability/Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PX-866 Treatment: The following day, treat the cells with a range of PX-866 concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[4]

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

  • Viability/Cytotoxicity Measurement:

    • For Viability (e.g., MTS/MTT assay): Add the reagent to the wells and incubate as per the manufacturer's instructions. Measure the absorbance to determine the relative number of viable cells.

    • For Cytotoxicity (e.g., LDH release assay): Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells, following the manufacturer's protocol.[4]

  • Data Analysis: Plot the percentage of viable cells or cytotoxic effect against the PX-866 concentration to determine the IC50 or EC50 value.

Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 Autophagy Autophagy PI3K->Autophagy Inhibition of Autophagy (Context-dependent) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation CellCycle Cell Cycle Progression Akt->CellCycle Inhibition of Apoptosis & Promotion of G1/S Progression Invasion Invasion & Angiogenesis Akt->Invasion Promotion S6K p70S6K mTORC1->S6K Activation S6 S6 S6K->S6 Phosphorylation Proliferation Proliferation S6->Proliferation Protein Synthesis PX866 PX-866 PX866->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of PX-866.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Cell Seeding (e.g., 6-well or 96-well plates) B 2. Serum Starvation (Optional, 12-24h) A->B C 3. Prepare PX-866 Dilutions (e.g., 0-1000 nM) B->C D 4. Treat Cells with PX-866 (e.g., 4-72h) C->D E 5a. Western Blot (p-Akt, Total Akt) D->E F 5b. Viability/Cytotoxicity Assay (MTS, LDH) D->F G 5c. Functional Assay (Invasion, Migration) D->G H 6. Data Analysis (Determine IC50/EC50, Assess functional effects) E->H F->H G->H

Caption: General experimental workflow for optimizing PX-866 concentration.

References

Technical Support Center: PX-866-17OH Western Blot Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers using PX-866-17OH in Western blotting experiments to analyze the PI3K/Akt signaling pathway.

Frequently Asked Questions (FAQs)

Q1: I treated my cells with this compound, but I see no decrease in phosphorylated Akt (p-Akt) signal compared to my untreated control. What went wrong?

This is a common issue that can point to several problems, from the compound's activity to the Western blot procedure itself. A systematic approach is the best way to identify the cause.[1]

Troubleshooting Steps:

  • Verify Protein Transfer: Before checking antibodies or reagents, confirm that proteins were successfully transferred from the gel to the membrane. You can do this by staining the membrane with Ponceau S. If you see protein bands, the transfer was likely successful.[1][2]

  • Check Loading Control: Probe your blot for a loading control protein like GAPDH or β-actin. If you detect a signal for your loading control, it confirms that your protein extraction, loading, and detection system are generally working.[1]

  • Confirm this compound Activity: Ensure the compound was prepared correctly and used at the effective concentration. The activity of this compound can be sensitive to storage conditions and solvent.

  • Antibody Issues: The primary antibody against p-Akt may be the problem.

    • Concentration: The antibody concentration may be too low. You may need to increase the concentration or extend the incubation time (e.g., overnight at 4°C).[3][4]

    • Activity: The antibody may have lost activity due to improper storage or being past its expiration date.[3][4] You can test its activity with a dot blot.[4]

  • Insufficient Protein Loaded: If the total Akt level is low in your cells, the phosphorylated fraction may be below the detection limit. Try loading a higher amount of total protein.[3][5]

  • Phosphatase Activity: During sample preparation, phosphatases can remove the phosphate (B84403) groups that the p-Akt antibody is meant to detect. Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice.[2]

Q2: My Western blot has a very high background, making it difficult to see my p-Akt band. How can I fix this?

High background can obscure your results and is often caused by non-specific antibody binding.[6][7][8]

Troubleshooting Steps:

  • Blocking is Key: Insufficient blocking is a primary cause of high background.

    • Blocking Agent: For phospho-specific antibodies like p-Akt, it is highly recommended to use 5% Bovine Serum Albumin (BSA) in TBST as a blocking agent instead of non-fat milk. Milk contains casein, a phosphoprotein that can cross-react with the anti-phospho antibody.[2][6][9]

    • Blocking Time: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[7]

  • Antibody Concentrations: Both primary and secondary antibody concentrations might be too high.[3][6] It's important to titrate your antibodies to find the optimal concentration that gives a strong signal with low background.[10]

  • Washing Steps: Inadequate washing will leave unbound antibodies on the membrane. Increase the number and duration of your washes (e.g., 4-5 washes of 5-10 minutes each) with a buffer containing a detergent like Tween-20.[6][8][11]

  • Membrane Handling: Avoid touching the membrane with your hands and ensure it does not dry out at any point during the process.[3][6]

Q3: I'm seeing multiple non-specific bands in addition to the expected p-Akt band. What should I do?

Non-specific bands can arise from several sources, including the primary antibody, secondary antibody, or the sample itself.[12][13]

Troubleshooting Steps:

  • Optimize Antibody Concentration: A high concentration of the primary antibody is a frequent cause of non-specific binding.[3][12][14] Try reducing the antibody concentration.

  • Check Antibody Specificity: Ensure your primary antibody is specific for the target. It may be helpful to run a positive and negative control to confirm specificity.[15]

  • Secondary Antibody Control: To check if the secondary antibody is the source of the non-specific bands, incubate a blot with only the secondary antibody. If bands appear, you may need to use a different or pre-adsorbed secondary antibody.[6]

  • Sample Preparation: Protein degradation can lead to bands appearing at lower molecular weights.[7][8] Always use fresh protease inhibitors in your lysis buffer.[4][14]

  • Reduce Protein Load: Overloading the gel with too much protein can lead to non-specific bands.[3][14][16] Consider loading between 20-30 µg of cell lysate.[14]

Q4: My results are inconsistent between experiments, even when I run the same samples. What could be the cause?

Inconsistent results can be frustrating and point to variability in the experimental procedure.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure that cell lysis and protein extraction are performed consistently each time. Minor variations in buffer composition or handling can affect the results.[17]

  • Consistent Protein Loading: It is critical to load the same amount of protein in each lane for accurate comparison. Always perform a protein concentration assay (e.g., BCA assay) before loading your samples.[18]

  • Electrophoresis and Transfer Conditions: Inconsistent gel polymerization or fluctuations in voltage during electrophoresis or transfer can impact protein separation and migration.[17][19]

  • Antibody Aliquots: Avoid repeated freeze-thaw cycles of your antibodies. Aliquot your antibodies upon receipt and store them as recommended.[3]

  • Reagent Preparation: Always use freshly prepared buffers, especially the running and transfer buffers.[17]

Data Presentation

Table 1: Recommended Antibody Dilution Ranges for Optimization

Antibody TypeStarting Dilution RangeNotes
Primary Antibody (p-Akt)1:500 - 1:2000The optimal dilution should be determined empirically. A good starting point is often the manufacturer's recommendation.[10][20][21]
Secondary Antibody (HRP-conjugated)1:2,000 - 1:10,000Higher dilutions can help reduce background noise.[20]

Table 2: Lysis Buffer Components for Phosphoprotein Analysis

ComponentFinal ConcentrationPurpose
Tris-HCl (pH 7.4)50 mMBuffering agent
NaCl150 mMSalt concentration
EDTA1 mMChelating agent
Triton X-1001%Detergent for cell lysis
Protease Inhibitor Cocktail1XPrevents protein degradation
Phosphatase Inhibitor Cocktail1XPrevents dephosphorylation of target proteins[2]

Experimental Protocols

Protocol 1: Cell Lysis for Phosphoprotein Analysis
  • Grow and treat cells with this compound as required by your experimental design.

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[22]

  • Aspirate the PBS and add ice-cold lysis buffer (containing fresh protease and phosphatase inhibitors) to the dish (e.g., 1 mL for a 10 cm dish).[22]

  • Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[22]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[22]

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[22]

  • Transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.[22]

  • Determine the protein concentration using a BCA assay.

  • Add 2X Laemmli sample buffer to the lysate, and boil at 95-100°C for 5 minutes to denature the proteins.

  • The samples are now ready for SDS-PAGE or can be stored at -20°C.[22]

Protocol 2: Western Blotting for p-Akt
  • SDS-PAGE: Load 20-30 µg of protein lysate per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Pre-wet the PVDF membrane in methanol (B129727) before transfer.[2]

  • Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane in 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.[2]

  • Primary Antibody Incubation: Dilute the primary p-Akt antibody in 5% BSA in TBST at the optimized concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[2]

  • Washing: Wash the membrane three to four times for 5-10 minutes each with TBST at room temperature.[2]

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST. Incubate the membrane for 1 hour at room temperature with gentle agitation.[2]

  • Final Washes: Wash the membrane again, three to four times for 5-10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.[2]

  • Imaging: Capture the chemiluminescent signal using an imaging system.

Visualizations

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PX866 This compound PX866->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Targets (Cell Survival, Growth) pAkt->Downstream

Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.

Troubleshooting_Workflow Start Problem with Western Blot Result Ponceau Stain membrane with Ponceau S Start->Ponceau Bands_Visible Protein bands visible? Ponceau->Bands_Visible Check_Transfer Troubleshoot Protein Transfer Bands_Visible->Check_Transfer No Loading_Control Probe for Loading Control (e.g., GAPDH) Bands_Visible->Loading_Control Yes Success Problem Solved Check_Transfer->Success LC_Signal Signal detected? Loading_Control->LC_Signal Check_Detection Troubleshoot Secondary Ab & Detection LC_Signal->Check_Detection No Check_Primary Troubleshoot Primary Antibody & Sample Prep LC_Signal->Check_Primary Yes Check_Detection->Success Check_Primary->Success

Caption: Systematic workflow for troubleshooting Western blot signal issues.

References

Inconsistent results with PX-866-17OH in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PX-866-17OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments with this pan-PI3K inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from its parent compound, PX-866?

A1: this compound is a metabolite of PX-866 (Sonolisib), a potent and irreversible pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K).[1] Like its parent compound, this compound targets the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3] PX-866 is a semisynthetic viridin (B1683569) derivative, similar to wortmannin, that irreversibly binds to the PI3K catalytic domain.[4] While this compound is a metabolite, it retains pan-isoform inhibitory activity against PI3K.[1]

Q2: What is the primary mechanism of action for this compound?

A2: this compound, like PX-866, is an irreversible inhibitor of Class I PI3K isoforms. It covalently binds to a critical lysine (B10760008) residue in the ATP-binding pocket of the PI3K catalytic subunit, leading to sustained inhibition of downstream signaling.[4] This blockage prevents the phosphorylation of Akt, a key signaling node, thereby inhibiting cellular processes such as proliferation, survival, and motility.[2][4]

Q3: I am observing high variability in the IC50 values of this compound across different cancer cell lines. Why is this happening?

A3: Differential sensitivity to PI3K inhibitors like this compound across cell lines is expected and can be attributed to several factors:

  • Genetic Background: The mutational status of genes within the PI3K pathway, such as PIK3CA mutations or loss of the tumor suppressor PTEN, can significantly influence sensitivity.[5] Cells with activating mutations in PIK3CA or loss of PTEN are often more reliant on the PI3K pathway for survival and are thus more sensitive to its inhibition.[2][5]

  • Compensatory Signaling: Inhibition of the PI3K pathway can sometimes trigger the activation of parallel signaling cascades, such as the MAPK/ERK pathway, which can compensate for the loss of PI3K signaling and confer resistance.[6]

  • Presence of Oncogenic Ras: Tumors with mutant, oncogenic Ras may exhibit resistance to PI3K inhibition, as Ras can activate multiple downstream pathways for tumorigenesis, reducing the cell's reliance on the PI3K pathway alone.[5]

Q4: My in vitro results with this compound are not correlating with the expected in vivo anti-tumor activity. What could be the reason for this discrepancy?

A4: Discrepancies between in vitro and in vivo results are common in drug development. For PI3K inhibitors like this compound, several factors can contribute to this:

  • Three-Dimensional (3D) vs. Monolayer Cultures: Studies with the parent compound, PX-866, have shown that it can be significantly more potent in 3D spheroid cultures compared to traditional 2D monolayer cultures.[4][7] This is because 3D cultures better mimic the tumor microenvironment.

  • Cytostatic vs. Cytotoxic Effects: PX-866 has been observed to be primarily cytostatic (inhibiting cell growth) rather than cytotoxic (inducing cell death) in some contexts.[4] This effect might be more pronounced and lead to tumor growth inhibition in a complex in vivo system, whereas in vitro assays focused on cell death might not capture this activity.

  • Pharmacokinetics and Metabolism: In an in vivo setting, the pharmacokinetics and metabolism of this compound can influence its efficacy. The parent compound, PX-866, is rapidly metabolized.[8][9]

Troubleshooting Guide

Issue 1: Inconsistent Inhibition of Akt Phosphorylation

You are observing variable or weak inhibition of phospho-Akt (Ser473/Thr308) even at concentrations expected to be effective.

Potential Cause Troubleshooting Step Rationale
Compound Instability Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles.Although PX-866 was developed for improved stability over wortmannin, prolonged storage or improper handling can still lead to degradation.[4]
Suboptimal Treatment Time Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal duration for observing maximal inhibition of Akt phosphorylation in your specific cell line.The effect of an irreversible inhibitor should be durable, but the dynamics of pathway inhibition can vary between cell types.[4]
Cellular Context Ensure your cell line has an active PI3K pathway at baseline. You can assess this by checking for basal levels of phospho-Akt. If basal activity is low, consider stimulating the pathway with a growth factor (e.g., EGF, IGF-1) prior to inhibitor treatment.[2]The inhibitory effect of this compound will be most apparent in cells with a constitutively active or stimulated PI3K pathway.
Feedback Loop Activation Co-treat with an inhibitor of a potential feedback pathway, such as a MEK inhibitor if you suspect MAPK pathway activation.Inhibition of the PI3K pathway can lead to the activation of compensatory feedback loops that can reactivate downstream signaling.[10]
Issue 2: Unexpected Cellular Phenotype (e.g., lack of apoptosis, different morphological changes)

The observed cellular response to this compound does not align with the expected outcome of PI3K inhibition.

Potential Cause Troubleshooting Step Rationale
Cytostatic vs. Cytotoxic Effect Assess cell proliferation using assays like crystal violet or CFSE staining, and cell cycle progression via flow cytometry, in addition to apoptosis assays (e.g., Annexin V staining, caspase activity).PX-866 has been shown to induce G1 cell-cycle arrest and autophagy rather than apoptosis in some glioblastoma cell lines.[2][11] Your observed phenotype might be consistent with a cytostatic effect.
Off-Target Effects Perform a dose-response curve to identify the optimal concentration range. Use the lowest effective concentration that inhibits PI3K signaling without inducing widespread, non-specific effects. Consider using a structurally different PI3K inhibitor as a control.[6]At high concentrations, inhibitors can have off-target effects. PX-866 has shown high selectivity for PI3K, but this is always concentration-dependent.[5]
Cell Line-Specific Responses Characterize the genetic background of your cell line, particularly the status of key genes in the PI3K and other major signaling pathways (e.g., Ras, Raf).The cellular response is highly dependent on the genetic context. For example, Ras mutations can confer resistance to PI3K inhibition.[5]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound and its Parent Compound PX-866

CompoundTargetIC50 (nM)Cell Line/Assay ConditionReference
This compound PI3Kα14Purified enzyme[1]
PI3Kβ57Purified enzyme[1]
PI3Kγ131Purified enzyme[1]
PI3Kδ148Purified enzyme[1]
PX-866 Purified PI3K0.1Purified enzyme[8][9]
PI3K signaling (p-Akt)20HT-29 colon cancer cells[8][9]
PI3Kα5Purified enzyme[5]
PI3Kδ9Purified enzyme[5]
PI3Kγ2Purified enzyme[5]

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition

This protocol details the steps to assess the inhibition of Akt phosphorylation in response to this compound treatment.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • Serum Starvation (Optional): To reduce basal PI3K activity, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.1% FBS) or serum-free medium.

  • Growth Factor Stimulation (Optional): If investigating growth factor-induced PI3K activation, stimulate cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.

  • Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT Akt PIP3->AKT Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation PX866 This compound PX866->PI3K Irreversible Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent In Vitro Results with this compound Check_Compound Verify Compound Integrity (Fresh Aliquots) Start->Check_Compound Dose_Response Perform Dose-Response and Time-Course Check_Compound->Dose_Response Assess_Pathway Assess Baseline PI3K Pathway Activity Dose_Response->Assess_Pathway Phenotype_Assay Expand Phenotypic Assays (Proliferation, Cell Cycle) Assess_Pathway->Phenotype_Assay Genetic_Context Characterize Cell Line (e.g., PTEN, PIK3CA, Ras status) Phenotype_Assay->Genetic_Context Feedback_Loops Investigate Compensatory Signaling Pathways Genetic_Context->Feedback_Loops Resolution Consistent and Reproducible Data Feedback_Loops->Resolution

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

PX-866-17OH Formulation for Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PX-866 and its derivatives, such as PX-866-17OH, in animal studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is PX-866 and how does it relate to this compound?

Q2: What are the solubility characteristics of PX-866?

A2: PX-866 is very poorly soluble in water.[1][6] It exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[1][5][6][7] A summary of its solubility is presented in the table below. When preparing formulations for in vivo studies, it is common to first dissolve the compound in an organic solvent and then dilute it with an aqueous vehicle.

Q3: What is a suitable vehicle for administering PX-866 in animal studies?

A3: Based on published research, a common vehicle for intraperitoneal (i.p.) administration of PX-866 in mice is a solution of 0.9% NaCl with 0.1% Tween 20.[8] For oral (p.o.) or intravenous (i.v.) administration, the formulation might need further optimization to ensure bioavailability and minimize toxicity. The choice of vehicle is critical to prevent precipitation of the compound upon injection.

Troubleshooting Guide

Issue 1: Compound Precipitation in Formulation

  • Problem: The compound precipitates out of solution when preparing the final formulation for injection.

  • Possible Cause: The concentration of the organic solvent used for initial dissolution is too low in the final aqueous vehicle, or the final concentration of this compound is too high.

  • Solution:

    • Increase the percentage of the co-solvent: If using a mixture like Ethanol:PBS, you might need to increase the proportion of ethanol. However, be mindful of the potential toxicity of the solvent to the animals.

    • Use a surfactant: Incorporating a surfactant like Tween 20 or Cremophor EL can help to maintain the compound in suspension.

    • Sonication: Gently sonicating the final formulation can help to create a more uniform suspension.

    • Lower the final concentration: If possible, reducing the final dosing concentration of the compound may prevent precipitation.

Issue 2: Poor Bioavailability or Efficacy in Animal Models

  • Problem: The compound does not show the expected therapeutic effect in vivo.

  • Possible Cause: This could be due to poor absorption, rapid metabolism, or inefficient delivery to the target tissue. PX-866 itself shows first-pass metabolism with sequential N-deallylation after oral or intraperitoneal administration.[8][9]

  • Solution:

    • Optimize the administration route: While oral administration is often preferred, intravenous or intraperitoneal injection might provide better bioavailability for this class of compounds.[8][9]

    • Adjust the dosing schedule: PX-866 has been shown to cause prolonged inhibition of PI3K signaling.[8][9] The dosing frequency should be optimized based on pharmacokinetic and pharmacodynamic studies.

    • Consider co-administration with an inhibitor of metabolism: If rapid metabolism is suspected, co-administration with an inhibitor of the relevant metabolic enzymes could be explored, though this would require significant additional preliminary studies.

Data Presentation

Table 1: Solubility of PX-866 in Various Solvents

SolventConcentrationReference
DMSO200 mg/mL[1][6]
DMSO50 mM[7]
DMSO14 mg/mL[5]
Ethanol200 mg/mL[1][6]
Ethanol25 mg/mL[5]
DMF25 mg/mL[5]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[5]
WaterVery poorly soluble[1][6]

Experimental Protocols

Protocol 1: Preparation and Administration of PX-866 for In Vivo Studies (Mouse Xenograft Model)

This protocol is based on methodologies reported for PX-866 and can be adapted for this compound with appropriate validation.

Materials:

  • PX-866 (or this compound) powder

  • Dimethyl sulfoxide (DMSO)

  • Tween 20

  • 0.9% Sodium Chloride (NaCl) solution, sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of PX-866 powder.

    • Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing.

  • Working Solution Preparation (for i.p. injection):

    • For a final dose of 10 mg/kg in a 20g mouse (requiring 0.2 mg in a 0.2 mL injection volume), the final concentration of the working solution should be 1 mg/mL.

    • To prepare the final formulation, first, dilute the DMSO stock solution with a suitable volume of Tween 20.

    • Subsequently, add the 0.9% NaCl solution dropwise while vortexing to prevent precipitation. A common final vehicle composition is 0.9% NaCl with 0.1% Tween 20.[8] The final concentration of DMSO should be kept to a minimum (ideally below 5%) to avoid toxicity.

  • Administration:

    • Administer the freshly prepared PX-866 solution to the mice via intraperitoneal (i.p.) injection.

    • The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a 20-25g mouse).

    • A vehicle-only control group should be included in the experiment.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation PX866 PX-866 / this compound PX866->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of PX-866.

Experimental_Workflow start Start: Tumor Cell Implantation in Mice formulation Prepare this compound Formulation and Vehicle start->formulation treatment Administer Treatment (i.p., p.o., or i.v.) formulation->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

Caption: A typical experimental workflow for in vivo animal studies.

References

Technical Support Center: PX-866-17OH and Normal Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers frequently asked questions regarding the impact of PX-866 and its metabolite, PX-866-17OH, on the viability of normal, non-cancerous cells.

Introduction

PX-866, also known as sonolisib, is a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K). It is a semi-synthetic analog of wortmannin (B1684655) with improved stability and a better toxicity profile. This compound is a primary biological metabolite of PX-866. The primary mechanism of action for PX-866 involves the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell proliferation, survival, and growth.[1] While extensively studied in cancer cell lines, a significant data gap exists in the public domain regarding the direct quantitative impact of PX-866 and this compound on the viability of normal, non-cancerous human cell lines.

Most available research indicates that PX-866 exhibits a cytostatic rather than a cytotoxic effect on cancer cells, meaning it tends to inhibit cell proliferation rather than directly induce cell death.[2][3] This document aims to provide troubleshooting guidance and address common questions based on the available data and general principles of cell viability assays with PI3K inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on the viability of normal cells?

A1: Direct, quantitative in vitro data on the effect of this compound on normal human cell viability is limited in publicly available literature. However, based on the data for the parent compound, PX-866, it is anticipated that the effects on normal cell proliferation would be less pronounced than on cancer cells that have a hyperactivated PI3K pathway. Preclinical studies with PX-866 have suggested reduced toxicity compared to its parent compound, wortmannin.[4] It is crucial to perform a dose-response curve for your specific normal cell line to determine the precise IC50 (half-maximal inhibitory concentration) for growth inhibition.

Q2: I am observing a significant decrease in the viability of my normal cell line after treatment with PX-866. What could be the cause?

A2: Several factors could contribute to this observation:

  • High Concentration: You may be using a concentration of PX-866 that is toxic to your specific cell type. It is essential to perform a thorough dose-response experiment to identify a suitable working concentration.

  • Cell Line Sensitivity: Some normal cell types may be more sensitive to PI3K inhibition than others. The PI3K/Akt pathway is also crucial for the survival of certain normal cell types.

  • Off-Target Effects: Although PX-866 is a potent PI3K inhibitor, off-target effects at higher concentrations cannot be ruled out.

  • Experimental Error: Ensure proper handling of the compound, accurate dilutions, and appropriate controls in your experiment. Refer to the troubleshooting guide below for more details.

Q3: How does the effect of PX-866 on normal cells compare to its effect on cancer cells?

A3: Studies have consistently shown that PX-866 is a potent inhibitor of proliferation in various cancer cell lines, often at nanomolar concentrations.[3][5] The effect is primarily cytostatic, leading to a slowdown in cell growth rather than widespread cell death.[2][3] It is hypothesized that cancer cells with mutations leading to PI3K pathway activation are more dependent on this pathway for survival and proliferation, making them more sensitive to inhibitors like PX-866. While direct comparative studies with a wide range of normal cell lines are scarce, it is generally expected that normal cells would exhibit a lower sensitivity to PX-866.

Q4: Where can I find quantitative data on the IC50 of PX-866 in normal cell lines?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells in a cell viability assay. - Inconsistent cell seeding.- Edge effects in the microplate.- Inaccurate pipetting of the compound.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and proper pipetting techniques.
Unexpectedly high cytotoxicity in normal cells. - Compound concentration too high.- Contamination of cell culture.- Solvent (e.g., DMSO) toxicity.- Perform a dose-response curve starting from a low nanomolar range.- Regularly check for mycoplasma and other contaminants.- Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%).
No observable effect on cell viability at expected concentrations. - Inactive compound.- Cell line is resistant to PI3K inhibition.- Insufficient incubation time.- Check the storage and handling of the compound. Use a fresh aliquot.- Verify the expression and activity of the PI3K pathway in your cell line.- Extend the incubation time (e.g., 48-72 hours) to observe effects on proliferation.
Discrepancy between different viability assays (e.g., MTT vs. Trypan Blue). - MTT assay measures metabolic activity, which may not directly correlate with cell number.- Trypan blue exclusion only identifies dead cells at a single time point.- Use multiple, complementary assays. For a cytostatic effect, a cell proliferation assay (e.g., counting cells over time) is more informative than a cytotoxicity assay.

Experimental Protocols

General Protocol for Assessing Cell Viability using an MTS Assay

This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for your particular cell line.

Materials:

  • Normal human cell line of interest

  • Complete cell culture medium

  • PX-866 or this compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of PX-866 or this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO only) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT Akt PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation PX866 PX-866 / this compound PX866->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of PX-866.

Experimental Workflow

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis seed_cells 1. Seed Normal Cells in 96-well Plate prepare_compound 2. Prepare Serial Dilutions of this compound add_compound 3. Add Compound to Cells prepare_compound->add_compound incubate 4. Incubate for 24-72 hours add_compound->incubate add_mts 5. Add MTS Reagent incubate->add_mts read_plate 6. Measure Absorbance add_mts->read_plate analyze_data 7. Calculate % Viability and IC50 read_plate->analyze_data

Caption: A typical experimental workflow for assessing cell viability.

References

Technical Support Center: PX-866 & PX-866-17OH in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the PI3K inhibitor PX-866 and its active metabolite, PX-866-17OH, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of PX-866 in cell culture medium?

While a precise half-life for PX-866 in cell culture medium has not been definitively published, it is known to be more stable than wortmannin, a similar PI3K inhibitor with a half-life of approximately 10 minutes in tissue culture medium.[1] PX-866 has been shown to elicit a more sustained inhibition of PI3K signaling compared to wortmannin, suggesting a longer functional half-life in culture conditions.[2][3] However, it is recommended to handle PX-866 as a compound with limited stability in aqueous solutions and to freshly prepare solutions for optimal and reproducible results.[4]

Q2: How should I store and handle PX-866?

For long-term storage, PX-866 should be stored as a lyophilized powder at -20°C, where it is stable for at least four years.[5] Once reconstituted in a solvent such as DMSO, it is recommended to use the solution within 3 months to prevent loss of potency.[2] For cell culture experiments, it is best practice to prepare fresh dilutions of PX-866 in your culture medium immediately before use.

Q3: What is this compound and do I need to consider its activity?

This compound is a primary biological metabolite of PX-866.[6] While specific data on its stability in cell culture is scarce, it is an active metabolite that also inhibits PI3K.[6] For most in vitro studies focusing on the direct effects of PI3K inhibition, the primary consideration is the stability of the parent compound, PX-866.

Q4: At what concentration should I use PX-866 in my experiments?

The effective concentration of PX-866 can vary depending on the cell line and the specific biological question. Typical working concentrations range from 10 nM to 1000 nM for treatment durations of 1 to 24 hours.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or weaker than expected inhibition of PI3K signaling (e.g., p-Akt levels). Degradation of PX-866 in solution. Prepare fresh stock solutions of PX-866 in DMSO regularly. For experiments, dilute the stock solution into cell culture medium immediately before adding to cells. Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots.
Suboptimal concentration of PX-866. Perform a dose-response experiment to determine the IC50 for PI3K pathway inhibition in your specific cell line. Analyze downstream markers like p-Akt at various concentrations of PX-866.
High variability between replicate experiments. Inconsistent handling of PX-866. Standardize the protocol for preparing and adding PX-866 to cultures. Ensure the time between dilution and addition to cells is consistent across all experiments.
Unexpected off-target effects. Concentration of PX-866 is too high. While PX-866 is a potent PI3K inhibitor, very high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies.

Quantitative Data Summary

Due to the lack of precise half-life data in cell culture medium, a quantitative table is not applicable for direct comparison. However, the available information on stability is summarized below.

CompoundMatrixHalf-Life/StabilityReference
PX-866 Mouse Plasma~18 minutes[7]
PX-866 Lyophilized Powder (-20°C)≥ 4 years[5]
PX-866 In Solution (-20°C)Use within 3 months[2]
Wortmannin Tissue Culture Medium~10 minutes[1]

Experimental Protocol: Determining the Half-Life of PX-866 in Cell Culture Medium

This protocol outlines a method to determine the functional half-life of PX-866 in your specific cell culture medium.

Objective: To determine the rate of degradation of PX-866 in cell culture medium by measuring its ability to inhibit PI3K signaling over time.

Materials:

  • Cell line sensitive to PI3K inhibition (e.g., with a constitutively active PI3K pathway)

  • Complete cell culture medium

  • PX-866

  • DMSO (for stock solution)

  • Plates for cell culture

  • Reagents for Western blotting (lysis buffer, antibodies for p-Akt, total Akt, and a loading control)

Methodology:

  • Preparation of Conditioned Medium:

    • Prepare a solution of PX-866 in your complete cell culture medium at the desired final concentration (e.g., 2x the IC50 for p-Akt inhibition).

    • Incubate this "conditioned medium" in a cell culture incubator (37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Cell Treatment:

    • Plate your cells and grow them to sub-confluency.

    • For each time point of conditioned medium, treat a set of cells for a short, fixed duration (e.g., 1 hour). This short treatment time ensures that you are measuring the remaining activity of PX-866 in the conditioned medium rather than ongoing degradation during the cell treatment phase.

    • Include a positive control (cells treated with freshly prepared PX-866) and a negative control (cells treated with vehicle).

  • Analysis of PI3K Pathway Inhibition:

    • After the 1-hour treatment, lyse the cells and perform Western blotting to detect the levels of phosphorylated Akt (p-Akt) and total Akt.

    • Quantify the band intensities for p-Akt and normalize to total Akt and a loading control.

  • Data Analysis and Half-Life Calculation:

    • Plot the normalized p-Akt levels against the pre-incubation time of the conditioned medium.

    • The time at which the inhibitory effect of the conditioned medium is reduced by 50% compared to the freshly prepared PX-866 solution (time 0) represents the functional half-life of PX-866 in your cell culture medium.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PX866 PX-866 PX866->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of PX-866.

Half_Life_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_treatment Cell Treatment cluster_analysis Analysis cluster_calculation Calculation PrepMedium Prepare PX-866 in Cell Culture Medium Incubate Incubate Medium at 37°C for Different Time Points (0, 2, 4, 8, 12, 24h) PrepMedium->Incubate TreatCells Treat Cells with Conditioned Medium for a Fixed Duration (1h) Incubate->TreatCells Lysis Cell Lysis TreatCells->Lysis WB Western Blot for p-Akt and Total Akt Lysis->WB Quant Quantify Band Intensities WB->Quant Plot Plot p-Akt Levels vs. Incubation Time Quant->Plot HalfLife Determine Time for 50% Loss of Inhibition Plot->HalfLife

Caption: Experimental workflow for determining the functional half-life of PX-866.

References

Preventing degradation of PX-866-17OH in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling PX-866-17OH in solution to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to PX-866 (Sonolisib)?

A1: this compound is a primary metabolite of PX-866 (Sonolisib), a potent, irreversible pan-PI3K inhibitor.[1] In vivo, PX-866 undergoes metabolism, including sequential N-deallylation, to produce active metabolites like this compound that also inhibit the PI3K pathway.[2][3] Both the parent compound and its metabolites contribute to the overall biological activity.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: PX-866 and its metabolites are soluble in several organic solvents. For preparing high-concentration stock solutions, high-quality, anhydrous Dimethyl Sulfoxide (DMSO) is strongly recommended.[4][5] Ethanol, methanol, and ethyl acetate (B1210297) are also viable solvents.[6] Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound, so it is crucial to use a fresh, high-purity supply.[4]

Q3: What are the optimal storage conditions for this compound powder and stock solutions?

A3: Proper storage is critical to maintain the compound's integrity. The following conditions are recommended:

FormStorage TemperatureRecommended DurationKey Considerations
Powder -20°CUp to 3 yearsStore desiccated and protected from light.[4][5]
DMSO Stock -80°CUp to 6 monthsAliquot into single-use vials to prevent freeze-thaw cycles.[4]
DMSO Stock -20°CUp to 1-3 monthsSuitable for shorter-term storage.[4][5]

Q4: How stable is this compound in aqueous solutions or cell culture media?

A4: Like many wortmannin (B1684655) analogs, this compound has limited stability in aqueous solutions. While PX-866 is more stable than its parent compound, wortmannin (which has a half-life of about 10 minutes in culture), it is highly recommended to prepare aqueous working solutions fresh for each experiment and use them promptly.[2][7] For in vivo studies, formulations were administered within 30 minutes of preparation.[2] Do not store aqueous solutions for more than a day.[8]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Precipitate forms in cell culture medium The concentration of the compound exceeds its aqueous solubility limit. The final concentration of DMSO in the medium is too high.Keep the final DMSO concentration below 0.5%, ideally below 0.1%.[9] When diluting, add the DMSO stock to the medium with vigorous mixing. If precipitation persists, consider using a lower final concentration of this compound.
Inconsistent or weaker than expected results The compound has degraded due to improper storage or multiple freeze-thaw cycles. The working solution was not prepared fresh.Prepare a fresh stock solution from powder stored at -20°C. Ensure stock solutions are aliquoted and stored at -80°C.[4] Always prepare the final working dilution in your aqueous buffer or medium immediately before the experiment.[9]
Difficulty dissolving the compound powder The quality of the solvent is poor (e.g., hygroscopic DMSO). The compound may require energy to fully dissolve.Use a high-quality, anhydrous grade of DMSO from a newly opened bottle.[4] Gentle warming (to 37°C) and sonication can aid dissolution. Visually inspect the solution to ensure no particles are visible.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Calculation: Determine the required volume of anhydrous DMSO to achieve a 10 mM concentration based on the amount of powder provided and the molecular weight (527.61 g/mol ).[1]

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Gently vortex or sonicate the vial until the powder is completely dissolved. A clear solution should be obtained.

  • Aliquoting and Storage: Distribute the stock solution into smaller, single-use polypropylene (B1209903) tubes. Store the aliquots at -80°C for long-term stability (up to 6 months).[4]

Protocol 2: Preparation of Working Solution for Cellular Assays
  • Thawing: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

  • Dilution: Prepare the final working concentration by diluting the DMSO stock directly into the pre-warmed cell culture medium. To prevent precipitation, add the stock solution to the medium while gently vortexing.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

  • Immediate Use: Use the freshly prepared working solution immediately to treat cells. Do not store the diluted aqueous solution.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (Cell Growth, Proliferation, Survival) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) PX866 This compound PX866->PI3K Inhibition Stability_Workflow start Start: Receive this compound (Lyophilized Powder) prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock aliquot Aliquot into Single-Use Tubes prep_stock->aliquot storage Store Aliquots aliquot->storage storage_neg80 -80°C (Long-term, <6 mo) storage->storage_neg80 Recommended storage_neg20 -20°C (Short-term, <1 mo) storage->storage_neg20 prep_working Prepare Fresh Working Solution in Aqueous Buffer/Medium storage_neg80->prep_working storage_neg20->prep_working experiment Perform Experiment (Immediate Use) prep_working->experiment end End experiment->end Troubleshooting_Logic start Problem: Inconsistent Experimental Results q1 Was the working solution prepared fresh? start->q1 a1_no Action: Always prepare working solution immediately before use. q1->a1_no No q2 Are stock solutions stored properly at -80°C and aliquoted? q1->q2 Yes end Re-run Experiment a1_no->end a2_no Action: Prepare new stock, aliquot, and store at -80°C. Avoid freeze-thaw cycles. q2->a2_no No q3 Is precipitation observed in the final medium? q2->q3 Yes a2_no->end a3_yes Action: Lower final concentration. Ensure final DMSO % is <0.5%. q3->a3_yes Yes q3->end No, problem persists. Consider other experimental variables. a3_yes->end

References

Interpreting unexpected phenotypes with PX-866-17OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals interpret unexpected phenotypes when using PX-866-17OH, a potent, irreversible pan-isoform inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from PX-866?

A1: PX-866 is a pro-drug that is rapidly metabolized in vivo to its more potent, active metabolite, this compound. This compound is a wortmannin (B1684655) analog that irreversibly inhibits Class I PI3K isoforms by covalently binding to the catalytic subunit. This leads to a sustained inhibition of the PI3K/Akt/mTOR signaling pathway.

Q2: What are the expected on-target effects of this compound?

A2: As a potent PI3K inhibitor, this compound is expected to decrease the phosphorylation of downstream effectors such as Akt, S6 ribosomal protein, and mTOR.[1][2] This typically results in G1 cell-cycle arrest, inhibition of cell proliferation and motility, and induction of autophagy.[3][4] It is important to note that PX-866 often induces a cytostatic rather than cytotoxic effect, meaning it stops cell growth without directly causing cell death.[4][5]

Q3: We observe a paradoxical rebound or increase in Akt phosphorylation after initial inhibition with this compound. Is this an off-target effect?

A3: Not necessarily. This is a well-documented phenomenon for PI3K inhibitors and is often due to the inhibition of negative feedback loops.[6][7] The PI3K/Akt/mTOR pathway has several internal feedback mechanisms. When the pathway is inhibited, these feedback loops can be disrupted, leading to the compensatory activation of upstream signaling molecules or parallel pathways (e.g., MAPK/ERK), which can in turn lead to a rebound in Akt phosphorylation.[6] This is a complex on-target effect and a common mechanism of acquired resistance.

Q4: We are not seeing a significant decrease in cell viability with the MTT assay, even at high concentrations of this compound. Is the compound inactive?

A4: This is a common observation and does not necessarily indicate compound inactivity. PX-866 and its active metabolite are known to be primarily cytostatic, not cytotoxic, in many cell lines, especially in monolayer cultures.[4][5] You may observe profound growth inhibition in three-dimensional (3D) spheroid cultures, which better mimic the in vivo tumor microenvironment.[1][4] Consider using an assay that measures proliferation (e.g., BrdU incorporation) or cell number over time, in addition to metabolic viability assays like MTT.

Q5: Our cells are showing morphological changes and increased vacuolization after treatment with this compound, but are negative for apoptosis markers. What is happening?

A5: These morphological changes are characteristic of autophagy, a known on-target effect of PI3K inhibition.[3][8] PX-866 has been shown to induce autophagy in several cancer cell lines.[3] To confirm this, you should perform an LC3 turnover assay by Western blotting for LC3-I/II or use other autophagy detection methods.

Troubleshooting Guides

Interpreting Unexpected Phenotypes
Observed PhenotypePossible On-Target CausePossible Off-Target CauseExperimental Artifact/OtherRecommended Action
Paradoxical increase in p-Akt after initial decrease Inhibition of negative feedback loops leading to upstream reactivation (e.g., increased RTK signaling).Unlikely, given the high selectivity of PX-866.Reagent degradation; incorrect timing of measurement.Perform a time-course experiment to map the kinetics of p-Akt inhibition and rebound. Investigate the activation status of upstream RTKs or parallel pathways like MAPK/ERK.
Increased cell proliferation at low concentrations Hormesis; complex feedback loop activation.Activation of an unknown pro-proliferative kinase.Inaccurate cell counting; edge effects in multi-well plates.Confirm with a secondary proliferation assay (e.g., direct cell counting). Perform a detailed dose-response curve.
No effect on cell viability (MTT assay) Compound is cytostatic, not cytotoxic. Cell line is resistant.The cell line may not be dependent on the PI3K pathway for survival.Incorrect assay performance (e.g., formazan (B1609692) not fully dissolved).Use a proliferation assay in parallel. Test in 3D culture models. Confirm PI3K pathway activity in your cell line.
Increased cell death in a cell line expected to be resistant Synthetic lethality with another pathway that is dysregulated in that cell line.Off-target toxicity on a kinase essential for survival in that specific cell line.Contamination of cell culture; error in compound concentration.Validate the finding with a structurally different PI3K inhibitor. Perform an apoptosis assay (e.g., Annexin V staining) to confirm the mode of cell death.
Changes in cell morphology (e.g., vacuolization) Induction of autophagy, a known on-target effect of PI3K inhibition.Disruption of other cellular processes affecting cytoskeletal structure.Effects of the vehicle (e.g., DMSO) at high concentrations.Perform an LC3 turnover assay to confirm autophagy. Include a vehicle-only control.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound Against Class I PI3K Isoforms
PI3K IsoformIC50 (nM)
PI3Kα14
PI3Kβ57
PI3Kγ131
PI3Kδ148

Data sourced from MedChemExpress and based on Zask et al., J Med Chem. 2008 Mar 13;51(5):1319-23.

Table 2: Selectivity Profile of PX-866
Kinase% Inhibition at 1 µM
Lck32%
LOK40%
233 other kinases< 30%

PX-866 is highly selective for PI3K. Out of a panel of 235 unrelated kinases, only Lck and LOK were inhibited by more than 30% at a concentration of 1 µM.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotion S6K S6K mTORC1->S6K Activation Autophagy_init Autophagy Initiation mTORC1->Autophagy_init Inhibition S6K->Proliferation Promotion PX866 This compound PX866->PI3K Inhibition Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis (with phosphatase inhibitors) start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer block Blocking (5% BSA in TBST) transfer->block primary_ab Primary Antibody (e.g., anti-p-Akt) block->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect end Data Analysis detect->end

References

Validation & Comparative

Comparative Efficacy of PX-866 and its 17-Hydroxy Derivative in Cancer Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PX-866 and the PI3K Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for cancer therapy. PX-866, a semi-synthetic derivative of wortmannin, is a potent, irreversible pan-PI3K inhibitor.[1][2] It has demonstrated significant antitumor activity in various preclinical cancer models and has been evaluated in clinical trials.[2] The compound covalently binds to the ATP-binding site of the p110 catalytic subunit of PI3K.

The development of derivatives of existing inhibitors is a common strategy to improve pharmacological properties such as efficacy, stability, and solubility. The synthesis of a 17-hydroxy derivative of PX-866, specifically 17β-hydroxy-16α-iodo-PX866, has been reported, suggesting interest in exploring modifications at this position to potentially enhance its therapeutic profile.[3]

Data Presentation: Efficacy of PX-866

Due to the lack of publicly available efficacy data for PX-866-17OH, this section focuses on the well-documented anti-cancer effects of PX-866.

In Vitro PI3K Inhibition
CompoundPI3K IsoformIC₅₀ (nM)Assay TypeReference
PX-866Purified PI3K0.1Not Specified[4]
PX-866PI3K signaling (in HT-29 cells)20p-Akt levels[4]
In Vitro Anti-proliferative Activity
Cell LineCancer TypeIC₅₀ (nM)Assay TypeReference
HT-29Colon Cancer~20 (for pAkt inhibition)Western Blot[4]
Ovarian Cancer SpheroidsOvarian Cancer<100Spheroid Growth[1]
Prostate Cancer SpheroidsProstate Cancer<100Spheroid Growth[1]
In Vivo Efficacy in Xenograft Models
Xenograft ModelTreatmentOutcomeReference
Ovarian CancerPX-866Significant tumor growth inhibition[2]
Lung CancerPX-866Significant tumor growth inhibition[2]
Colon CancerPX-866Significant tumor growth inhibition[2]

Signaling Pathway and Experimental Workflow

PI3K/Akt Signaling Pathway

The following diagram illustrates the central role of PI3K in the PI3K/Akt signaling cascade and the point of inhibition by PX-866.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PX866 PX-866 PX866->PI3K Inhibition PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Metabolism Metabolism mTORC1->Metabolism

Caption: The PI3K/Akt signaling pathway and the inhibitory action of PX-866.

Experimental Workflow for Efficacy Comparison

The diagram below outlines a general workflow for comparing the efficacy of PI3K inhibitors.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Compound_Prep Compound Preparation (PX-866 & this compound) Kinase_Assay PI3K Enzyme Inhibition Assay (Determine IC50) Compound_Prep->Kinase_Assay Cell_Culture Cancer Cell Line Culture Compound_Prep->Cell_Culture Viability_Assay Cell Viability Assay (e.g., MTS) (Determine GI50) Cell_Culture->Viability_Assay Western_Blot Western Blot (p-Akt levels) Cell_Culture->Western_Blot Xenograft Tumor Xenograft Model Viability_Assay->Xenograft Treatment Compound Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment

Caption: General experimental workflow for comparing PI3K inhibitor efficacy.

Experimental Protocols

In Vitro PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.

Materials:

  • Recombinant human PI3K isoforms (e.g., p110α/p85α)

  • PX-866 and this compound

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • PIP2/PI substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of PX-866 and this compound in DMSO, and then dilute further in kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of a mixture of the PI3K enzyme and substrate to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HT-29, OVCAR-3, A-549)

  • Complete cell culture medium

  • PX-866 and this compound

  • 96-well plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of PX-866 and this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% inhibition of cell growth) value by plotting a dose-response curve.

Conclusion

PX-866 is a well-characterized, potent PI3K inhibitor with demonstrated anti-cancer activity. While the synthesis of a 17-hydroxy derivative of PX-866 has been reported, there is a lack of publicly available data directly comparing its efficacy to the parent compound. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies. Further research is warranted to determine if hydroxylation at the 17-position of PX-866 can lead to an improved therapeutic profile, potentially enhancing its efficacy and clinical utility in the treatment of cancer.

References

A Head-to-Head Comparison of PI3K Inhibitors: PX-866 vs. Wortmannin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research and drug development, the phosphatidylinositol 3-kinase (PI3K) signaling pathway remains a critical target. Dysregulation of this pathway is a hallmark of numerous cancers, driving tumor growth, proliferation, and survival. Two potent, irreversible inhibitors of PI3K, the natural product wortmannin (B1684655) and its semi-synthetic analog PX-866, have been instrumental in elucidating the role of PI3K in cellular processes. This guide provides a detailed comparison of their inhibitory potency, isoform selectivity, and the experimental methodologies used to characterize them.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of PX-866 and wortmannin against PI3K isoforms are summarized below. The data highlights that while both are potent pan-PI3K inhibitors, PX-866 demonstrates significantly greater potency against the p110α isoform.

InhibitorTargetIC50 (nM)Comments
PX-866 (Sonolisib) p110α0.1[1][2]Orally active, irreversible inhibitor.[1]
p110γ1.0[1]
p110δ2.9[1]
p110βWeak inhibitor[3]
Wortmannin Pan-PI3K~2-5[4][5][6]Non-specific, covalent inhibitor.[4]
p110α (in complex with p85)1.2[2]
17-hydroxywortmannin PI3K0.5[7]Active moiety of the pro-drug PWT-458.[8]

Mechanism of Action: Irreversible Inhibition

Both PX-866 and wortmannin are classified as irreversible inhibitors of PI3K.[1][5] They act by covalently binding to a lysine (B10760008) residue within the ATP-binding site of the PI3K catalytic subunit.[3] This covalent modification permanently inactivates the enzyme, leading to a sustained inhibition of PI3K signaling.[4] PX-866, being a derivative of wortmannin, shares this fundamental mechanism of action.[3][9]

Experimental Protocols

The determination of the inhibitory potency of compounds like PX-866 and wortmannin relies on robust in vitro and cell-based assays.

In Vitro Kinase Assay for IC50 Determination

This biochemical assay directly measures the enzymatic activity of purified PI3K in the presence of an inhibitor.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific PI3K isoform by 50% (IC50).

Materials:

  • Purified recombinant PI3K isoforms (e.g., p110α/p85α)

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

  • Kinase assay buffer

  • Inhibitor compounds (PX-866, wortmannin) dissolved in DMSO

  • Thin-layer chromatography (TLC) plates or a luminescence-based ADP detection kit

Procedure:

  • Reaction Setup: In a microcentrifuge tube or well of a microplate, combine the kinase assay buffer, purified PI3K enzyme, and varying concentrations of the inhibitor (or DMSO as a vehicle control).

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Start the kinase reaction by adding the substrate (PIP2) and ATP.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 20-60 minutes) at 30°C or 37°C.

  • Termination of Reaction: Stop the reaction, typically by adding a solution containing EDTA to chelate Mg²⁺ ions, which are essential for kinase activity.

  • Detection of Product:

    • Radiometric Assay (TLC): Spot the reaction mixture onto a TLC plate and separate the lipid products. The amount of phosphorylated product (PIP3) is quantified by autoradiography.

    • Luminescence-based Assay: Measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Western Blot for PI3K Pathway Inhibition

This assay assesses the ability of an inhibitor to block PI3K signaling within a cellular context by measuring the phosphorylation of downstream targets, most commonly Akt.

Objective: To evaluate the effect of an inhibitor on the PI3K signaling pathway in intact cells.

Materials:

  • Cancer cell line with an active PI3K pathway

  • Cell culture medium and supplements

  • Inhibitor compounds (PX-866, wortmannin)

  • Growth factors (e.g., IGF-1, EGF) to stimulate the pathway

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated Akt (p-Akt, Ser473) and total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a specified duration. In some cases, cells are serum-starved prior to treatment and then stimulated with a growth factor to activate the PI3K pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a lysis buffer to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against p-Akt and total Akt.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities for p-Akt and total Akt. The level of PI3K pathway inhibition is determined by the reduction in the p-Akt/total Akt ratio in inhibitor-treated cells compared to control cells.

Visualizing the PI3K Signaling Pathway and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Inhibitor PX-866 or Wortmannin Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - PI3K Enzyme - Substrate (PIP2) - ATP - Inhibitor Dilutions Setup Combine Enzyme & Inhibitor Reagents->Setup Initiate Add Substrate & ATP Setup->Initiate Incubate Incubate Initiate->Incubate Terminate Stop Reaction Incubate->Terminate Detect Measure Product (PIP3 or ADP) Terminate->Detect Analyze Calculate IC50 Detect->Analyze Western_Blot_Workflow Treatment Cell Treatment with Inhibitor Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probing Antibody Probing (p-Akt, Total Akt) Transfer->Probing Detection Chemiluminescent Detection Probing->Detection Analysis Data Analysis (p-Akt / Total Akt Ratio) Detection->Analysis

References

A Comparative Guide to Pan-PI3K Inhibitors: PX-866-17OH and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cancer therapeutics, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a focal point for drug development.[1] Its frequent dysregulation in a multitude of human cancers has established it as a critical target.[1][2] Pan-PI3K inhibitors, which target all Class I PI3K isoforms (α, β, δ, and γ), represent a significant class of molecules designed to comprehensively block this oncogenic signaling cascade.[3]

This guide provides a detailed comparison of prominent pan-PI3K inhibitors, with a focus on PX-866 (Sonolisib), a semi-synthetic derivative of wortmannin, and its performance relative to other well-characterized inhibitors such as Buparlisib (B177719) (BKM120), Pictilisib (B1683980) (GDC-0941), and Copanlisib (B1663552) (BAY 80-6946).[4][5] The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven resource for evaluating these compounds.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6] It is activated by upstream signals like growth factors binding to receptor tyrosine kinases (RTKs).[1] This triggers PI3K to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2), generating the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 recruits and activates downstream effectors, most notably the kinase AKT, which in turn modulates a host of cellular processes. Pan-PI3K inhibitors act by blocking the catalytic activity of PI3K, thereby preventing PIP3 production and suppressing the entire downstream cascade.[7]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts to AKT AKT PIP3->AKT Activation PI3K->PIP2 Phosphorylation PX866 Pan-PI3K Inhibitors (e.g., PX-866) PX866->PI3K Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Promotes GrowthFactor Growth Factor GrowthFactor->RTK Activation

The PI3K/AKT/mTOR signaling pathway and the point of intervention for pan-PI3K inhibitors.

Biochemical Potency and Isoform Selectivity

The primary measure of a pan-PI3K inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against the various Class I PI3K isoforms. A lower IC50 value signifies greater potency. While described as "pan" inhibitors, many agents exhibit preferential activity against certain isoforms.[8] PX-866, for instance, is a potent irreversible inhibitor of the alpha, delta, and gamma isoforms.[4]

Inhibitorp110α (IC50, nM)p110β (IC50, nM)p110δ (IC50, nM)p110γ (IC50, nM)Reference
PX-866 (Sonolisib) 5>100 (approx.)92[4]
Buparlisib (BKM120) 52166116262[9]
Pictilisib (GDC-0941) 333375[10]
Copanlisib (BAY 80-6946) 0.53.70.76.4[11]

Cellular Activity and On-Target Efficacy

The functional consequence of PI3K inhibition is the suppression of downstream signaling, particularly the phosphorylation of AKT. Cellular assays measuring the inhibition of AKT phosphorylation (pAkt) provide a key indicator of a compound's on-target activity in a biological context. Furthermore, cell proliferation assays determine the inhibitor's effect on cancer cell growth.

InhibitorCell LinepAkt Inhibition (IC50, nM)Cell Proliferation (GI50, µM)Reference
PX-866 (Sonolisib) HT-29 (Colon)20Not specified[12]
Buparlisib (BKM120) U87MG (Glioblastoma)Not specified0.1 - 0.7[9]
A2780 (Ovarian)Not specified0.1 - 0.7[9]
Pictilisib (GDC-0941) U87MG (Glioblastoma)460.95[13]
PC3 (Prostate)370.28[13]
MDA-MB-361 (Breast)280.72[13]
Copanlisib (BAY 80-6946) VariousPotent anti-tumor activity notedNot specified[11]

In Vivo Antitumor Activity

Preclinical evaluation in xenograft models provides crucial data on an inhibitor's efficacy in a living system. These studies assess the ability of the compound to inhibit tumor growth when administered systemically.

InhibitorTumor ModelDosingTumor Growth Inhibition (TGI)Reference
PX-866 (Sonolisib) OvCar-3 (Ovarian)Not specifiedSignificant activity[12]
A-549 (Lung)Not specifiedSignificant activity[12]
Buparlisib (BKM120) U87MG (Glioblastoma)30-60 mg/kg, oralSignificant antitumor activity[9]
Pictilisib (GDC-0941) U87MG (Glioblastoma)75 mg/kg/day, oral83%[13]
MDA-MB-361.1 (Breast)150 mg/kg/day, oralSignificant delay in progression[13]

Clinical Development and Tolerability

The translation of preclinical efficacy into clinical benefit is the ultimate goal. Phase I trials are essential for determining the maximum tolerated dose (MTD) and identifying common dose-limiting toxicities (DLTs). Pan-PI3K inhibitors often share a similar toxicity profile, including hyperglycemia, rash, and gastrointestinal issues.[14]

InhibitorPhaseMaximum Tolerated Dose (MTD)Common Adverse Events (Grade ≥3)Reference
PX-866 (Sonolisib) Phase INot specifiedNot specified[15]
Buparlisib (BKM120) Phase I (Solid Tumors)100 mg/dayHyperglycemia, ALT increase, rash, depression, anxiety[2][16]
Phase I (Leukemias)80 mg/dayConfusion, mucositis, dysphagia, fatigue[17]
Pictilisib (GDC-0941) Phase I330 mg once-dailyMaculopapular rash, febrile neutropenia[10][18]
Copanlisib (BAY 80-6946) Phase I0.8 mg/kg (intravenous)Nausea, transient hyperglycemia[11]

Experimental Protocols and Workflows

The evaluation of PI3K inhibitors relies on a standardized set of biochemical and cellular assays. The general workflow involves initial screening for biochemical potency, followed by assessment of on-target effects in cells, and finally, evaluation of antitumor activity in vivo.

Experimental_Workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials kinase_assay Biochemical Kinase Assay (Determine IC50 vs PI3K isoforms) pakt_assay Phospho-Akt (pAkt) Inhibition (Measure on-target effect) kinase_assay->pakt_assay Lead Compound Selection prolif_assay Cell Proliferation Assay (Determine GI50) pakt_assay->prolif_assay xenograft Tumor Xenograft Studies (Evaluate antitumor efficacy) prolif_assay->xenograft Candidate for In Vivo Testing phase1 Phase I Studies (Safety, MTD, PK/PD) xenograft->phase1 Preclinical Candidate Selection

A generalized workflow for the preclinical and early clinical evaluation of a PI3K inhibitor.
Cellular Phospho-Akt (pAkt) Inhibition Assay

  • Objective : To quantify the ability of an inhibitor to block PI3K signaling within a cellular context by measuring the phosphorylation of its direct downstream target, AKT.[3]

  • Protocol Outline :

    • Cell Culture and Treatment : Cancer cells (e.g., U87MG, HT-29) are cultured to a suitable confluency.[7][12] The cells are then treated with a range of concentrations of the PI3K inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 to 24 hours).[3]

    • Protein Extraction : Following treatment, cells are lysed to extract total cellular proteins.

    • Quantification : The levels of phosphorylated AKT (at Serine 473 or Threonine 308) and total AKT are quantified using methods such as Western blotting or ELISA.[19]

    • Data Analysis : The ratio of pAkt to total Akt is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of pAkt inhibition against the log of the inhibitor concentration.

Cell Proliferation / Viability Assay
  • Objective : To determine the effect of the inhibitor on the growth and viability of cancer cell lines.

  • Protocol Outline :

    • Cell Seeding : Cancer cells are seeded into multi-well plates (e.g., 96-well) at a predetermined density and allowed to adhere overnight.

    • Compound Treatment : Cells are treated with a serial dilution of the PI3K inhibitor for an extended period (e.g., 72 hours).[9]

    • Viability Measurement : Cell viability or proliferation is assessed using a colorimetric or luminescent assay that measures metabolic activity (e.g., MTS, CellTiter-Glo®) or cell number.

    • Data Analysis : The results are used to generate a dose-response curve, from which the GI50 (concentration for 50% growth inhibition) or IC50 value is calculated.

Conclusion

The landscape of pan-PI3K inhibitors is characterized by a range of potencies, selectivities, and clinical profiles. PX-866 stands out as a potent, irreversible inhibitor with significant preclinical activity.[12][20] When compared to other pan-PI3K inhibitors like Buparlisib, Pictilisib, and Copanlisib, differences in isoform specificity and clinical tolerability become apparent. For instance, Copanlisib shows particularly high potency against the p110α and p110δ isoforms, while Buparlisib's development has been hampered by toxicities.[2][11] The choice of an inhibitor for research or clinical investigation will depend on the specific context, including the genetic background of the tumor and the desired therapeutic window. The data presented in this guide serves as a foundational resource for making such informed decisions.

References

A Comparative Guide to the Pan-PI3K Inhibitor PX-866-17OH Versus Isoform-Specific PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor, PX-866-17OH (hereafter referred to as PX-866), with key isoform-specific PI3K inhibitors. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource detailing the performance, selectivity, and experimental methodologies associated with these critical cancer research compounds. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.

Introduction to PI3K Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a pivotal regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is one of the most frequent oncogenic events in human cancers, making PI3K an attractive target for therapeutic intervention.[1][2] The Class I PI3K family comprises four isoforms: p110α, p110β, p110γ, and p110δ. While p110α and p110β are ubiquitously expressed, p110γ and p110δ are found predominantly in hematopoietic cells.[1]

The development of PI3K inhibitors has followed two main strategies: pan-inhibitors that target all Class I isoforms, and isoform-specific inhibitors designed to target a single isoform. Pan-inhibitors like PX-866 offer the potential for broad blockade of PI3K signaling, which may be advantageous in tumors where multiple isoforms are active.[3] Conversely, isoform-specific inhibitors are designed to achieve greater therapeutic efficacy with reduced off-target effects by targeting the specific PI3K isoform driving the malignancy.[1][3]

PX-866: A Pan-Isoform PI3K Inhibitor

PX-866 is a semi-synthetic viridin (B1683569) and an irreversible pan-Class I PI3K inhibitor with a mechanism of action similar to wortmannin.[4] It has been shown to inhibit the alpha, delta, and gamma isoforms of PI3K with high potency.[5] While it is a weak inhibitor of the beta isoform, this may contribute to a reduction in certain on-target toxicities.[4]

Isoform-Specific PI3K Inhibitors: A Targeted Approach

In contrast to pan-inhibitors, isoform-specific inhibitors have been developed to target the distinct roles of each PI3K isoform in cancer. Notable examples include:

  • Alpelisib (BYL719): A potent and selective inhibitor of the p110α isoform, which is frequently mutated in solid tumors such as breast cancer.[6][7]

  • Idelalisib (B1684644) (CAL-101): A selective inhibitor of the p110δ isoform, which is crucial for the survival and proliferation of B-cell malignancies.[3]

  • Copanlisib (BAY 80-6946): While considered a pan-inhibitor, it exhibits predominant activity against the p110α and p110δ isoforms.[8][9]

Quantitative Data Summary

The following tables summarize the biochemical potency and cellular activity of PX-866 in comparison to selected isoform-specific PI3K inhibitors.

Table 1: Biochemical Potency (IC50, nM) of PI3K Inhibitors Against Class I PI3K Isoforms

InhibitorPI3Kα (p110α)PI3Kβ (p110β)PI3Kγ (p110γ)PI3Kδ (p110δ)Reference(s)
PX-866 5Weak Inhibition (IC50 not specified)29[4][5]
Alpelisib ~5~1200~290~250[10]
Idelalisib 1,820>1,0001,24070[11]
Copanlisib 0.53.76.40.7[12]

Table 2: Cellular Activity of PI3K Inhibitors in Selected Cancer Cell Lines

InhibitorCell LineCancer TypeKey Mutation(s)EndpointIC50 / EffectReference(s)
PX-866 U87GlioblastomaPTEN nullCell Growth (3D Spheroid)Potent inhibition at low nM[13]
PX-866 HT-29Colon CancerPIK3CA mutant, B-Raf mutantp-Akt (Ser473) InhibitionIC50 = 20 nM[5]
Alpelisib MCF7Breast CancerPIK3CA mutantCell ViabilityIC50 ~0.5 µM[10]
Idelalisib MEC-1Chronic Lymphocytic Leukemia-Apoptosis InductionDose-dependent increase[11]
Copanlisib SU-DHL-4Diffuse Large B-cell Lymphoma-Cell ViabilityIC50 < 10 nM[8]

Signaling Pathways and Experimental Workflows

The diagrams below, generated using the DOT language, illustrate the PI3K signaling pathway and a general workflow for the preclinical evaluation of PI3K inhibitors.

PI3K_Signaling_Pathway PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation RAS RAS RAS->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibition Preclinical_Evaluation_Workflow Preclinical Evaluation Workflow for PI3K Inhibitors cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation BiochemicalAssay Biochemical Kinase Assay (IC50 determination) CellViability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) BiochemicalAssay->CellViability Lead Compound Selection WesternBlot Western Blot Analysis (p-AKT levels) CellViability->WesternBlot Confirmation of On-Target Effect Xenograft Tumor Xenograft Model (Efficacy studies) WesternBlot->Xenograft Candidate for In Vivo Testing PD_Analysis Pharmacodynamic Analysis (Tumor p-AKT levels) Xenograft->PD_Analysis Toxicity Toxicity Assessment Xenograft->Toxicity

References

A Head-to-Head Comparison of PX-866 and Buparlisib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of two prominent phosphoinositide 3-kinase (PI3K) inhibitors, PX-866 and buparlisib (B177719) (BKM120). Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, preclinical and clinical efficacy, safety profiles, and pharmacokinetic properties. The information is presented to facilitate an objective evaluation of these compounds for research and development purposes.

Introduction to PX-866 and Buparlisib

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] This has made PI3K a key target for anti-cancer drug development. Buparlisib is an orally administered pan-class I PI3K inhibitor that has been extensively investigated in clinical trials for various cancers.[2] It functions by reversibly binding to the ATP-binding pocket of the PI3K enzyme.[2] PX-866, a semi-synthetic derivative of the natural product wortmannin, is an irreversible pan-class I PI3K inhibitor.[3][4] It covalently binds to a lysine (B10760008) residue in the catalytic site of PI3K, leading to sustained inhibition of the pathway.[4] While PX-866 itself has been studied, it is important to note that its metabolite, PX-866-17OH, is also biologically active. However, detailed public data specifically characterizing this compound is limited; therefore, this guide will primarily focus on the parent compound, PX-866, in its comparison with buparlisib.

Mechanism of Action and Signaling Pathway

Both buparlisib and PX-866 target the class I PI3K isoforms (α, β, γ, and δ), albeit through different mechanisms. Buparlisib is a reversible, ATP-competitive inhibitor, while PX-866 is an irreversible inhibitor.[2][3] This difference in mechanism can lead to variations in the duration of target engagement and downstream signaling inhibition. PX-866 has been shown to be a potent inhibitor of the alpha, delta, and gamma isoforms, with weaker activity against the beta isoform.[3]

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of inhibition for both compounds.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition of Translation Initiation Buparlisib Buparlisib (Reversible) Buparlisib->PI3K Inhibition PX866 PX-866 (Irreversible) PX866->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.

Preclinical Efficacy: A Comparative Summary

Preclinical studies have demonstrated the anti-tumor activity of both buparlisib and PX-866 in various cancer models. The following tables summarize key in vitro and in vivo data for each compound.

In Vitro Potency (IC50)
CompoundPI3K IsoformIC50 (nM)Cell LineAssay TypeReference
Buparlisib Pan-Class I-VariousCell Proliferation[5]
p110α52-Enzyme Activity-
p110β166-Enzyme Activity-
p110γ116-Enzyme Activity-
p110δ27-Enzyme Activity-
PX-866 p110α5-Enzyme Activity[3]
p110δ9-Enzyme Activity[3]
p110γ2-Enzyme Activity[3]
p110βWeak Inhibition-Enzyme Activity[2]
In Vivo Efficacy in Xenograft Models
CompoundCancer TypeXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
Buparlisib Non-Small Cell Lung CancerPIK3CA-mutant-Significant[5]
Breast Cancer--Significant-
PX-866 GlioblastomaSubcutaneous-Significant[2]
GlioblastomaIntracranial-Increased Median Survival[2]

Pharmacokinetics

The pharmacokinetic profiles of buparlisib and PX-866 have been characterized in both preclinical and clinical settings. A summary of key parameters is provided below.

ParameterBuparlisibPX-866Reference
Administration OralOral[2][3]
Tmax (humans) 1-4 hoursNot well-defined[6]
Half-life (t1/2) (humans) ~40 hoursNot well-defined[6]
Metabolism -N-deallylation (active metabolite this compound)[4]
Brain Penetration YesYes[6][7]

Safety and Tolerability

Both buparlisib and PX-866 have undergone safety evaluation in clinical trials. The most common adverse events are summarized below.

Adverse EventBuparlisibPX-866Reference
Most Common Rash, hyperglycemia, fatigue, diarrhea, nauseaDiarrhea, fatigue, nausea, rash[6][8]
Grade 3/4 Hyperglycemia, rash, depression, anxiety, elevated liver enzymesDiarrhea, fatigue[6][8]

Experimental Protocols

To aid in the design of future comparative studies, detailed methodologies for key experiments are provided below.

PI3K Enzyme Activity Assay

This protocol describes a method to determine the in vitro potency of inhibitors against purified PI3K isoforms.

Principle: The assay measures the phosphorylation of the substrate phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) by a specific PI3K isoform. The amount of PIP3 produced is quantified, typically using a competitive ELISA or a fluorescence-based method.

Materials:

  • Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • PIP2 substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (PX-866, buparlisib) serially diluted in DMSO

  • Detection reagents (e.g., biotinylated PIP3, anti-PIP3 antibody, streptavidin-HRP)

  • 96- or 384-well assay plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase reaction buffer.

  • Add the PI3K enzyme to the wells of the assay plate.

  • Add the diluted test compounds to the wells and incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Incubate the plate at room temperature to allow the reaction to proceed.

  • Stop the reaction and detect the amount of PIP3 produced using the chosen detection method.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of PX-866 and buparlisib on cancer cell lines.

Principle: The assay measures the number of viable cells after treatment with the test compounds. Common methods include the use of metabolic indicators (e.g., MTT, AlamarBlue) or direct cell counting.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (PX-866, buparlisib) dissolved in DMSO

  • MTT or AlamarBlue reagent

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine the number of viable cells.

  • Calculate the GI50 (concentration for 50% growth inhibition) values.

Western Blot Analysis of PI3K Pathway Inhibition

This protocol describes the detection of changes in the phosphorylation status of key proteins in the PI3K pathway following treatment with inhibitors.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of target proteins (e.g., AKT, S6K).

Materials:

  • Cancer cell lines

  • Test compounds (PX-866, buparlisib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis.
In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of PX-866 and buparlisib in a mouse xenograft model.

Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line of interest

  • Matrigel (optional)

  • Test compounds (PX-866, buparlisib) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the mice.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compounds and vehicle control to the respective groups according to the planned dosing schedule and route.

  • Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Plot the mean tumor volume over time for each group to assess treatment efficacy.

Conclusion

Both buparlisib and PX-866 are potent inhibitors of the PI3K pathway with demonstrated anti-tumor activity. The primary distinction lies in their mechanism of action, with buparlisib acting as a reversible inhibitor and PX-866 as an irreversible one. This fundamental difference may have implications for the duration of pathway inhibition and the development of resistance. The safety profiles of both compounds are characterized by on-target effects such as hyperglycemia and rash. The choice between these inhibitors for a specific research application will depend on the scientific question being addressed, the cancer model being used, and the desired pharmacological profile. Further head-to-head studies, particularly those that also characterize the activity of PX-866's active metabolite, this compound, are warranted to fully elucidate their comparative efficacy and therapeutic potential.

References

Validating PX-866-17OH Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of PX-866-17OH, the active metabolite of the potent and irreversible phosphoinositide 3-kinase (PI3K) inhibitor, PX-866. Objective comparison of experimental data and detailed protocols are presented to aid in the selection of the most appropriate assay for your research needs.

PX-866 and its active metabolite are wortmannin (B1684655) analogues that irreversibly inhibit PI3K, a central node in a signaling pathway that is frequently dysregulated in cancer.[1][2][3] Validating that a compound like this compound reaches and interacts with its intended target in a complex cellular environment is a critical step in drug development. This guide explores both direct and indirect methods to confirm this engagement.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][6] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[6] Activated Akt then phosphorylates a host of substrates, leading to the activation of the mammalian target of rapamycin (B549165) (mTOR) and other cellular responses.[6][7] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[6]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Response Cell Growth, Survival, Proliferation mTOR->Cell_Response PX866_17OH This compound PX866_17OH->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Comparison of Target Engagement Methodologies

Several robust methods can be employed to confirm that a PI3K inhibitor is engaging its target within the cell. These techniques range from directly measuring the binding of the compound to the target protein to assessing the modulation of downstream signaling events.

Method Principle Typical Output Advantages Disadvantages
Western Blotting for p-Akt Immunodetection of phosphorylated Akt (a downstream PI3K substrate) in cell lysates following inhibitor treatment.Semi-quantitative measurement of p-Akt levels relative to total Akt and a loading control.Widely accessible, relatively inexpensive, provides information on pathway inhibition.[8]Indirect measure of target engagement, lower throughput, semi-quantitative.
Cellular Thermal Shift Assay (CETSA®) Measures the thermal stabilization of a target protein upon ligand binding.[8]A shift in the melting temperature (Tm) of the target protein in the presence of the inhibitor.Directly demonstrates target binding in a cellular context, label-free.[8]Can be technically challenging, may not be suitable for all targets, lower throughput.
NanoBRET™ Target Engagement Assay A bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a NanoLuc®-tagged kinase in live cells.[9][10]Quantitative measurement of compound affinity (IC50) and residence time.High-throughput, quantitative, provides real-time binding kinetics in live cells.[10][11]Requires genetic modification of cells to express the fusion protein, requires a specific fluorescent tracer.[9]
In-Cell ELISA Quantifies the levels of specific proteins (e.g., p-Akt) in fixed cells using an antibody-based colorimetric or fluorescent detection method.Quantitative measurement of protein levels, often presented as IC50 values.Higher throughput than Western blotting, quantitative.Indirect measure of target engagement, potential for antibody cross-reactivity.
PIP3 Quantification Direct measurement of the product of PI3K activity, phosphatidylinositol-3,4,5-trisphosphate (PIP3).A decrease in cellular PIP3 levels upon inhibitor treatment.Measures the direct enzymatic product of the target.Technically complex, can be difficult to perform with high throughput.

Experimental Protocols

Western Blotting for Downstream Pathway Inhibition (p-Akt)

This method indirectly assesses target engagement by measuring the inhibition of a key downstream effector of PI3K, Akt. A reduction in the phosphorylation of Akt at serine 473 (Ser473) or threonine 308 (Thr308) indicates inhibition of the upstream PI3K.[8][12]

Experimental Workflow:

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) F->G H Data Analysis G->H

Figure 2. General workflow for Western blotting.

Protocol:

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., U87, T47D) and allow cells to adhere.[12] Treat cells with a dose-range of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.[8]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[8]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the p-Akt signal to total Akt and the loading control.[13]

Cellular Thermal Shift Assay (CETSA®)

CETSA® directly demonstrates target engagement by measuring the increased thermal stability of the target protein upon ligand binding.[8]

Experimental Workflow:

CETSA_Workflow A Cell Treatment (this compound or Vehicle) B Heating of Cell Lysates (Temperature Gradient) A->B C Separation of Soluble & Aggregated Proteins B->C D Protein Analysis (e.g., Western Blot) C->D E Generation of Melting Curve D->E

Figure 3. Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Lyse the cells and divide the lysate into aliquots. Heat the aliquots to a range of temperatures for a fixed time.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured protein fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein (PI3K) remaining at each temperature using a protein detection method such as Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay

This assay provides a quantitative measure of compound binding to a specific kinase in live cells.[10]

Experimental Workflow:

NanoBRET_Workflow A Transfect Cells with NanoLuc®-PI3K Fusion Vector B Add NanoBRET™ Tracer & this compound A->B C Add Substrate & Measure BRET Signal B->C D Data Analysis (IC50 determination) C->D

Figure 4. Workflow for the NanoBRET™ Target Engagement Assay.

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a vector encoding a fusion of the target kinase (PI3K) and NanoLuc® luciferase.[9]

  • Assay Setup: Plate the transfected cells and treat with a serial dilution of this compound, followed by the addition of a cell-permeable fluorescent tracer that also binds to the kinase.

  • Signal Detection: Add the NanoLuc® substrate and measure the bioluminescence and fluorescence signals. The BRET signal is the ratio of the two.

  • Data Analysis: The binding of this compound will displace the fluorescent tracer, leading to a decrease in the BRET signal. The data is used to calculate the IC50 value, representing the concentration of the compound that displaces 50% of the tracer.[9]

Quantitative Data Summary

The following table summarizes representative inhibitory concentrations (IC50) for PX-866 from various assays, providing a benchmark for expected potency. Note that this compound is an active metabolite, and similar potencies are expected.

Compound Assay Type Target/Cell Line IC50 (nM) Reference
PX-866Purified PI3K Kinase Assayp110α/p85α0.1
PX-866PI3K Signaling (p-Akt)HT-29 colon cancer cells20[14][15]
PX-866Pan-Class I PI3K Inhibition-0.1 - 88[5][16]
WortmanninPurified PI3K Kinase Assayp110α/p85α1.2[12]

Conclusion

The validation of target engagement in a cellular context is paramount for the development of targeted therapies like this compound. This guide has presented a comparison of several key methodologies, each with its own advantages and limitations.

  • Western blotting for p-Akt is a widely accessible and informative method for assessing downstream pathway modulation, serving as a strong indirect indicator of target engagement.

  • CETSA® offers a direct, label-free confirmation of target binding within the cell's natural environment.

  • NanoBRET™ Target Engagement Assays provide a high-throughput, quantitative measure of compound affinity and residence time in live cells.

The choice of assay will depend on the specific research question, available resources, and the desired level of throughput and quantitative detail. For a comprehensive validation of this compound target engagement, a combination of a direct binding assay (like CETSA® or NanoBRET™) and a downstream functional assay (like Western blotting for p-Akt) is recommended. This multi-faceted approach provides a robust and reliable assessment of a compound's interaction with its intended cellular target.

References

Comparative Analysis of PX-866-17OH Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of PX-866-17OH, the active metabolite of the potent phosphoinositide 3-kinase (PI3K) inhibitor, PX-866. The data presented herein is intended to offer an objective overview of the compound's performance against its primary targets and potential off-target kinases, supported by experimental data and detailed methodologies.

Introduction

PX-866 is a semi-synthetic, irreversible PI3K inhibitor derived from wortmannin, a natural fungal metabolite. It demonstrates significant anti-tumor activity by targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. Following administration, PX-866 is metabolized to its more active form, this compound. Understanding the kinase selectivity of this active metabolite is crucial for predicting its therapeutic efficacy and potential off-target effects.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT and PDK1. Activated AKT then phosphorylates a multitude of substrates, leading to the modulation of various cellular functions.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylates PX866_17OH This compound PX866_17OH->PI3K Inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway showing the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound against the four Class I PI3K isoforms was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

Kinase TargetThis compound IC50 (nM)
PI3Kα14
PI3Kβ57
PI3Kγ131
PI3Kδ148

Table 1: Inhibitory Activity of this compound against Class I PI3K Isoforms. Data sourced from a study by Zask et al. (2008).

While a comprehensive kinase selectivity panel for the active metabolite this compound is not publicly available, data for the parent compound, PX-866, provides strong evidence for the high selectivity of this chemical scaffold. In a screen against a panel of 235 unrelated kinases, PX-866 at a concentration of 1 µM demonstrated minimal off-target activity.

Kinase Target% Inhibition at 1 µM PX-866
Lck32%
LOK40%

Table 2: Cross-reactivity of the Parent Compound PX-866 against a Panel of 235 Kinases. This table highlights the only two kinases inhibited by more than 30% at a 1 µM concentration of PX-866.[1] This suggests a high degree of selectivity for the PI3K family.

Experimental Protocols

The following is a representative protocol for an in vitro biochemical kinase assay to determine the IC50 values of an inhibitor, such as this compound, against PI3K isoforms. This protocol is based on the principles of the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the kinase activity (IC50).

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP solution

  • Test inhibitor (this compound) serially diluted in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in kinase assay buffer to achieve the desired final concentrations. Include a DMSO-only control.

    • Thaw the recombinant PI3K enzyme on ice and dilute to the working concentration in kinase assay buffer.

    • Prepare the substrate (PIP2) and ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase isoform.

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted PI3K enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP and substrate mixture to each well.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Inhibitor, Enzyme, Substrate, ATP) Start->Prep AddInhibitor Add Inhibitor/Vehicle to Plate Prep->AddInhibitor AddEnzyme Add Enzyme AddInhibitor->AddEnzyme PreIncubate Pre-incubate (15-30 min) AddEnzyme->PreIncubate InitiateReaction Initiate Reaction (Add ATP/Substrate) PreIncubate->InitiateReaction IncubateReaction Incubate (e.g., 60 min at 30°C) InitiateReaction->IncubateReaction AddADPGlo Add ADP-Glo™ Reagent IncubateReaction->AddADPGlo IncubateADPGlo Incubate (40 min) AddADPGlo->IncubateADPGlo AddDetection Add Kinase Detection Reagent IncubateADPGlo->AddDetection IncubateDetection Incubate (30-60 min) AddDetection->IncubateDetection ReadLuminescence Measure Luminescence IncubateDetection->ReadLuminescence Analyze Data Analysis (IC50 determination) ReadLuminescence->Analyze End End Analyze->End

Figure 2: Experimental workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.

Conclusion

The available data indicates that this compound is a potent inhibitor of Class I PI3K isoforms. Furthermore, the high selectivity of its parent compound, PX-866, against a broad panel of kinases suggests that this compound is also likely to have a favorable selectivity profile with a low potential for off-target kinase inhibition. This targeted activity against the PI3K pathway underscores its potential as a valuable tool for cancer research and therapeutic development. Further comprehensive profiling of this compound against the human kinome would provide a more complete understanding of its selectivity and guide its clinical development.

References

A Comparative Analysis of PI3K Inhibitors: PX-866 (Sonolisib) and GDC-0941 (Pictilisib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent phosphoinositide 3-kinase (PI3K) inhibitors, PX-866 (sonolisib) and GDC-0941 (pictilisib). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers, making it a key target for therapeutic intervention. This document summarizes their mechanism of action, preclinical and clinical data, and provides detailed experimental protocols to support further research and development.

Mechanism of Action and Target Specificity

Both PX-866 and GDC-0941 are potent inhibitors of the Class I PI3K family of enzymes, which are central to the PI3K/AKT/mTOR signaling cascade. However, they exhibit distinct characteristics in their interaction with the target.

PX-866 (Sonolisib) is a semi-synthetic, irreversible pan-PI3K inhibitor derived from wortmannin.[1][2] It covalently binds to the catalytic site of the p110 subunits of PI3K, leading to a sustained inhibition of downstream signaling.[3] PX-866 shows potent activity against the p110α, p110γ, and p110δ isoforms of PI3K.[1][4]

GDC-0941 (Pictilisib) is an oral, potent, and selective pan-Class I PI3K inhibitor.[5] It acts as an ATP-competitive inhibitor, reversibly binding to the ATP-binding pocket of the p110 catalytic subunit.[6] GDC-0941 demonstrates high potency against the p110α and p110δ isoforms, with moderate selectivity against p110β and p110γ.[7][8]

Quantitative Data Summary

The following tables provide a summary of the in vitro potency and cellular activity of PX-866 and GDC-0941.

Table 1: In Vitro Potency (IC50) Against PI3K Isoforms

Compoundp110α (nM)p110β (nM)p110γ (nM)p110δ (nM)
PX-866 (Sonolisib) 0.1[1]-1.0[1]2.9[1]
GDC-0941 (Pictilisib) 3[8][9]33[8][9]75[8][9]3[8][9]

Table 2: Cellular Activity - Inhibition of Cell Proliferation (IC50/GI50)

CompoundCell LineCancer TypeIC50/GI50 (nM)
GDC-0941 (Pictilisib) U87MGGlioblastoma950[7]
A2780Ovarian Cancer140[7]
PC3Prostate Cancer280[7]
MDA-MB-361Breast Cancer720[7]
HCT116Colorectal Cancer1081[7]
DLD1Colorectal Cancer1070[7]
HT29Colorectal Cancer157[7]

In Vivo Efficacy

Both compounds have demonstrated anti-tumor activity in preclinical xenograft models.

PX-866 (Sonolisib) has shown efficacy in various cancer models, including non-small cell lung cancer and glioblastoma.[1][3] Studies have indicated that mutations in the PI3K pathway (PIK3CA mutations or PTEN loss) can predict sensitivity to PX-866, while oncogenic Ras mutations may confer resistance.[10]

GDC-0941 (Pictilisib) has demonstrated significant tumor growth inhibition in xenograft models of glioblastoma (U87MG) and ovarian cancer (IGROV1).[5][7][11] Oral administration of GDC-0941 led to a dose-dependent anti-tumor effect.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of these inhibitors within the PI3K signaling pathway and a typical experimental workflow for their evaluation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor PX-866 / GDC-0941 Inhibitor->PI3K inhibits

Caption: PI3K signaling pathway and points of inhibition by PX-866 and GDC-0941.

Experimental_Workflow start Start: Select Cancer Cell Lines invitro In Vitro Assays start->invitro ic50 IC50 Determination (PI3K Isoforms) invitro->ic50 proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) invitro->proliferation western Western Blot (p-AKT, p-S6) invitro->western invivo In Vivo Xenograft Model western->invivo dosing Drug Administration (Oral Gavage) invivo->dosing tumor Tumor Volume Measurement dosing->tumor pd Pharmacodynamic Analysis (Tumor p-AKT) tumor->pd analysis Data Analysis and Comparison pd->analysis

Caption: A typical experimental workflow for evaluating PI3K inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments.

In Vitro PI3K Enzyme Assay (for IC50 Determination)

Objective: To determine the concentration of the inhibitor required to inhibit 50% of the PI3K enzyme activity.

Methodology:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are expressed and purified.[8]

  • The inhibitor (PX-866 or GDC-0941) is serially diluted in DMSO.

  • The kinase reaction is initiated by adding the PI3K enzyme, the inhibitor, and a reaction mixture containing ATP and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) in a buffer solution.[6]

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of the product, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), is quantified. This can be done using various methods, such as radioisotope-based assays (e.g., with [γ-³²P]ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines.

Methodology:

  • Cancer cell lines of interest are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with a range of concentrations of the inhibitor (e.g., PX-866 or GDC-0941) or a vehicle control (DMSO).[7]

  • The cells are incubated for a specified period (e.g., 72 hours).

  • Cell viability or proliferation is measured using a suitable assay. Common methods include:

    • MTT assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.[6]

  • The concentration of the inhibitor that causes 50% inhibition of cell growth (GI50) or viability (IC50) is determined from the dose-response curve.

Western Blotting for Phospho-Akt

Objective: To confirm the on-target activity of the inhibitor by measuring the phosphorylation of downstream effectors of PI3K, such as Akt.

Methodology:

  • Cancer cells are treated with the inhibitor at various concentrations and for different durations.

  • Following treatment, the cells are lysed to extract total protein.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the level of p-Akt relative to total Akt.[12]

Conclusion

Both PX-866 and GDC-0941 are potent inhibitors of the PI3K pathway with demonstrated anti-cancer activity. PX-866 acts as an irreversible inhibitor with strong activity against p110α, γ, and δ isoforms, while GDC-0941 is a reversible, ATP-competitive inhibitor with high potency for p110α and δ. The choice between these inhibitors for specific research or therapeutic applications may depend on the desired mode of inhibition (irreversible vs. reversible), the specific PI3K isoform dependency of the cancer type, and the overall pharmacological profile. The provided data and protocols serve as a valuable resource for researchers in the field of cancer drug discovery and development.

References

Reproducibility of PX-866 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on PX-866-17OH: Extensive literature searches did not yield specific experimental data or reproducibility studies for the hydroxylated metabolite this compound. Therefore, this guide focuses on the parent compound, PX-866, a well-characterized inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, to provide a framework for understanding its experimental reproducibility. The principles and methodologies discussed herein would be applicable to studies of its metabolites.

Introduction

PX-866 is a semi-synthetic, irreversible pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), developed as a potential anti-cancer agent.[1][2] It is an analog of wortmannin, a natural fungal metabolite, but with improved stability and reduced toxicity.[3][4] PX-866 has been investigated in numerous preclinical and clinical studies, providing a basis for assessing the reproducibility of its experimental outcomes. This guide compares data from various studies to evaluate the consistency of its biological effects and provides detailed experimental protocols for key assays.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

PX-866 exerts its biological effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6][7][8] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[9][10] PX-866 covalently binds to the catalytic subunit of PI3K, leading to a sustained inhibition of its activity.[4] This blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger that activates downstream signaling through AKT and mTOR.[6][9]

Below is a diagram illustrating the central role of PI3K in this signaling cascade and the point of inhibition by PX-866.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation PX866 PX-866 PX866->PI3K Inhibition PTEN PTEN PTEN->PIP3 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of PX-866.

Comparative Analysis of Preclinical In Vitro Studies

The in vitro activity of PX-866 has been consistently demonstrated across multiple studies, primarily focusing on its ability to inhibit cell growth and signaling in cancer cell lines.

StudyCell LinesKey FindingsIC50 / Effective Concentration
Howes et al. (2007)[3]U87, T47DPotent inhibition of spheroid growth; more potent than wortmannin. Sustained loss of Akt phosphorylation.Low nanomolar concentrations for spheroid growth inhibition.
Koul et al. (2010)[4][11]U87, LN229 (Glioblastoma)Inhibition of PI3K/Akt signaling, invasion, and angiogenesis. Induced autophagy but not apoptosis.Dose-dependent inhibition of VEGF secretion.
Ihle et al. (2009)[12]Panel of human tumor xenograftsAntitumor activity predicted by PIK3CA mutations and PTEN loss, while oncogenic Ras predicted resistance.Not specified in abstract.
Anderson et al. (2016)[13][14]MCF-7 (Breast Cancer)In combination with raloxifene (B1678788), decreased hTERT and Cyclin D1 transcription.0.1-0.4 µM PX-866 in combination with 1.0 µM raloxifene showed significant effects.

Summary of Reproducibility: The in vitro data consistently show that PX-866 inhibits the PI3K pathway, leading to reduced cell growth and survival, particularly in 3D culture models.[3][15] The compound's effectiveness is often linked to the genetic background of the cancer cells, with mutations in the PI3K pathway predicting sensitivity.[12]

Comparative Analysis of In Vivo and Clinical Studies

The anti-tumor effects of PX-866 have been evaluated in animal models and human clinical trials, with results indicating modest but reproducible activity.

Study TypeModel / Patient PopulationKey Findings
Preclinical (In Vivo)
Ihle et al. (2004)[16]HT-29 (Colon) and OvCar-3 (Ovarian) xenograftsProlonged inhibition of PI3K signaling in tumors. Single-agent antitumor activity and enhancement of cisplatin (B142131) and radiation effects.
Koul et al. (2010)[4][11]U87 (Glioblastoma) intracranial xenograftsInhibited subcutaneous tumor growth and increased median survival time in intracranial models.
Clinical Trials
Jimeno et al. (2009)[17]Phase I; Advanced solid tumorsMild side effect profile; disease stabilization in previously progressing patients. Dose-dependent inhibition of p-S6RP and p-mTOR in PBMCs.
Hong et al. (2012)[18][19]Phase I; Advanced solid tumorsWell-tolerated with prolonged stable disease, particularly with a continuous dosing schedule. Most common adverse events were gastrointestinal.
Hotte et al. (2019)[20]Phase II; Castration-resistant prostate cancerModest single-agent activity. 33% of patients were progression-free at 12 weeks in one cohort.
Wen et al. (2012)[21]Phase II; Recurrent glioblastomaRelatively well-tolerated; prolonged stable disease observed in some patients.

Summary of Reproducibility: In vivo and clinical studies consistently report that PX-866 is generally well-tolerated and can lead to disease stabilization in a subset of patients with various advanced cancers.[17][18][19] The clinical benefit, however, appears modest when used as a single agent.[20]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for assessing the effects of PI3K inhibitors like PX-866.

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the effect of a compound on cell proliferation and viability.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • PX-866 stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of PX-866 in complete growth medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

Western Blotting for PI3K Pathway Activation

This protocol is used to determine the effect of PX-866 on the phosphorylation status of key proteins in the PI3K pathway, such as AKT.

Materials:

  • Cell lines of interest

  • PX-866

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with PX-866 at various concentrations for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Below is a diagram illustrating a general experimental workflow for evaluating a PI3K inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models CellCulture Cell Line Selection (e.g., PIK3CA mutant) DrugTreatment PX-866 Treatment (Dose-Response) CellCulture->DrugTreatment ViabilityAssay Cell Viability Assay (e.g., MTT) DrugTreatment->ViabilityAssay WesternBlot Western Blot (p-AKT, p-S6) DrugTreatment->WesternBlot Xenograft Tumor Xenograft Model (e.g., Nude Mice) ViabilityAssay->Xenograft Proceed if effective Treatment PX-866 Administration (Oral Gavage) Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement PD_Analysis Pharmacodynamic Analysis (Tumor p-AKT) Treatment->PD_Analysis

Caption: A typical experimental workflow for the preclinical evaluation of a PI3K inhibitor like PX-866.

Conclusion

The experimental results for PX-866 demonstrate a consistent and reproducible inhibitory effect on the PI3K/AKT/mTOR signaling pathway. This is observed across a range of in vitro and in vivo models, as well as in clinical trials. While the compound shows a clear mechanism of action and is generally well-tolerated, its efficacy as a single agent in clinical settings appears to be modest, often resulting in disease stabilization rather than significant tumor regression. The reproducibility of its effects is influenced by the genetic context of the cancer, highlighting the importance of patient selection based on biomarkers such as PIK3CA mutations or PTEN loss for future clinical investigations. Further studies on the metabolites of PX-866, such as this compound, are warranted to fully understand their contribution to the overall activity and safety profile of the parent drug.

References

Independent Validation of PX-866-17OH Antitumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor activity of PX-866-17OH, the active metabolite of the pan-PI3K inhibitor sonolisib (B1684006) (PX-866), with other relevant PI3K inhibitors. The data presented is compiled from preclinical studies to support independent validation of its therapeutic potential.

Introduction to this compound and the PI3K Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. Sonolisib (PX-866) is a semi-synthetic, irreversible pan-PI3K inhibitor derived from wortmannin.[1][2] Following administration, PX-866 undergoes metabolism to its active form, this compound, which exerts the primary therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling cascade.[3][4][5] This guide focuses on the antitumor activity of this active metabolite and compares it with its parent compound and other notable PI3K inhibitors.

Comparative Analysis of In Vitro Potency

The antitumor efficacy of PI3K inhibitors is initially determined by their potency in inhibiting the enzymatic activity of PI3K isoforms and the growth of cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for PX-866, its metabolites, and other well-characterized pan-PI3K inhibitors.

Table 1: Biochemical Potency Against PI3K Isoforms

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
PX-866 (Sonolisib) 0.1-5>3002.92.9-9
Wortmannin 1.2---
Buparlisib (B177719) (BKM120) 52166116262
Pictilisib (GDC-0941) 333753
Pilaralisib (XL147) 393832336
CH5132799 14---

Data compiled from multiple sources.[2][6][7][8][9][10][11][12]

Table 2: Cellular Activity in Cancer Cell Lines

InhibitorCell LineAssayCellular IC50
PX-866 (Sonolisib) HT-29 (Colon)p-Akt Inhibition20 nM
PX-866 (Sonolisib) Jurkat (T-cell leukemia)Cell Viability (MTT)~1-2 µM
PX-866 (Sonolisib) Loucy (T-cell leukemia)Cell Viability (MTT)~1-2 µM
Buparlisib (BKM120) Jurkat (T-cell leukemia)Cell Viability (MTT)~1-2 µM
Buparlisib (BKM120) Loucy (T-cell leukemia)Cell Viability (MTT)~1-2 µM
Pictilisib (GDC-0941) U-87 MG (Glioblastoma)Cell Viability~0.95 µM
ZSTK474 U-87 MG (Glioblastoma)Cell Viability~7.0 µM

Data compiled from multiple sources.[3][4][5][12][13]

In Vivo Antitumor Activity

The ultimate validation of an anticancer agent lies in its efficacy in preclinical in vivo models. The following table summarizes the antitumor activity of PX-866 in human tumor xenograft models.

Table 3: In Vivo Efficacy in Xenograft Models

InhibitorCancer TypeModelKey Findings
PX-866 (Sonolisib) Ovarian Cancer (OvCar-3)Subcutaneous XenograftLog cell kill up to 1.2.[3][4][5]
PX-866 (Sonolisib) Lung Cancer (A-549)Subcutaneous XenograftLog cell kill up to 1.2. Increased antitumor activity of cisplatin.[3][4][5]
PX-866 (Sonolisib) Glioblastoma (U87)Subcutaneous Xenograft84% decrease in mean tumor volume.[1]
PX-866 (Sonolisib) Glioblastoma (U87)Intracranial XenograftSignificant increase in median survival time (39 days vs. 32 days for control).[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K PTEN PTEN PIP3->PTEN Dephosphorylation Akt Akt PIP3->Akt Activation PTEN->PIP2 mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes PX866_17OH This compound PX866_17OH->PI3K Inhibition Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochem_Assay Biochemical Assay (PI3K Enzyme) IC50_Calc Calculate IC50 Biochem_Assay->IC50_Calc Cell_Culture Cancer Cell Lines Treatment Treat with Inhibitors Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot (p-Akt levels) Treatment->Western_Blot Viability_Assay->IC50_Calc Western_Blot->IC50_Calc Xenograft Tumor Xenograft Model Inhibitor_Admin Administer Inhibitor Xenograft->Inhibitor_Admin Tumor_Measurement Measure Tumor Volume Inhibitor_Admin->Tumor_Measurement Efficacy_Analysis Analyze Antitumor Efficacy Tumor_Measurement->Efficacy_Analysis

References

Benchmarking PX-866-17OH Against Next-Generation PI3K Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its frequent dysregulation in human cancers has established it as a prime target for therapeutic intervention.[2] The landscape of PI3K inhibitors has evolved significantly, from early pan-isoform inhibitors to highly selective next-generation agents. This guide provides an objective comparison of PX-866, a first-generation pan-PI3K inhibitor, and its metabolite PX-866-17OH, against the next wave of more targeted PI3K inhibitors. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex pathways and workflows.

The PI3K/AKT/mTOR pathway is activated by upstream signals like growth factors, leading to a cascade that ultimately promotes cell proliferation and survival.[1] Early inhibitors like PX-866 (sonolisib), a semi-synthetic wortmannin (B1684655) analogue, function as irreversible pan-PI3K inhibitors, targeting multiple Class I isoforms.[3][4] While showing activity, this broad inhibition often leads to a narrow therapeutic window.[2] In contrast, next-generation inhibitors are designed with greater specificity, targeting either individual PI3K isoforms (e.g., alpelisib (B612111) for PI3Kα, idelalisib (B1684644) for PI3Kδ) or specific oncogenic mutants within an isoform (e.g., RLY-2608, STX-478).[5][6] This increased precision aims to enhance antitumor efficacy while mitigating toxicities associated with inhibiting wild-type PI3K in healthy tissues.[6]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is a central node in cellular signaling. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate the second messenger PIP3. This recruits and activates downstream kinases like AKT, which in turn modulates a host of substrates to drive cell growth, proliferation, and survival. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PX866 PX-866 (Pan-Inhibitor) PX866->PI3K NextGen Next-Gen Inhibitors (Isoform/Mutant-Selective) NextGen->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway. (Max Width: 760px)

Data Presentation: Comparative Inhibitor Performance

The following tables summarize quantitative data comparing the biochemical potency and clinical performance of PX-866 and its metabolite against a selection of next-generation PI3K inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

This table compares the half-maximal inhibitory concentrations (IC50) of various inhibitors against the four Class I PI3K isoforms. Lower values indicate greater potency.

InhibitorTypePI3Kα (p110α)PI3Kβ (p110β)PI3Kγ (p110γ)PI3Kδ (p110δ)Reference(s)
PX-866 (Sonolisib) Pan-PI3K, Irreversible5Weak Inhibitor29[3][7]
This compound Pan-PI3K (Metabolite)1457131148[8]
Alpelisib (BYL719) α-selective51,156250290[2]
Copanlisib (BAY 80-6946) Pan-PI3K (α/δ dominant)0.53.76.40.7[9]
Duvelisib (IPI-145) δ/γ-selective227732272.5[9]
Idelalisib (CAL-101) δ-selective8,6004,0002,1002.5[9]
STX-478 Mutant-selective (α)131 (WT) vs 9.4 (H1047R)---[10]

Data compiled from multiple sources and assay conditions may vary.

Table 2: Summary of Clinical Performance and Adverse Events

This table provides a high-level overview of the clinical application and common toxicities associated with PX-866 and approved next-generation inhibitors.

InhibitorPrimary Indication(s)Common Grade ≥3 Adverse EventsKey Clinical InsightReference(s)
PX-866 (Sonolisib) Investigational (Advanced Solid Tumors)Diarrhea, Nausea, Fatigue, Elevated ASTWell-tolerated but modest single-agent activity; prolonged stable disease observed in some patients.[11][12]
Alpelisib HR+/HER2- Breast Cancer (PIK3CA-mutated)Hyperglycemia, Rash, DiarrheaFirst approved PI3Kα-specific inhibitor; requires monitoring of blood glucose.[2]
Copanlisib Relapsed Follicular LymphomaHyperglycemia (transient), Hypertension, NeutropeniaFirst intravenous PI3K inhibitor; hyperglycemia is common but typically transient and infusion-related.[9]
Duvelisib Relapsed/Refractory CLL/SLL & Follicular LymphomaNeutropenia, Diarrhea, Anemia, Colitis, PneumonitisOral δ/γ inhibitor with notable immune-mediated toxicities.[9]
Idelalisib Relapsed CLL, Follicular Lymphoma, SLLDiarrhea, Colitis, Pneumonitis, TransaminitisFirst-in-class δ-specific inhibitor; associated with significant immune-mediated toxicities.[9]
STX-478 Investigational (Advanced Solid Tumors, PIK3CA-mutated)Myalgia, Paresthesia (at DLT)Early clinical data suggest a favorable safety profile with reduced metabolic toxicities (e.g., hyperglycemia) compared to alpelisib.[13]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the objective evaluation of kinase inhibitors. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro PI3K Kinase Assay (Luminescence-Based)

This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the luminescence signal, to determine an inhibitor's IC50 value.

Kinase_Assay_Workflow start Start step1 1. Prepare Reagents: - Serially diluted inhibitor (e.g., PX-866) - Recombinant PI3K enzyme - Substrate (PIP2) & ATP solution start->step1 step2 2. Plate Inhibitor & Enzyme: - Add inhibitor/vehicle to 384-well plate - Add diluted PI3K enzyme solution step1->step2 step3 3. Pre-incubation: - Incubate at room temp for 15 min step2->step3 step4 4. Initiate Reaction: - Add ATP/PIP2 mixture to all wells step3->step4 step5 5. Reaction Incubation: - Incubate at 30°C for 60 min step4->step5 step6 6. Stop Reaction & Detect ADP: - Add ADP-Glo™ Reagent to stop kinase reaction - Incubate for 40 min step5->step6 step7 7. Generate Signal: - Add Kinase Detection Reagent to convert ADP to ATP - Incubate for 30 min to generate luminescent signal step6->step7 step8 8. Read Plate: - Measure luminescence on a plate reader step7->step8 end End: Calculate IC50 step8->end

Caption: Workflow for a luminescence-based in vitro kinase assay. (Max Width: 760px)

Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the test inhibitor (e.g., this compound) in DMSO. Create a serial dilution in kinase assay buffer. Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) and prepare substrate/ATP solutions.

  • Assay Plate Setup: Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well assay plate.

  • Enzyme Addition: Add 10 µL of the diluted PI3K enzyme solution to each well. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of the ATP and PIP2 substrate mixture to each well.

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • Signal Generation: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. After a 40-minute incubation, add 50 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

  • Data Acquisition: After a final 30-minute incubation, measure the luminescence using a compatible plate reader.

  • Analysis: Calculate percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[14]

Cellular Proliferation Assay (Resazurin-Based)

This assay measures the metabolic activity of living cells to determine the effect of an inhibitor on cell proliferation and viability.

Proliferation_Assay_Workflow start Start step1 1. Cell Seeding: - Plate cancer cells (e.g., 5,000 cells/well) in a 96-well plate start->step1 step2 2. Cell Attachment: - Incubate for 24 hours at 37°C, 5% CO2 step1->step2 step3 3. Compound Treatment: - Replace medium with medium containing serially diluted inhibitor or vehicle (DMSO) step2->step3 step4 4. Incubation: - Incubate for 72 hours step3->step4 step5 5. Add Reagent: - Add Resazurin (B115843) (e.g., Alamar Blue) reagent to each well step4->step5 step6 6. Final Incubation: - Incubate for 2-4 hours, protected from light step5->step6 step7 7. Read Plate: - Measure fluorescence on a plate reader step6->step7 end End: Calculate GI50 step7->end

Caption: Workflow for a resazurin-based cell proliferation assay. (Max Width: 760px)

Methodology:

  • Cell Seeding: Seed cancer cells of interest into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.

  • Inhibitor Treatment: Prepare serial dilutions of the PI3K inhibitor in complete culture medium. Remove the existing medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for a duration of 72 to 96 hours.

  • Reagent Addition: Add 10 µL of a resazurin-based reagent (e.g., Alamar Blue) to each well.

  • Signal Development: Incubate the plate for 1-4 hours at 37°C, protected from light, allowing metabolically active cells to reduce resazurin to the fluorescent resorufin.

  • Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a microplate reader.

  • Analysis: Determine the concentration of inhibitor that causes 50% growth inhibition (GI50) by plotting the fluorescence signal against the inhibitor concentration.[15]

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a PI3K inhibitor in a mouse xenograft model.

Methodology:

  • Cell Implantation: Subcutaneously implant human tumor cells (e.g., U87 glioblastoma, a PTEN-null line) into the flank of immunocompromised mice (e.g., SCID mice).[3]

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, PX-866 at 2.5 mg/kg, next-generation inhibitor at its effective dose).

  • Dosing: Administer the inhibitor and vehicle control according to a predetermined schedule (e.g., daily oral gavage).

  • Monitoring: Monitor animal health and measure tumor volume with calipers two to three times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Analysis: Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-AKT to confirm target engagement). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[3][16]

Conclusion

The journey from pan-PI3K inhibitors like PX-866 to the latest generation of mutant-selective agents illustrates a clear trajectory towards precision oncology. PX-866, as an irreversible pan-inhibitor, demonstrated the therapeutic potential of targeting the PI3K pathway and provided a valuable research tool.[17] However, its clinical development has been hampered by modest single-agent efficacy and a toxicity profile inherent to broad PI3K inhibition.[11]

Next-generation inhibitors offer significant advancements by exploiting differences between PI3K isoforms or the unique conformations of mutant enzymes. Isoform-specific inhibitors like alpelisib and idelalisib have achieved regulatory approval but are associated with on-target toxicities, such as hyperglycemia and immune-mediated effects, respectively, which reflect the physiological roles of the targeted isoforms.[2][9] The newest wave of allosteric, mutant-selective inhibitors like STX-478 and RLY-2608 represents a promising strategy to decouple antitumor activity from wild-type PI3K-mediated side effects.[6] Preclinical and early clinical data suggest these agents may provide a wider therapeutic window, potentially enabling more effective and durable responses, especially in combination with other targeted therapies.[6] For researchers, the choice of inhibitor will depend on the specific scientific question, with pan-inhibitors remaining useful for studying the overall pathway, while next-generation agents are essential for dissecting isoform-specific functions and developing more effective, less toxic cancer therapies.

References

In vivo efficacy comparison of PX-866-17OH and other PI3K inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective In Vivo Efficacy Comparison of Sonolisib (PX-866) and Other PI3K Inhibitors

This guide provides a comparative analysis of the in vivo efficacy of the pan-PI3K inhibitor Sonolisib (PX-866) and its alternatives for researchers and drug development professionals. Sonolisib is a semi-synthetic, irreversible PI3K inhibitor derived from wortmannin, with improved stability and a better toxicity profile.[1][2] It primarily targets the alpha, gamma, and delta isoforms of PI3K.[3][4] It is important to note that while the topic specifies PX-866-17OH, this is an active metabolite of PX-866.[5] Preclinical and clinical studies typically involve the administration of the parent drug, PX-866 (Sonolisib), whose in vivo effects are mediated by both the parent compound and its active metabolites.[6][7]

The phosphatidylinositol-3-kinase (PI3K) pathway is a critical signaling cascade that regulates essential cellular processes, including proliferation, survival, motility, and metabolism.[8] Its aberrant activation is a frequent event in many human cancers, making it a key therapeutic target.[3][8] PX-866 acts by irreversibly inhibiting PI3K, which in turn blocks the downstream activation of Akt and mTOR, leading to reduced tumor cell growth, survival, and invasion.[1][3]

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor PX-866 & Other PI3K Inhibitors Inhibitor->PI3K Inhibit Experimental_Workflow A 1. Cell Culture & Preparation B 2. Tumor Cell Implantation (SCID Mice) A->B C 3. Tumor Growth to Palpable Size B->C D 4. Randomize Mice into Treatment Groups C->D E 5. Drug Administration (e.g., PX-866 vs. Vehicle) D->E F 6. Regular Monitoring (Tumor Volume, Body Weight) E->F G 7. Endpoint Analysis (TGI, Survival, PD Markers) F->G

References

A Comparative Guide to the PI3K Isoform Selectivity of PX-866 and its Metabolite, PX-866-17OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention. The Class I PI3K family comprises four isoforms (α, β, γ, δ), each with distinct roles in normal physiology and disease. This has driven the development of inhibitors with varying isoform selectivity profiles.

This guide provides a comparative analysis of PX-866 (Sonolisib), an irreversible pan-PI3K inhibitor derived from wortmannin, and its primary active metabolite, PX-866-17OH. We present quantitative data on their inhibitory activities against PI3K isoforms, place these findings in the context of other known PI3K inhibitors, and provide detailed experimental protocols for assessing inhibitor potency.

Comparative Analysis of PI3K Isoform Inhibition

PX-866 is a potent, irreversible inhibitor of PI3K that binds covalently to the catalytic site of the p110 subunits.[1] It shows strong activity against the α, γ, and δ isoforms, with weaker inhibition of the β isoform.[1][2] Its primary metabolite, this compound, also demonstrates pan-isoform inhibitory activity.[3][4][5] The inhibitory concentrations (IC50) for PX-866, this compound, and other selected PI3K inhibitors are summarized below.

Data Presentation: Inhibitory Activity (IC50) Against Class I PI3K Isoforms

InhibitorPI3Kα (p110α)PI3Kβ (p110β)PI3Kγ (p120γ)PI3Kδ (p110δ)Selectivity Profile
This compound 14 nM[3][4]57 nM[3][4]131 nM[3][4]148 nM[3][4]Pan-isoform (α-preferring)
PX-866 (Sonolisib) 0.1 nM[6]Weak Inhibition[1]1.0 nM[6]2.9 nM[6]Pan-isoform (α/γ/δ selective)
Wortmannin 1.2 nM[7]~200 nM1.2 nM1.2 nMPan-isoform (Non-selective)
Alpelisib (BYL719) 5 nM1,156 nM250 nM290 nMα-selective
Idelalisib (CAL-101) 8,600 nM4,000 nM830 nM2.5 nMδ-selective

Note: IC50 values can vary between different assay conditions and sources. The data presented is for comparative purposes.

The data reveals that while the parent compound PX-866 is exceptionally potent against the α, γ, and δ isoforms, its metabolite this compound exhibits a more balanced pan-isoform inhibition profile, albeit with a preference for PI3Kα.[3][4][6] This difference in potency and selectivity between the parent drug and its active metabolite is a critical consideration in drug development, influencing pharmacokinetic and pharmacodynamic modeling.

PI3K Signaling Pathway

The diagram below illustrates the central role of Class I PI3K isoforms in the signaling cascade that leads to cell growth and survival. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the kinase Akt, which in turn modulates a host of substrates to drive cellular processes.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK / GPCR PI3K PI3K (α, β, γ, δ) RTK->PI3K Activates PDK1 PDK1 PIP2 PIP2 PIP3 PIP3 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PI3K->PIP2 Phosphorylates PI3K->PIP3 Generates PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival AKT->Cell_Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Canonical PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

Accurate determination of inhibitor potency is fundamental to drug discovery. Below are methodologies for key assays used to characterize PI3K inhibitors.

This protocol describes a method to determine the in vitro inhibitory activity (IC50) of a compound against a specific PI3K isoform by measuring the amount of ADP produced in the kinase reaction.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
  • Compound Dilution: Create a serial dilution of the test compound (e.g., this compound) in kinase buffer or DMSO.
  • Enzyme Preparation: Reconstitute the recombinant human PI3K enzyme (e.g., p110α/p85α) to a working concentration in kinase dilution buffer.
  • Substrate/ATP Mix: Prepare a solution containing the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) and ATP in kinase buffer.

2. Assay Procedure:

  • Add 5 µL of the serially diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.
  • Add 10 µL of the diluted PI3K enzyme solution to each well and incubate at room temperature for 15 minutes to allow for inhibitor binding.
  • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
  • Incubate the reaction at 30°C for 60 minutes.
  • Stop the reaction and measure ADP production using a commercial kit (e.g., ADP-Glo™). This typically involves adding a reagent to deplete remaining ATP, followed by a detection reagent to convert ADP to ATP and generate a luminescent signal.
  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Prepare Reagents\n(Buffer, Compound, Enzyme, Substrate/ATP)"]; plate [label="Add Compound/Vehicle to 384-well Plate"]; enzyme [label="Add PI3K Enzyme Solution"]; incubate1 [label="Incubate (15 min)"]; reaction [label="Initiate Reaction with Substrate/ATP"]; incubate2 [label="Incubate (60 min at 30°C)"]; stop [label="Stop Reaction & Detect ADP\n(e.g., ADP-Glo™)"]; read [label="Measure Luminescence"]; analyze [label="Calculate % Inhibition & Determine IC50"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> reagents; reagents -> plate; plate -> enzyme; enzyme -> incubate1; incubate1 -> reaction; reaction -> incubate2; incubate2 -> stop; stop -> read; read -> analyze; analyze -> end; }

Caption: Workflow for an in vitro PI3K kinase assay.

To assess the inhibitor's effect within a cellular context, Western blotting can be used to measure the phosphorylation of Akt, a key downstream target of PI3K.

1. Cell Treatment:

  • Culture cancer cells (e.g., glioblastoma cell lines) to ~70% confluency.[1]
  • Treat cells with various concentrations of the inhibitor (e.g., PX-866) for a specified time (e.g., 2-24 hours).
  • Optionally, stimulate the PI3K pathway with a growth factor like EGF or IGF-1 for 15-30 minutes before harvesting.[1]

2. Protein Extraction and Quantification:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
  • Clarify the lysates by centrifugation and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. Western Blotting:

  • Denature equal amounts of protein from each sample in Laemmli buffer.
  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane and probe with primary antibodies against phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.
  • Incubate with a corresponding secondary antibody and use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
  • Quantify band intensity to determine the reduction in Akt phosphorylation relative to total Akt levels.

References

Safety Operating Guide

Proper Disposal of PX-866-17OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following disposal procedures are based on the available safety data for the parent compound, PX-866 (Sonolisib). It is presumed that these guidelines are appropriate for its hydroxylated metabolite, PX-866-17OH. Researchers must always consult their institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the exact compound in use.

The proper handling and disposal of this compound, a potent research compound, are critical for ensuring personnel safety and environmental protection. Due to its hazardous properties, all materials that come into contact with this compound must be treated as hazardous waste.[1] Adherence to a strict disposal protocol is mandatory.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, ensure all relevant personnel are trained on its hazards.[2][3] This compound is classified as harmful if swallowed, inhaled, or in contact with skin; it causes serious skin and eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects and damaging fertility or the unborn child.[4] It is also harmful to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound and its associated waste[2][4]:

  • Gloves: Double-gloving with chemotherapy-rated nitrile gloves is recommended.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat/Gown: A disposable, fluid-resistant gown should be worn over a standard lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood or biological safety cabinet.[4][5] Avoid generating dust.[4]

Chemical and Hazard Profile

A summary of the key characteristics of the parent compound, PX-866, is provided below for quick reference.

PropertyData
Chemical Name Sonolisib[1]
CAS Number 502632-66-8[1]
Molecular Formula C₂₉H₃₅NO₈[1]
Appearance Orange Powder[1]
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful)[4]Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4]Serious Eye Damage/Irritation: Category 2 (Causes serious eye irritation)[4]Reproductive Toxicity: Category 2 (Suspected of damaging fertility or the unborn child)[4]Skin Sensitisation: Category 1 (May cause an allergic skin reaction)[4]Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects)[4]Aquatic Hazard (Long-Term): Category 3 (Harmful to aquatic life with long lasting effects)[4]
Storage Temperature -20°C[1]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe segregation and disposal of waste contaminated with this compound. The guiding principle is that any item that has come into contact with the compound is considered cytotoxic waste and must be handled accordingly.[6]

Experimental Protocol: Waste Segregation and Containment

  • Prepare a Designated Waste Area: Before starting work, designate a specific area within the chemical fume hood for waste accumulation. Line the work surface with a disposable, plastic-backed absorbent pad.[5]

  • Use Designated Cytotoxic Waste Containers: All waste must be placed in clearly labeled, leak-proof containers designated for cytotoxic or chemotherapy waste.[2] These containers are often color-coded purple or red.[6][7]

  • Segregate Waste Streams:

    • Sharps Waste: All contaminated needles, syringes, pipette tips, and vials must be placed directly into a designated, puncture-proof cytotoxic sharps container.[2][6]

    • Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other lab supplies (e.g., wipes, weighing papers) must be placed in a cytotoxic waste container lined with a heavy-duty plastic bag.[2]

    • Liquid Waste: Unused or waste solutions of this compound must be collected in a sealed, shatter-resistant container clearly labeled "Hazardous Waste: this compound" along with any solvents used. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department. Under no circumstances should this waste be poured down the drain. [8]

  • Container Management:

    • Keep all waste containers sealed when not in use.

    • Do not overfill containers. Seal them when they are approximately three-quarters full.[1]

    • Wipe the exterior of the primary waste containers with a suitable decontaminating solution before removing them from the fume hood to a designated hazardous waste storage area.

Experimental Protocol: Decontamination of Work Surfaces

Decontamination primarily involves the physical removal of the drug residue onto disposable materials, as no single agent is known to deactivate all cytotoxic compounds.[9][10]

  • Initial Cleaning: Using a disposable wipe moistened with a laboratory-grade detergent solution, wipe the entire work surface in overlapping, unidirectional strokes.[1]

  • Rinsing: Using a new wipe moistened with sterile water, rinse the surface to remove any detergent residue.[1]

  • Final Decontamination: With a final wipe moistened with 70% isopropyl alcohol, wipe the surface again.[1]

  • Disposal: Dispose of all used wipes as solid cytotoxic waste.[1]

Final Disposal Logistics

  • Storage: Store sealed and labeled hazardous waste containers in a designated, secure area away from general lab traffic, awaiting pickup.

  • Scheduling Pickup: Follow your institution's established procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a pickup.[8] Do not transport hazardous waste yourself.[8]

  • Ultimate Destruction: The standard and required method for the final destruction of cytotoxic waste is high-temperature incineration conducted by a licensed hazardous waste management facility.[6][7][9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for proper waste management of this compound.

G cluster_0 Step 1: Generation & Segregation (in Fume Hood) cluster_1 Step 2: Containment cluster_2 Step 3: Logistics & Final Disposal gen This compound Experiment sharps Sharps Waste (Needles, Vials, Pipettes) gen->sharps Segregate solid Solid Waste (PPE, Wipes, Pads) gen->solid Segregate liquid Liquid Waste (Solutions, Rinsate) gen->liquid Segregate sharps_cont Puncture-Proof Cytotoxic Sharps Bin sharps->sharps_cont solid_cont Labeled Cytotoxic Waste Bag/Bin solid->solid_cont liquid_cont Sealed, Labeled Waste Bottle liquid->liquid_cont storage Secure Hazardous Waste Storage Area sharps_cont->storage solid_cont->storage liquid_cont->storage pickup EHS Pickup Request storage->pickup disposal High-Temperature Incineration pickup->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling PX-866-17OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling and disposal of PX-866-17OH, a potent phosphoinositide 3-kinase (PI3K) inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Classification

This compound is a potent compound requiring careful handling. Based on data for the related compound PX-866 and general knowledge of PI3K inhibitors, it should be handled as a hazardous substance.[1][2] The following hazards are anticipated:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Sensitization: May cause an allergic skin reaction.[1]

  • Long-Term Health Effects: Suspected of causing genetic defects, damaging fertility or the unborn child.[1]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

PPE Category Item Specifications and Use
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended. Double-gloving is advised, especially for chemotherapy-grade gloves. Inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.[3]
Eye Protection Safety glasses or gogglesMust include side shields to protect against splashes.
Body Protection Laboratory coat or gownA disposable, impermeable gown is preferred. If a reusable lab coat is used, it must be professionally laundered and not taken home.[4]
Respiratory Protection RespiratorAn N95 respirator or higher should be used when handling the powdered form of the compound, especially when there is a risk of aerosolization. All respiratory protection must be used in accordance with a comprehensive respiratory protection program.
Face Protection Face shieldShould be worn in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashes or sprays.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure.

Engineering Controls:

  • Fume Hood: All work involving weighing, dissolving, and handling of powdered this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust and aerosols.[3]

Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Work on a disposable absorbent bench protector to contain any potential spills.

  • Weighing: Use a dedicated and calibrated scale within the fume hood.

  • Dissolving: When dissolving the compound, add the solvent slowly to the powder to avoid splashing. If sonication is required to aid dissolution, ensure the vial is securely capped.

  • Handling Solutions: When working with solutions, be mindful of potential splashes and work within the fume hood.

  • Post-Handling: After handling, wipe down the work area with an appropriate deactivating solution (if available and validated) or a cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.

  • Hygiene: Wash hands and face thoroughly after working with the substance.[5] Do not eat, drink, or smoke in the laboratory.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), absorbent pads, and empty vials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent, collect it in a sealed container, and dispose of it as hazardous waste.[1]

Experimental Workflow for Safe Handling

prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Powder prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。